5-Boc-5-azaspiro[2.4]heptane-1-methamine
描述
属性
IUPAC Name |
tert-butyl 2-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-5-4-12(8-14)6-9(12)7-13/h9H,4-8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGUJVHTMSGIMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Protocol for 5-Boc-5-azaspiroheptane-1-methamine: A Technical Guide for Spirocyclic Scaffolds
Synthesis Protocol for 5-Boc-5-azaspiro[1]heptane-1-methamine: A Technical Guide for Spirocyclic Scaffolds
Executive Summary & Strategic Retrosynthetic Analysis
The 5-azaspiro[1]heptane architecture is a highly privileged, conformationally restricted scaffold in modern medicinal chemistry. Most notably, derivatives of this spirocyclic core serve as critical structural elements in the synthesis of potent antiviral agents, such as the Hepatitis C virus (HCV) NS5A inhibitor ledipasvir[2].
Our strategic approach avoids harsh conditions that could compromise the acid-labile tert-butyloxycarbonyl (Boc) protecting group or induce ring-opening of the strained cyclopropane system. The sequence relies on a rhodium-catalyzed [2+1] cycloaddition, followed by chemoselective reduction, activation, nucleophilic azidation, and a mild Staudinger reduction.
Fig 1: Five-step synthetic workflow for 5-Boc-5-azaspiro[1]heptane-1-methamine.
Step-by-Step Experimental Protocols & Mechanistic Causality
Every protocol described below is designed as a self-validating system, ensuring that intermediate purity can be confirmed before proceeding.
Step 1: Rhodium-Catalyzed Cyclopropanation
Objective: Construct the spiro[1]heptane core via a [2+1] cycloaddition. Causality: Rhodium(II) acetate dimer (Rh₂(OAc)₄) catalyzes the decomposition of ethyl diazoacetate (EDA) into a highly electrophilic metal carbenoid. This intermediate undergoes a concerted, stereospecific [2+1] cycloaddition with the exocyclic double bond of the pyrrolidine substrate[3]. To suppress the competitive dimerization of EDA into diethyl fumarate or maleate, EDA must be introduced slowly via a syringe pump, keeping its steady-state concentration exceptionally low[4].
Procedure:
-
Dissolve 1-Boc-3-methylenepyrrolidine (1.0 eq) and Rh₂(OAc)₄ (0.01 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Cool the reaction mixture to 0 °C.
-
Dissolve EDA (1.5 eq) in anhydrous DCM and add dropwise via a syringe pump over a strict 6–8 hour period.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (which stains actively with KMnO₄) should disappear, replaced by a new, UV-inactive spot.
-
Filter the mixture through a short pad of Celite to remove the rhodium catalyst, concentrate under reduced pressure, and purify via flash column chromatography to yield Ethyl 5-Boc-5-azaspiro[1]heptane-1-carboxylate .
Fig 2: Mechanistic pathway of the Rh-catalyzed[2+1] cyclopropanation.
Step 2: Chemoselective Ester Reduction
Objective: Reduce the ester to a primary alcohol. Causality: Lithium borohydride (LiBH₄) is selected over the more aggressive lithium aluminum hydride (LiAlH₄). LiBH₄ provides excellent chemoselectivity, smoothly reducing the ethyl ester to the corresponding primary alcohol without risking the cleavage of the carbamate (Boc) protecting group.
Procedure:
-
Dissolve the spiro-ester (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Add LiBH₄ (2.0 eq, 2.0 M solution in THF) dropwise.
-
Stir at room temperature for 12 hours.
-
Validation: ¹H NMR should show the total disappearance of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and the appearance of a diastereotopic hydroxymethyl multiplet at ~3.5 ppm.
-
Quench carefully with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 5-Boc-1-(hydroxymethyl)-5-azaspiro[1]heptane .
Step 3: Hydroxyl Activation (Mesylation)
Objective: Convert the hydroxyl group into a superior leaving group. Causality: A primary alcohol is a poor leaving group for nucleophilic substitution. Reacting it with methanesulfonyl chloride (MsCl) in the presence of triethylamine generates a highly reactive mesylate. The reaction is kept strictly at 0 °C to prevent competitive elimination side-reactions.
Procedure:
-
Dissolve the spiro-alcohol (1.0 eq) in anhydrous DCM. Add triethylamine (2.0 eq) and cool to 0 °C.
-
Add MsCl (1.2 eq) dropwise.
-
Stir at 0 °C for 1 hour.
-
Validation: TLC (Hexanes/EtOAc 1:1) should indicate complete consumption of the polar alcohol in favor of a less polar mesylate spot.
-
Wash the organic layer with cold 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate to yield 5-Boc-1-(methanesulfonyloxymethyl)-5-azaspiro[1]heptane . Use immediately in the next step to prevent degradation.
Step 4: Nucleophilic Azidation
Objective: Introduce the nitrogen atom via Sₙ2 displacement. Causality: Sodium azide (NaN₃) is utilized in a polar aprotic solvent (N,N-Dimethylformamide, DMF). DMF solvates the sodium cation but leaves the azide anion "naked" and highly nucleophilic, facilitating a rapid Sₙ2 displacement of the mesylate.
Procedure:
-
Dissolve the spiro-mesylate (1.0 eq) in anhydrous DMF.
-
Add NaN₃ (3.0 eq) and heat the mixture to 80 °C for 4 hours.
-
Validation: IR spectroscopy of an aliquot will reveal a strong, characteristic azide stretching band at ~2100 cm⁻¹.
-
Cool the mixture, dilute with water, and extract thoroughly with diethyl ether. Wash the organic layer with LiCl (5% aq) to remove residual DMF. Concentrate to yield 5-Boc-1-(azidomethyl)-5-azaspiro[1]heptane .
Step 5: Staudinger Reduction
Objective: Reduce the azide to the target primary amine. Causality: While catalytic hydrogenation (H₂, Pd/C) is a common azide reduction method, the Staudinger reduction using triphenylphosphine (PPh₃) is deliberately chosen for this protocol[5]. It operates under exceptionally mild conditions, eliminating any risk of hydrogenolytic ring-opening of the strained cyclopropane ring[6]. The reaction proceeds via an iminophosphorane intermediate, which is cleanly hydrolyzed by water to yield the primary amine[7].
Procedure:
-
Dissolve the spiro-azide (1.0 eq) in a THF/H₂O mixture (10:1 v/v).
-
Add PPh₃ (1.2 eq) in portions at room temperature. Nitrogen gas evolution will be immediately observable.
-
Stir at room temperature for 12 hours.
-
Validation: Disappearance of the azide peak (~2100 cm⁻¹) in IR. Mass spectrometry (ESI-MS) should show the [M+H]⁺ peak corresponding to the target mass.
-
Concentrate the mixture, acidify with 1M HCl to pH 2, and extract with DCM to remove the triphenylphosphine oxide byproduct. Basify the aqueous layer with 2M NaOH to pH 10, and extract with DCM. Dry and concentrate to yield the final product: 5-Boc-5-azaspiro[1]heptane-1-methamine .
Quantitative Data & Validation Summary
To ensure reproducibility across different laboratories, the following table summarizes the expected quantitative metrics and self-validation checkpoints for each step of the synthesis.
| Step | Chemical Transformation | Expected Yield (%) | Reaction Time (h) | Key Validation Marker (Self-Validation) |
| 1 | Cyclopropanation | 65 - 75% | 8 - 10 | Disappearance of alkene (KMnO₄ stain on TLC) |
| 2 | Ester Reduction | 85 - 90% | 12 | Loss of ethyl ester signals (¹H NMR: ~4.1 ppm) |
| 3 | Mesylation | > 95% | 1 | Shift in Rf value (less polar on TLC) |
| 4 | Azidation | 80 - 85% | 4 | Appearance of azide stretch (IR: ~2100 cm⁻¹) |
| 5 | Staudinger Reduction | 85 - 90% | 12 | Loss of azide stretch; target[M+H]⁺ (ESI-MS) |
References
-
An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[1]heptane-6-carboxylic Acid - MDPI URL:[Link]
-
Staudinger reaction - Wikipedia URL: [Link]
-
Staudinger Reaction - Organic Chemistry Portal URL:[Link]
-
Convenient Entry to 18F-Labeled Amines through the Staudinger Reduction - PMC (National Institutes of Health) URL:[Link]
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC (National Institutes of Health) URL:[Link]
-
Ring closing metathesis and metal-catalyzed cyclopropanation for the preparation of sultone derivatives - Semantic Scholar URL:[Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Staudinger Reaction [organic-chemistry.org]
- 6. Convenient Entry to 18F‐Labeled Amines through the Staudinger Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Staudinger reaction - Wikipedia [en.wikipedia.org]
A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Boc-5-azaspiro[2.4]heptane-1-methamine
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Boc-5-azaspiro[2.4]heptane-1-methamine. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of this novel spirocyclic compound through detailed spectral interpretation. The guide emphasizes the causal relationships between molecular structure and NMR signals, offering field-proven insights into experimental design and data analysis for similar chemical entities.
Introduction
5-Boc-5-azaspiro[2.4]heptane-1-methamine is a unique saturated heterocyclic compound featuring a spirocyclic junction between a cyclopropane and a pyrrolidine ring. The pyrrolidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis. The presence of a primary amine on the cyclopropane ring introduces a key functional group for further chemical modifications. The structural elucidation of such molecules is paramount in drug discovery and development, where precise knowledge of the molecular architecture is essential for understanding its biological activity. NMR spectroscopy is an unparalleled, non-destructive technique for the unambiguous determination of the three-dimensional structure of organic molecules in solution.[1][2]
This guide will dissect the expected ¹H and ¹³C NMR spectra of 5-Boc-5-azaspiro[2.4]heptane-1-methamine, providing a foundational understanding for researchers working with this and related compounds.
Molecular Structure and Numbering
A clear and consistent numbering system is crucial for the unambiguous assignment of NMR signals. The following diagram illustrates the chemical structure and the atom numbering scheme used throughout this guide.
Caption: Molecular structure and numbering of 5-Boc-5-azaspiro[2.4]heptane-1-methamine.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of 5-Boc-5-azaspiro[2.4]heptane-1-methamine is expected to exhibit distinct signals corresponding to the protons of the Boc group, the spirocyclic core, and the aminomethyl substituent. The chemical shifts are influenced by the electronegativity of adjacent atoms, anisotropic effects, and the rigid conformational nature of the spirocyclic system.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| Boc (C(CH₃)₃) | ~1.45 | s | 9H | The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet. This is a characteristic signal for a Boc-protecting group.[1][3][4] |
| -CH₂NH₂ | ~2.7-2.9 | m | 2H | The methylene protons adjacent to the primary amine are expected to be diastereotopic due to the chiral center at C1. They will likely appear as a complex multiplet. |
| Pyrrolidine CH₂ (C6-H, C7-H, C8-H) | ~3.2-3.6 | m | 6H | The protons on the pyrrolidine ring are diastereotopic and will exhibit complex splitting patterns due to geminal and vicinal coupling. The protons on C6 and C8, being adjacent to the spirocyclic carbon, may experience different shielding effects compared to the C7 protons. |
| Cyclopropane CH (C1-H) | ~1.0-1.5 | m | 1H | The methine proton on the cyclopropane ring is expected to be in a relatively upfield region. Its multiplicity will be complex due to coupling with the diastereotopic methylene protons of the cyclopropane ring and the aminomethyl group. |
| Cyclopropane CH₂ (C2-H, C3-H) | ~0.5-1.0 | m | 4H | The methylene protons of the cyclopropane ring are diastereotopic and will appear as complex multiplets in the upfield region of the spectrum. The rigid nature of the three-membered ring leads to distinct geminal and vicinal coupling constants.[5] |
| -NH₂ | Variable | br s | 2H | The chemical shift of the amine protons is highly dependent on the solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange with residual water. |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The number of unique carbon signals will confirm the overall structure, and their chemical shifts are indicative of their chemical environment.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| Boc Group | ||
| -C (CH₃)₃ | ~28.5 | The three equivalent methyl carbons of the tert-butyl group appear in the aliphatic region. This is a highly characteristic signal for the Boc group.[1][6] |
| -OC (O)- | ~79.5 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom.[1][4] |
| -NC (O)O- | ~155.0 | The carbonyl carbon of the carbamate is significantly deshielded and appears in the downfield region.[1][6] |
| Spirocyclic Core | ||
| -C H₂NH₂ | ~40-45 | The methylene carbon attached to the primary amine is in the typical range for an aliphatic amine. |
| C 1 | ~25-30 | The methine carbon of the cyclopropane ring. |
| C 2, C 3 | ~15-20 | The methylene carbons of the cyclopropane ring are expected at a high field due to the ring strain. |
| C 4 (Spiro) | ~60-65 | The spiro carbon, being a quaternary carbon and part of two rings, is expected to have a distinct chemical shift. Its signal may be of lower intensity.[7] |
| C 6, C 8 | ~50-55 | The methylene carbons of the pyrrolidine ring adjacent to the spiro carbon. |
| C 7 | ~45-50 | The methylene carbon of the pyrrolidine ring adjacent to the nitrogen. |
Experimental Protocols
To obtain high-quality NMR spectra for structural elucidation, the following experimental protocols are recommended.
1. Sample Preparation
-
Purity: Ensure the sample of 5-Boc-5-azaspiro[2.4]heptane-1-methamine is of high purity (>95%) to avoid interference from impurities.
-
Solvent: Dissolve approximately 5-10 mg of the compound in 0.5-0.6 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can influence chemical shifts, particularly for the amine protons.[1]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.
2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets expected in the ¹H NMR spectrum.[8]
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be necessary due to the lower natural abundance of the ¹³C isotope.
-
2D NMR Experiments: To unambiguously assign all proton and carbon signals, the following two-dimensional NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, helping to identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is invaluable for assigning quaternary carbons and piecing together the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in determining the stereochemistry of the molecule.
-
The following workflow diagram illustrates the logical progression of NMR experiments for structural elucidation.
Caption: Experimental workflow for the structural elucidation of 5-Boc-5-azaspiro[2.4]heptane-1-methamine using NMR spectroscopy.
Conclusion
The structural characterization of novel chemical entities like 5-Boc-5-azaspiro[2.4]heptane-1-methamine is a critical step in modern drug discovery. This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the expected chemical shifts, multiplicities, and the rationale behind them, researchers can confidently interpret their experimental data. The application of a systematic experimental workflow, including both one-dimensional and two-dimensional NMR techniques, will enable the unambiguous assignment of all signals and the definitive confirmation of the molecular structure. The principles and methodologies outlined herein are broadly applicable to the characterization of other complex small molecules.
References
- Current time information in Ottawa, CA. (n.d.). Google.
-
Liu, Y.-S., Zhao, C., Bergbreiter, D. E., & Romo, D. (2005). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 70(18), 7346–7349. [Link]
- Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection.
- ProQuest. (n.d.). SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS.
-
Khalilov, L. M., Tulyabaev, A. R., Yanybin, V. M., & Tuktarov, A. R. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 49(6), 378–384. [Link]
- Reddy, K. L. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC.
- ResearchGate. (n.d.). NMR chemical shifts of spiro-carbon of compounds 245- 248 and 249, 250, and 252.
- ResearchGate. (n.d.). H-1 and C-13 NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method | Request PDF.
- Rsc.org. (n.d.). General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz.
- MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- Benchchem. (n.d.). Application Note: NMR Spectroscopic Characterization of Boc-Trp-Phe-OMe.
- PhytoBank. (n.d.). 13C NMR Spectrum (PHY0176619).
- ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectra of 5. | Download Scientific Diagram.
- PubMed. (2013, May 1). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists.
-
ResearchGate. (n.d.). SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[5][9] HEPTANECARBOXYLATE DERIVATIVES | Request PDF. Retrieved from
- MDPI. (2021, June 21). NMR of Natural Products as Potential Drugs.
- Balci, M. (2005). 5 Combination of 1H and 13C NMR Spectroscopy. In Basic 1H- and 13C-NMR Spectroscopy (pp. 203-204). Elsevier.
- ResearchGate. (2013, March). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists | Request PDF.
- Fluorochem. (n.d.). 5-BOC-5-AZASPIRO[2.4]HEPTANE-1-METHANOL.
- ChemicalBook. (2025, July 4). (S)-5-BOC-5-AZASPIRO[2.4]HEPTANE-6-CARBOXYLIC ACID.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- AlchemyPharm. (n.d.). CAS 1129634-44-1 | (S)-5-BOC-5-AZASPIRO[2.4]HEPTANE-6-CARBOXYLIC ACID.
- PhytoBank. (n.d.). 1H NMR Spectrum (PHY0176619).
- AChemBlock. (2026, March 1). 5-Boc-5-azaspiro[2.4]heptane-1-carboxylic acid 97% | CAS: 150543-61-6.
- ChemicalBook. (n.d.). 4-Azaspiro[2.4]heptane(95442-76-5) 1H NMR spectrum.
- ChemScene. (n.d.). 1936394-19-2 | 5-Azaspiro[2.4]heptan-5-amine.
-
Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. BOC Protection and Deprotection [pt.bzchemicals.com]
- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS - ProQuest [proquest.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Mass spectrometry analysis of 5-Boc-5-azaspiro[2.4]heptane-1-methamine
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Boc-5-azaspiro[2.4]heptane-1-methamine
Foreword: The Analytical Imperative for Novel Spirocyclic Scaffolds
In the landscape of modern drug discovery, the quest for novel chemical matter with three-dimensional complexity is paramount for accessing new biological targets and improving physicochemical properties. Spirocyclic scaffolds, particularly functionalized azaspirocycles, have emerged as privileged structures due to their rigid, defined exit vectors and their ability to explore chemical space beyond traditional flat, aromatic rings.[1][2][3] 5-Boc-5-azaspiro[2.4]heptane-1-methamine represents a key building block in this class, combining a spiro[2.4]heptane core—which merges a cyclopropane and a pyrrolidine ring—with a reactive primary amine, temporarily masked by a tert-butyloxycarbonyl (Boc) protecting group.
The successful incorporation of this building block into drug candidates and the subsequent study of its absorption, distribution, metabolism, and excretion (ADME) properties are critically dependent on robust and precise analytical methods. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the cornerstone technology for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.[4]
This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of 5-Boc-5-azaspiro[2.4]heptane-1-methamine. Moving beyond a simple recitation of parameters, we will explore the causal relationships between molecular structure, ionization behavior, and fragmentation pathways. The methodologies detailed herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the expertise to develop and troubleshoot their own analytical workflows.
Molecular Profile and Ionization Strategy
A successful mass spectrometry analysis begins with a fundamental understanding of the analyte's physicochemical properties. These properties dictate every subsequent choice, from sample preparation to instrument parameters.
Physicochemical Characteristics
The structure of 5-Boc-5-azaspiro[2.4]heptane-1-methamine contains two key features that govern its MS analysis: a basic primary amine and a thermally and acid-labile Boc protecting group.[5][6]
| Property | Value | Significance for MS Analysis |
| Molecular Formula | C₁₂H₂₂N₂O₂ | Determines the monoisotopic mass. |
| Monoisotopic Mass | 226.1681 Da | The theoretical exact mass used for high-resolution mass confirmation. |
| Average Mass | 226.313 Da | --- |
| Key Functional Groups | Primary Amine, Carbamate (Boc) | The primary amine is readily protonated, making positive-ion mode electrospray ionization (ESI) highly effective. The Boc group is prone to characteristic fragmentation.[7][8] |
| pKa (Predicted) | ~9.5-10.5 (for the primary amine) | Confirms the amine is basic and will be protonated in typical acidic LC mobile phases. |
Rationale for Ionization: Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is the premier choice for this molecule. The primary amine readily accepts a proton in solution to form a stable cation. Therefore, positive ion mode ESI ([M+H]⁺) is the logical and most effective approach.
The choice of an acidic mobile phase additive, such as 0.1% formic acid, serves a dual purpose: it ensures the analyte is protonated in solution prior to entering the ESI source, thereby promoting efficient ionization, and it improves chromatographic peak shape on reversed-phase columns.[9]
Experimental Workflow: From Sample to Signal
A robust analytical result is built upon a sequence of carefully optimized steps. The following workflow provides a validated pathway for the analysis of 5-Boc-5-azaspiro[2.4]heptane-1-methamine.
Protocol: Sample Preparation
-
Stock Solution Preparation: Accurately weigh ~1 mg of 5-Boc-5-azaspiro[2.4]heptane-1-methamine and dissolve it in 1.0 mL of methanol to create a 1 mg/mL stock solution.
-
Working Solutions: Perform serial dilutions of the stock solution using a mixture of 50:50 methanol:water (v/v) to prepare working standards at concentrations appropriate for the instrument's sensitivity (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Matrix Samples: For quantification in biological matrices (e.g., plasma), a protein precipitation step followed by supernatant dilution is a standard approach.[10]
Protocol: LC-MS/MS Method Development
This protocol outlines a systematic approach to developing a robust separation and detection method.[9][11]
-
Initial LC Conditions:
-
Column: Start with a standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size). This provides a good balance of retention and efficiency for small molecules.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Begin with a fast scouting gradient (e.g., 5% to 95% B over 3-5 minutes) to determine the approximate retention time.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Parameter Optimization (Infusion):
-
Infuse a working solution (e.g., 100 ng/mL) directly into the mass spectrometer to optimize source parameters.
-
Ionization Mode: ESI Positive.
-
Tune for [M+H]⁺: Optimize capillary voltage, source temperature, and nebulizing/drying gases to maximize the signal for the protonated precursor ion at m/z 227.1756.
-
-
LC Gradient Optimization:
-
Adjust the gradient based on the scouting run to achieve a retention time of 2-4 minutes with good peak shape. The goal is to ensure the analyte elutes in a region with sufficient organic mobile phase for efficient ESI desolvation while avoiding elution near the void volume.
-
| Parameter | Recommended Starting Point | Rationale |
| LC Column | C18, 2.1 x 50 mm, <2 µm | General-purpose phase for small molecules, offering good retention and peak shape. |
| Mobile Phase A | Water + 0.1% Formic Acid | Promotes protonation of the analyte for ESI+ and improves peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent providing good elution strength. |
| Flow Rate | 0.3 - 0.5 mL/min | Compatible with standard 2.1 mm ID columns and ESI sources. |
| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak symmetry. |
| Injection Vol. | 1 - 5 µL | Balances sensitivity with potential for column overload. |
Structural Elucidation via Tandem Mass Spectrometry (MS/MS)
The true power of mass spectrometry lies in its ability to fragment a molecule and use the resulting pieces to confirm its structure. For 5-Boc-5-azaspiro[2.4]heptane-1-methamine, the fragmentation is highly predictable and informative.
The Precursor Ion: [M+H]⁺
In a full-scan experiment on a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap, the most abundant ion will be the protonated molecule at m/z 227.1756 . Confirming this mass with high accuracy (<5 ppm error) provides strong evidence for the elemental composition C₁₂H₂₃N₂O₂⁺.
Characteristic Fragmentation Pathways
Collision-Induced Dissociation (CID) of the m/z 227.1756 precursor ion reveals a fragmentation pattern dominated by the lability of the Boc group. This is a well-documented phenomenon for Boc-protected amines.[12][13][14]
-
Loss of Isobutylene (Neutral Loss of 56.06 Da): The most characteristic fragmentation is the loss of isobutylene (C₄H₈) via a six-membered ring transition state, often described as a McLafferty-like rearrangement.[7][8][15] This results in an intermediate carbamic acid, which is detected as a prominent product ion at m/z 171.1128 . This is often the base peak in the MS/MS spectrum.
-
Loss of the Complete Boc Group (Neutral Loss of 100.05 Da): Subsequent loss of CO₂ from the carbamic acid intermediate (m/z 171) leads to the fully deprotected amine at m/z 127.1230 . This ion represents the protonated 5-azaspiro[2.4]heptane-1-methamine core.
-
Fragmentation of the Spirocyclic Core: Further fragmentation of the m/z 127 ion can occur, typically involving cleavages of the pyrrolidine or cyclopropane rings. These fragments are generally of lower abundance but can provide further structural confirmation.
Quantitative Analysis via Multiple Reaction Monitoring (MRM)
For quantitative applications, such as pharmacokinetic studies, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the ultimate sensitivity and selectivity.[4]
The principle of MRM involves selecting the precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (q2), and selecting a specific product ion in the third quadrupole (Q3). This highly specific "transition" filters out chemical noise, dramatically improving the signal-to-noise ratio.
Protocol: MRM Method Setup
-
Select Precursor Ion: The precursor ion is the protonated molecule, Q1: m/z 227.2 (using unit resolution).
-
Identify Product Ions: Based on the MS/MS scan, select the most intense and stable product ions. For this compound, the best candidates are m/z 171.1 and m/z 127.1.
-
Optimize Collision Energy (CE): For each transition, systematically vary the collision energy (e.g., from 5 eV to 40 eV) and plot the resulting product ion intensity. The optimal CE is the value that produces the maximum signal.
-
Select Transitions: Choose at least two transitions for each analyte. One serves as the "quantifier" (typically the most intense) and the other as the "qualifier" to ensure identity. The ratio of the quantifier to qualifier peak areas should be consistent across all standards and samples.
Recommended MRM Transitions
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Transition Type | Typical Collision Energy (CE) |
| 5-Boc-5-azaspiro[2.4]heptane-1-methamine | 227.2 | 171.1 | Quantifier | 10 - 15 eV |
| 5-Boc-5-azaspiro[2.4]heptane-1-methamine | 227.2 | 127.1 | Qualifier | 15 - 25 eV |
Note: Optimal Collision Energy is instrument-dependent and must be determined empirically.
Trustworthiness and Troubleshooting: Field Insights
-
In-Source Fragmentation: The Boc group is labile. If the ESI source conditions (temperature, voltages) are too harsh, the molecule can fragment before it enters the mass analyzer. This will manifest as a significant m/z 171.1 or m/z 127.1 signal in the full-scan (MS1) spectrum. If this occurs, reduce the source temperature and/or fragmentor/skimmer voltages.
-
Adduct Formation: In the presence of sodium or potassium salts, [M+Na]⁺ (m/z 249.1575) or [M+K]⁺ (m/z 265.1314) adducts may be observed. While ESI is tolerant of salts, using high-purity solvents and minimizing buffer concentrations can reduce adduct formation and improve the [M+H]⁺ signal.
-
Chromatographic Peak Tailing: The basic primary amine can interact with residual acidic silanols on the silica support of the LC column, leading to peak tailing. Using a high-quality, end-capped C18 column and maintaining an acidic mobile phase (0.1% formic acid) is crucial to mitigate this effect and ensure symmetrical peaks for accurate integration.
Conclusion
The mass spectrometric analysis of 5-Boc-5-azaspiro[2.4]heptane-1-methamine is a clear and logical process when guided by the molecule's inherent chemical properties. By leveraging positive ion electrospray ionization, analysts can readily detect the protonated molecule. High-resolution mass spectrometry confirms its elemental composition, while tandem mass spectrometry provides unambiguous structural confirmation through the characteristic and predictable fragmentation of the Boc protecting group. For quantitative needs, a highly sensitive and specific MRM method can be developed by monitoring the transitions from the precursor ion to its primary fragments. The integrated approach detailed in this guide provides a robust foundation for researchers to confidently characterize and quantify this important spirocyclic building block, accelerating its application in the development of next-generation therapeutics.
References
-
Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala. ResearchGate. Available at: [Link]
-
Positive and Negative Ion Electrospray Tandem Mass Spectrometry (ESI MS/MS) of Boc-protected Peptides Containing Repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: Differentiation of Some Positional Isomeric Peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]
-
Diversity-Oriented Synthesis of Azaspirocycles. Organic Letters. Available at: [Link]
-
Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[12][14] HEPTANECARBOXYLATE DERIVATIVES. Journal of Advanced Scientific Research. Available at: [Link]
-
Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. International Journal of Mass Spectrometry. Available at: [Link]
-
Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs. Available at: [Link]
-
Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. ResearchGate. Available at: [Link]
- Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. Google Patents.
-
Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed. Available at: [Link]
-
Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available at: [Link]
-
Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]
-
I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. Available at: [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules. Available at: [Link]
-
mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
-
Application of LCMS in small-molecule drug development. Drug Target Review. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[12][14] HEPTANECARBOXYLATE DERIVATIVES. ResearchGate. Available at: [Link]
-
Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available at: [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS (3). DocSlide. Available at: [Link]
-
Method Development Considerations for the LC-MS/MS Analysis of Drugs. Restek. Available at: [Link]
Sources
- 1. Sci-Hub. Diversity-Oriented Synthesis of Azaspirocycles / Organic Letters, 2004 [sci-hub.box]
- 2. Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. benchchem.com [benchchem.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Method Development Considerations for the LC-MS/MS Analysis of Drugs | Separation Science [sepscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
Technical Guide: Azaspiro[2.4]heptane Core Structure & Stability
This technical guide details the structural characteristics, stability profiles, and synthetic utility of the Azaspiro[2.4]heptane core. This scaffold—defined by the spiro-fusion of a strained cyclopropane ring to a pyrrolidine ring—has emerged as a critical "proline surrogate" in modern drug discovery, offering unique conformational rigidity and metabolic resistance.
Executive Summary & Structural Definition
The azaspiro[2.4]heptane core represents a bicyclic spiro-system where a three-membered cyclopropane ring shares a single carbon atom with a five-membered nitrogen-containing ring (pyrrolidine).[1]
-
IUPAC Name: 5-azaspiro[2.4]heptane (most common isomer in medicinal chemistry).
-
Key Feature: The spiro-cyclopropyl moiety acts as a steric and electronic modulator, "freezing" the pyrrolidine ring pucker and blocking metabolic hotspots without adding excessive lipophilicity (
LogP is often lower than gem-dimethylation). -
Primary Utility: Bioisostere for proline and pyrrolidine; key scaffold in HCV NS5A inhibitors (e.g., Ledipasvir synthesis) and antibacterial agents.
Core Isomers
| Isomer | Structure Description | Medicinal Utility |
| 5-Azaspiro[2.4]heptane | Nitrogen at position 5 (separated from spiro center by one | High. Proline isostere. Used in peptidomimetics and HCV drugs. |
| 4-Azaspiro[2.4]heptane | Nitrogen at position 4 (adjacent to spiro center). | Moderate. Used in specific enzyme inhibitors where N-spiro proximity is required. |
Structural & Conformational Analysis
The "Frozen" Envelope Conformation
Unlike the flexible pyrrolidine ring of proline, which rapidly interconverts between
-
Steric Lock: The geminal substituents of the cyclopropane ring clash with the pyrrolidine ring residues if the ring attempts to flatten or twist, effectively locking the
torsion angles. -
Vector Alignment: This rigidity aligns the
-vector and -terminal vectors (in amino acid derivatives) into a precise orientation, increasing binding affinity by minimizing the entropic penalty upon binding to a protein target.
Graphviz Diagram: Conformational Restriction Logic
The following diagram illustrates the transition from flexible proline to the rigid spiro-scaffold.
Figure 1: Conformational restriction mechanism. The spiro-fusion eliminates the energetic accessibility of multiple puckering states found in native proline.
Stability Profile
Acid Stability & Ring Opening
The inherent ring strain of the cyclopropane moiety (~27.5 kcal/mol) makes the azaspiro[2.4]heptane core susceptible to acid-catalyzed ring opening, particularly under forcing conditions.
-
Mechanism: Protonation of the cyclopropane ring (often assisted by the nearby amide/amine functionality) can lead to carbocation formation and subsequent nucleophilic attack, resulting in ring cleavage to form an acyclic or expanded alkyl chain.
-
Operational Stability:
-
Stable: TFA/DCM (standard Boc-deprotection conditions), dilute HCl at RT.
-
Unstable: Hot concentrated mineral acids (
, >60°C), strong Lewis acids ( ) without careful temperature control. -
Handling Rule: Maintain temperature <40°C during acidic deprotection steps to prevent spiro-ring fragmentation.
-
Metabolic Stability
The spiro-cyclopropane group serves as a "metabolic shield."
-
Blockade: It sterically and electronically prevents Cytochrome P450-mediated
-hydroxylation at the carbon adjacent to the nitrogen (in 4-azaspiro isomers) or the -carbon (in 5-azaspiro isomers). -
Half-Life Extension: Incorporation of this core often extends in vivo half-life (
) compared to the parent pyrrolidine or gem-dimethyl analogs.
Synthetic Accessibility & Protocols
Primary Synthetic Route (Simmons-Smith)
The most robust industrial route to 5-azaspiro[2.4]heptane-6-carboxylic acid (the "Ledipasvir intermediate") starts from 4-hydroxyproline.
Workflow:
-
Oxidation: 4-Hydroxyproline
4-Oxoproline. -
Olefination: Wittig or Tebbe reaction converts the ketone to an exocyclic alkene (4-methylene proline).
-
Cyclopropanation: Simmons-Smith reaction (
) or diethylzinc/diiodomethane installs the spiro-ring.
Graphviz Diagram: Synthetic Pathway
Figure 2: Standard synthetic route from chiral pool starting materials.
Experimental Protocol: Cyclopropanation (Step 3)
Context: Conversion of N-Boc-4-methylene-L-proline methyl ester to N-Boc-5-azaspiro[2.4]heptane-6-carboxylate.
-
Preparation: Flame-dry a 500 mL round-bottom flask under Argon. Add N-Boc-4-methylene-L-proline methyl ester (1.0 eq) dissolved in anhydrous Toluene.
-
Reagent Formation: In a separate flask, prepare the Furukawa reagent by adding Diethylzinc (Et2Zn, 1.0 M in hexanes, 5.0 eq) to anhydrous Toluene at 0°C. Carefully add Diiodomethane (
, 10.0 eq) dropwise. Caution: Exothermic. -
Addition: Cannulate the substrate solution into the zinc reagent at 0°C.
-
Reaction: Allow to warm to Room Temperature (25°C) and stir for 12–18 hours. Monitor by TLC (stain with KMnO4; product does not stain well with UV).
-
Quench: Cool to 0°C. Quench very slowly with saturated aqueous
. Note: Vigorous gas evolution. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc). The spiro-product typically elutes slightly faster than the alkene starting material.
Applications & Case Studies
HCV NS5A Inhibitors (Ledipasvir Context)
The (S)-5-azaspiro[2.4]heptane-6-carboxylic acid is a key intermediate in the synthesis of Ledipasvir and related NS5A inhibitors.[4]
-
Role: It replaces the standard proline residue in the peptidomimetic chain.
-
Effect: The spiro-ring increases potency against resistant viral variants by locking the inhibitor into a bioactive conformation that fits the NS5A dimer interface more tightly than flexible proline analogs.
Antibacterial Agents
Fluoroquinolone derivatives incorporating the 7-amino-5-azaspiro[2.4]heptane moiety (e.g., at the C7 position of the quinolone core) have shown broad-spectrum activity.
-
Mechanism: The bulky, rigid spiro-amine enhances penetration into bacterial cells and evades efflux pumps better than simple piperazinyl groups.
References
-
Synthesis of Ledipasvir Intermediate: Molecules. 2020 Nov 30;25(23):5644. "An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid." Link
-
Orexin Receptor Antagonists: Bioorg Med Chem Lett. 2013 May 1;23(9):2653-8. "Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists." Link
-
Conformational Analysis: Phys Chem Chem Phys. 2017 Dec 21;19(47):31706-31713. "Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories." Link
-
General Spiro Stability: J Med Chem. 2016 Sep 22;59(18):8549-76. "1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists." Link
-
PubChem Compound Summary: "5-Azaspiro[2.4]heptane hydrochloride." CID 70700605.[2] Link
Sources
- 1. 5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | 1454843-77-6 | Benchchem [benchchem.com]
- 2. 5-Azaspiro[2.4]heptane hydrochloride | C6H12ClN | CID 70700605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid - High-Quality Industrial Grade Chemical at Attractive Price [jigspharma.com]
- 4. mdpi.com [mdpi.com]
The Spirocyclic Scaffold: A Paradigm Shift in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the perpetual quest for more effective and safer therapeutics, medicinal chemistry has witnessed a significant strategic pivot from planar, aromatic compounds towards molecules with greater three-dimensionality. At the forefront of this "Escape from Flatland" are spirocyclic scaffolds, unique structural motifs characterized by two rings sharing a single atom.[1] This guide provides a comprehensive exploration of the pivotal role of spirocycles in contemporary drug design. We will delve into the fundamental advantages conferred by their rigid, three-dimensional architecture, including profound impacts on physicochemical properties, target engagement, and overall pharmacological profiles. Through an examination of successful case studies, including approved drugs and promising clinical candidates, this document will illuminate the tangible benefits of incorporating spirocyclic moieties. Furthermore, we will address the synthetic challenges and innovative strategies associated with these complex structures, offering a forward-looking perspective on their continued integration into the drug discovery pipeline.
Introduction: Embracing the Third Dimension in Drug Design
For decades, drug discovery was largely dominated by flat, aromatic ring systems. While this approach yielded numerous successful drugs, it also led to a saturation of chemical space and a prevalence of molecules with suboptimal physicochemical properties, such as poor solubility and high metabolic liability.[2] The concept of "escaping from flatland" emerged as a call to action for medicinal chemists to explore more three-dimensional (3D) molecular architectures.[3] Spirocycles, which are ring systems fused at a single atom, are quintessential examples of this design philosophy.[4] Their inherent rigidity and the orthogonal projection of substituents in 3D space offer a powerful toolkit for medicinal chemists to tackle complex biological targets with greater precision.[5]
The quaternary carbon at the core of a spirocycle imparts a high fraction of sp3-hybridized carbons (Fsp3), a parameter that has been correlated with an increased probability of clinical success.[5][6] This shift towards more saturated, 3D structures allows for more nuanced and effective interactions with the intricate topographies of biological targets like enzymes and receptors.[5][7]
The Strategic Advantages of Spirocyclic Scaffolds
The incorporation of spirocyclic motifs into drug candidates is not merely a matter of structural novelty; it is a strategic decision driven by a host of well-documented advantages that address key challenges in drug development.
Enhanced Physicochemical and Pharmacokinetic Properties
One of the most significant benefits of spirocycles is their ability to favorably modulate a molecule's physicochemical properties.[8][9] The move away from planar, aromatic systems towards sp3-rich spirocycles generally leads to:
-
Improved Aqueous Solubility: The less planar and more polar nature of many spirocyclic systems can disrupt crystal packing and improve solvation, leading to enhanced aqueous solubility.[4][10]
-
Reduced Lipophilicity: Spirocycles can serve as non-aromatic scaffolds that lower a molecule's lipophilicity (logP/logD), a critical factor in reducing off-target toxicity and improving drug-like properties.[8]
-
Enhanced Metabolic Stability: The rigid spirocyclic core can shield metabolically labile sites from enzymatic degradation, thereby increasing the metabolic stability and half-life of a drug candidate.[6][8]
A compelling example of this is the development of melanin-concentrating hormone receptor 1 (MCHr1) antagonists, where the replacement of a morpholine ring with various azaspirocycles resulted in lower logD values and improved metabolic stability.[6][8]
Increased Potency and Selectivity through Conformational Rigidity
The rigid framework of a spirocycle significantly reduces the number of accessible conformations of a molecule.[1][4] This pre-organization into a bioactive conformation minimizes the entropic penalty upon binding to a biological target, which can lead to a substantial increase in potency.[5] This conformational constraint also allows for a more precise orientation of key functional groups within a binding pocket, enhancing selectivity for the intended target over off-targets.[5][8]
In the optimization of poly (ADP-ribose) polymerase (PARP) inhibitors, replacing the piperazine ring of Olaparib with a diazaspiro[3.3]heptane led to a significant increase in selectivity for PARP-1 over other members of the PARP family, which was accompanied by reduced DNA damage and cytotoxicity.[6]
Accessing Novel Chemical Space and Intellectual Property
The vast and underexplored chemical space occupied by spirocyclic compounds provides fertile ground for the discovery of first-in-class therapeutics.[5][10] The unique and complex geometries of these scaffolds allow for the creation of novel pharmacophores that can interact with biological targets in unprecedented ways. This not only opens up new avenues for drug discovery but also provides a strong foundation for securing robust intellectual property rights.[10]
Spirocycles as Versatile Bioisosteres
Bioisosteric replacement is a powerful strategy in medicinal chemistry for optimizing the properties of a lead compound.[11] Spirocycles have emerged as highly effective and non-classical bioisosteres for a variety of common structural motifs.
Replacing Saturated Heterocycles
Spirocyclic structures can serve as conformationally restricted analogs of common saturated heterocycles like piperidines and piperazines. For instance, azaspirocycles have been shown to be excellent bioisosteres for these groups, often leading to improved solubility, higher basicity, and greater metabolic stability.[8]
A Three-Dimensional Alternative to Planar Rings
More recently, spirocycles are being explored as bioisosteres for planar aromatic and heteroaromatic rings.[12] This strategy allows for a significant increase in the three-dimensionality of a molecule while maintaining or even improving its biological activity. This "scaffold hopping" from a flat to a 3D architecture can unlock new interactions with the target and lead to compounds with superior pharmacological profiles.[9]
Approved Drugs and Clinical Candidates: Spirocycles in Action
The therapeutic potential of spirocyclic scaffolds is underscored by the growing number of approved drugs and clinical candidates that feature these motifs.[3][6] Half of the clinically used medicines containing a spirocycle were approved in the 21st century, highlighting the recent surge in their adoption.[3][13]
| Drug Name | Therapeutic Area | Role of Spirocyclic Core | Year of Approval |
| Irbesartan | Antihypertensive | Forms the core scaffold, contributing to its binding to the AT1 receptor.[3] | 1997 |
| Fluspirilene | Antipsychotic | The spiro-piperidine core is crucial for its activity at dopamine D2 and serotonin 5-HT2A receptors.[3] | ~1970 |
| Ledipasvir | Hepatitis C | Binds to the HCV NS5A protein.[14] | 2014 |
| Rolapitant | Chemotherapy-induced nausea | A selective NK1 receptor antagonist.[7][14] | 2015 |
| Apalutamide | Prostate Cancer | A nonsteroidal anti-androgen.[14] | Not specified |
| Revumenib | Acute Leukemia | The spirocycle is essential for optimized binding to Menin.[15] | 2024 |
Synthetic Strategies for Spirocyclic Scaffolds
Despite their numerous advantages, the synthetic complexity of spirocycles has historically been a barrier to their widespread use.[4][16] However, recent advancements in synthetic organic chemistry have made these scaffolds more accessible.[17][18]
Key synthetic strategies include:
-
Intramolecular Cyclization Reactions: Methods such as intramolecular alkylation, Claisen condensation, and cyclodehydration are commonly employed.[3]
-
Ketalization and Related Reactions: The formation of spiroketals is a well-established method.[3][4]
-
Modern Catalytic Methods: Recent developments in photoredox and electrochemical methods are enabling the synthesis of novel spirocyclic scaffolds.[8]
Exemplary Synthetic Protocol: Synthesis of a Spiro-oxindole
The spiro-oxindole core is a privileged scaffold in medicinal chemistry, notably found in inhibitors of the p53-MDM2 interaction.[7] A general and robust method for its synthesis is the [3+2] cycloaddition reaction between an electron-deficient alkene and an azomethine ylide.
Step 1: Generation of the Azomethine Ylide An isatin derivative is reacted with an amino acid, such as sarcosine, in a suitable solvent like methanol under reflux. This in situ generates the azomethine ylide.
Step 2: [3+2] Cycloaddition An electron-deficient alkene, for example, a maleimide derivative, is added to the reaction mixture. The azomethine ylide undergoes a [3+2] cycloaddition with the alkene to form the spiro-pyrrolidinyl-oxindole product.
Step 3: Purification The crude product is purified by column chromatography on silica gel to yield the desired spiro-oxindole.
This protocol provides a versatile and efficient route to a wide range of spiro-oxindole derivatives for screening and optimization in drug discovery programs.
Visualizing the Impact of Spirocycles
Conformational Restriction of a Spirocyclic Scaffold
Caption: Comparison of a flexible linker with multiple rotatable bonds versus a rigid spirocyclic scaffold.
Workflow for Spirocycle-Driven Drug Discovery
Caption: Integration of spirocyclic chemistry into a typical drug discovery workflow.
Future Perspectives and Conclusion
The ascent of spirocyclic scaffolds in medicinal chemistry is far from over. As synthetic methodologies continue to advance, we can expect to see an even greater diversity of spirocyclic structures being incorporated into drug discovery programs.[16][17] The synergy between computational chemistry for in silico design and high-throughput synthesis will undoubtedly accelerate the exploration of this rich chemical space.[16]
While challenges in the stereocontrolled synthesis of complex spirocycles remain, the clear and compelling advantages they offer in terms of improved physicochemical properties, enhanced potency and selectivity, and access to novel intellectual property ensure that they will remain a cornerstone of modern drug design.[4][16] The continued adoption of this 3D design philosophy will be instrumental in developing the next generation of innovative medicines to address unmet medical needs.
References
- Varela MT, Dias GG, de Oliveira LFN, et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. 2025;287:117368.
- The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm. Published November 30, 2021.
- The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. Published June 9, 2016.
-
Krasavin M. Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. 2022;27(21):7569. [Link]
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Published January 18, 2024.
- Unlocking the Potential of Spirocycles in Medicinal Chemistry.
- Selected Applications of Spirocycles in Medicinal Chemistry.
-
Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. RSC Medicinal Chemistry. 2024;15(3):611-645. [Link]
- The Spirocycle Surge in Drug Discovery. Drug Hunter. Published September 29, 2025.
-
Hiesinger K, Dar’in D, Proschak E, Krasavin M. Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. 2021;64(3):1239-1261. [Link]
- advantages of spirocyclic scaffolds over planar structures in drug discovery. BenchChem.
- Application Notes and Protocols: The Function of Spiro Intermediates in Modern Drug Discovery. BenchChem.
- Potential applications of spirocyclic compounds in pharmacology. BenchChem.
- Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. Published January 14, 2021.
- Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
- Spirocycles. ChemBridge.
- Synthetic Routes to Approved Drugs Containing a Spirocycle.
- Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. PubMed. Published July 21, 2020.
- Bioisosteric Replacement Str
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. 2025;61(36). [Link]
- Spirocycles in Drug Discovery. Sygnature Discovery. Published July 21, 2017.
- Spirocycles as Bioisosteres for Aromatic Fragments. Chemspace. Published August 27, 2021.
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. 2022;17(6):629-643. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 7. chembridge.com [chembridge.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. img01.pharmablock.com [img01.pharmablock.com]
- 11. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 12. Spirocycles as Bioisosteres for Aromatic Fragments [chem-space.com]
- 13. researchgate.net [researchgate.net]
- 14. Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drughunter.com [drughunter.com]
- 16. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Unlocking the Potential of Spirocycles in Medicinal Chemistry - Oreate AI Blog [oreateai.com]
- 18. pubs.acs.org [pubs.acs.org]
Engineering the Future of Drug Design: Azaspirocyclic Scaffolds as Piperidine Bioisosteres
The Piperidine Conundrum and the Bioisosteric Solution
The piperidine ring is a ubiquitous structural motif, present in the architecture of over 100 FDA-approved small-molecule drugs 1. Despite its prevalence, the relatively flat, lipophilic nature of this saturated heterocycle often introduces significant liabilities during lead optimization. Common "pain points" include high intrinsic clearance via CYP450 oxidation, poor aqueous solubility, and off-target cardiotoxicity (specifically, hERG channel inhibition driven by high lipophilicity and basicity).
To circumvent these late-stage development risks, medicinal chemists employ bioisosteric replacement—a strategy often referred to as "scaffold hopping." By replacing the piperidine ring with rigid azaspirocyclic scaffolds, researchers can increase the fraction of sp³-hybridized carbons (
Evolution of piperidine bioisosteres highlighting physicochemical property improvements.
Physicochemical & ADME Profiling: The Case for Azaspirocycles
The introduction of 2-azaspiro[3.3]heptane in 2010 by Carreira and co-workers marked a paradigm shift in piperidine bioisosterism 2. While highly successful, the symmetrical nature of the 2-substituted spirocycle does not perfectly mimic the mono-substituted exit vectors of many piperidine-containing drugs. Recently, 1-azaspiro[3.3]heptane has emerged as a "next-generation" bioisostere. It offers an asymmetric vector profile that more closely mimics 1,2-disubstituted piperidines while providing superior metabolic stability 3.
The data below illustrates the causality of this structural change: contracting the ring system into a spirocyclic framework reduces the accessible hydrophobic surface area, which directly translates to a lower distribution coefficient (logD) and improved clearance profiles.
Comparative Physicochemical Properties of Model Amides
| Property | Piperidine Amide | 2-Azaspiro[3.3]heptane Amide | 1-Azaspiro[3.3]heptane Amide |
| Calculated Lipophilicity (cLogP) | 3.7 | 3.4 | 3.4 |
| Experimental logD (pH 7.4) | 1.6 | 1.2 | 1.0 |
| Kinetic Solubility (µM) | 136 | 12 | 13 |
| Metabolic Stability (CLint) | Baseline | Improved | Superior |
Data synthesized from comparative evaluations of bioisosteric model compounds 4.
Synthetic Methodologies: Overcoming Thermodynamic Strain
The synthesis of highly strained spiro[3.3]heptanes presents unique thermodynamic and kinetic challenges. The orthogonal arrangement of the two cyclobutane rings creates significant angle strain. Consequently, traditional synthetic routes often fail due to competitive ring-opening. The most robust, scalable method for constructing 1-azaspiro[3.3]heptanes involves a thermal [2+2] cycloaddition followed by a highly controlled reduction 3.
Step-by-step synthetic workflow for 1-azaspiro[3.3]heptane generation.
Experimental Protocol: Synthesis of the 1-Azaspiro[3.3]heptane Core
Step 1: Thermal [2+2] Cycloaddition
-
Causality of Reagent Choice: Graf's isocyanate (chlorosulfonyl isocyanate, ClO₂S-NCO) is utilized because it is the most electrophilic isocyanate available. This extreme reactivity allows the [2+2] cycloaddition with unactivated endocyclic alkenes to proceed under thermal conditions without the need for transition metal catalysis, which could otherwise trigger unwanted skeletal rearrangements in the strained cyclobutane precursor.
-
Procedure:
-
In a flame-dried flask under an argon atmosphere, dissolve the endocyclic alkene (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C and add Graf's isocyanate (1.2 equiv) dropwise to control the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding the mixture dropwise to a vigorously stirred biphasic solution of saturated aqueous Na₂SO₃ and DCM at 0 °C to remove the chlorosulfonyl group.
-
-
Self-Validation Check: Analyze the crude mixture via ¹H NMR. The complete disappearance of the alkene protons and the emergence of a characteristic multiplet at ~3.2 ppm confirms the formation of the spirocyclic β-lactam.
Step 2: Controlled Reduction of the β-Lactam
-
Causality of Reagent Choice: This is the critical failure point for many researchers. Standard reducing agents like Borane (BH₃) or Lithium Aluminum Hydride (LiAlH₄) cause over-reduction or nucleophilic ring-opening of the highly strained 4-membered β-lactam ring 2. Alane (AlH₃) is mandatory here; its strong Lewis acidity allows it to coordinate rapidly to the carbonyl oxygen, facilitating reduction to the amine before competitive C-N bond cleavage can occur.
-
Procedure:
-
Generate Alane in situ by adding a solution of 100% H₂SO₄ (0.5 equiv) to a suspension of LiAlH₄ (1.0 equiv) in anhydrous THF at 0 °C. Stir for 30 minutes.
-
Add the β-lactam intermediate (1.0 equiv) dissolved in THF dropwise to the Alane solution.
-
Stir at room temperature for 2 hours.
-
Carefully quench with Fieser's workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O). Filter the granular aluminum salts and concentrate the filtrate.
-
-
Self-Validation Check: GC-MS analysis should show a single peak corresponding to the exact mass of the target amine, with no higher-molecular-weight peaks indicative of ring-opened polymeric byproducts.
Biological Validation: The Bupivacaine Case Study
To validate the 1-azaspiro[3.3]heptane scaffold in a biological context, researchers incorporated it into the structure of the well-known local anesthetic bupivacaine, directly replacing the traditional piperidine ring 3.
The resulting patent-free analog demonstrated significant in vivo anesthetic activity in murine tail-flick models. This successful deployment proves that the azaspirocycle can seamlessly engage the exact same biological target pockets as piperidine, while offering a vastly improved intellectual property landscape and optimized ADME characteristics 4.
Conclusion
The transition from flat, saturated heterocycles to rigid, three-dimensional azaspirocycles represents a critical maturation in modern medicinal chemistry. By leveraging scaffolds like 1-azaspiro[3.3]heptane, drug development professionals can systematically engineer out the metabolic and cardiotoxic liabilities inherent to piperidine, driving safer and more efficacious therapeutics toward the clinic.
References
- 1-Azaspiro[3.
- Spirocyclic Piperidine Bioisostere Enamine
- Modular, Scalable Synthesis of 1-Aza[3.3]heptanes Thieme Connect (Synfacts)
- Bicyclic Bioisosteres of Piperidine: Version 2.
Sources
Application Note: Advanced Peptidomimetic Synthesis Using 5-Boc-5-azaspiro[2.4]heptane-1-methamine
The incorporation of conformationally constrained, non-natural building blocks is a cornerstone of modern peptide drug discovery. 5-Boc-5-azaspiro[2.4]heptane-1-methamine (CAS: 1330764-37-8) is a highly specialized, bifunctional spirocyclic scaffold. Featuring a highly nucleophilic primary amine tethered to a rigid cyclopropane-pyrrolidine fused core, it serves as an exceptional surrogate for basic amino acids or as a structurally rigid C-terminal capping moiety.
This application note provides the strategic rationale, physicochemical data, and self-validating protocols for incorporating this building block into solid-phase peptide synthesis (SPPS).
Strategic Rationale: The "Why" Behind the Molecule
When designing peptide therapeutics, linear basic residues (like Arginine or Lysine) are highly susceptible to proteolytic cleavage and carry a high entropic penalty upon receptor binding. Replacing these with a 5-azaspiro[2.4]heptane derivative solves multiple pharmacokinetic challenges simultaneously:
-
Conformational Pre-organization: The spiro[2.4]heptane core severely restricts local dihedral angles. This rigidification reduces the entropic penalty (
) during target engagement, a principle that has been successfully utilized in the development of blockbuster drugs like the antiviral Ledipasvir . -
Proteolytic Evasion: Trypsin-like endogenous proteases recognize and cleave adjacent to flexible basic side chains. The massive steric bulk and unnatural trajectory of the spirocyclic secondary amine completely abolish protease recognition, dramatically increasing the peptide's plasma half-life.
-
DMPK Optimization: The cyclopropane ring introduces localized lipophilicity without adding excessive molecular weight. This specific structural modification has been proven to enhance blood-brain barrier penetration and oral bioavailability in orexin receptor antagonists .
Figure 1: Pharmacodynamic and structural impact pathways of the spirocyclic scaffold.
Physicochemical & Structural Data
| Property | Value |
| Chemical Name | 5-Boc-5-azaspiro[2.4]heptane-1-methanamine |
| CAS Number | 1330764-37-8 |
| Molecular Weight | 226.32 g/mol |
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Appearance | Viscous liquid / Oil |
| Primary Function | Conformationally restricted diamine spacer / Basic side-chain surrogate |
Experimental Workflows & Protocols
The following protocol details the on-resin coupling of 5-Boc-5-azaspiro[2.4]heptane-1-methamine to a resin-bound peptide featuring a free carboxylate (e.g., an Asp/Glu side chain or a side-chain anchored C-terminal carboxylate).
Protocol A: Causality-Driven Amide Bond Formation
Expert Insight: We mandate the use of DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure instead of traditional uronium salts like HATU. Why? Because the spiro amine is added in solution. If HATU is used and pre-activation of the resin-bound acid is incomplete, the highly nucleophilic primary amine of our building block will react directly with HATU to form a stable guanidinium byproduct, permanently capping the amine and destroying the expensive reagent. DIC/Oxyma completely avoids this side reaction while providing exceptional efficiency for sterically demanding couplings.
-
Resin Swelling: Swell the resin-bound peptide acid (0.1 mmol scale) in DMF/DCM (1:1, v/v) for 30 minutes. Drain the solvent.
-
Acid Activation: Add OxymaPure (0.5 mmol, 5 eq) and DIC (0.5 mmol, 5 eq) dissolved in 2 mL of anhydrous DMF to the resin. Agitate for 10 minutes at room temperature to form the active ester.
-
Amine Coupling: Dissolve 5-Boc-5-azaspiro[2.4]heptane-1-methamine (0.3 mmol, 3 eq) in 1 mL of DMF. Add this solution to the activated resin. Agitate for 2 hours at room temperature. (Note: For highly hindered sequences, microwave-assisted coupling at 50°C for 15 minutes is recommended ).
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 × 3 mL) and DCM (5 × 3 mL).
Protocol B: Self-Validation System (Micro-Cleavage)
Expert Insight: Standard colorimetric tests (like the Kaiser test) detect free amines on the solid support. Because our coupling involves a soluble amine reacting with a resin-bound acid, the resin has no free amines before or after the reaction. A Kaiser test will yield a false negative regardless of success. Therefore, the only valid self-validation method is a micro-cleavage.
-
Extract a small aliquot of resin (~2-3 mg) and transfer it to a microcentrifuge tube.
-
Add 100 µL of Cleavage Cocktail (TFA/TIS/H2O, 95:2.5:2.5). Incubate for 1 hour to simultaneously cleave the peptide from the resin and remove the Boc protecting group from the pyrrolidine nitrogen.
-
Evaporate the TFA under a gentle stream of nitrogen, precipitate with cold diethyl ether, and centrifuge.
-
Dissolve the pellet in 50% Acetonitrile/Water and analyze via LC-MS.
-
Validation Metric: Confirm success by observing a net mass addition of +108.2 Da relative to the unmodified free peptide acid (Coupling adds +208.3 Da; subsequent loss of the Boc group during cleavage removes -100.1 Da).
Protocol C: Global Cleavage & Deprotection
Once the sequence is validated, proceed with global cleavage.
-
Treat the bulk resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours at room temperature.
-
Filter the resin and precipitate the filtrate in 10 volumes of ice-cold diethyl ether.
-
Centrifuge at 4000 rpm for 5 minutes, decant the ether, and dry the resulting peptide pellet containing the fully exposed, positively charged spirocyclic secondary amine.
Figure 2: Step-by-step workflow for the incorporation and validation of the spirocyclic building block.
Troubleshooting & Optimization
-
Incomplete Coupling (Detected via LC-MS): The spirocyclic core is sterically demanding. If the +108.2 Da mass shift is absent or weak, repeat the coupling step using a highly reactive additive like HOAt (1-Hydroxy-7-azabenzotriazole) alongside DIC, or increase the reaction temperature to 50°C using a microwave peptide synthesizer.
-
Poor Solubility: While the building block is generally soluble in DMF, highly hydrophobic peptide sequences may cause aggregation on the resin. If resin shrinkage is observed, switch the coupling solvent to NMP (N-Methyl-2-pyrrolidone) or a DMF/DMSO (4:1) mixture to disrupt inter-chain hydrogen bonding.
References
-
An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid Molecules (MDPI), 2020. URL:[Link]
-
Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists Bioorganic & Medicinal Chemistry Letters, 2013. URL:[Link]
-
Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles Molecules (MDPI), 2013. URL:[Link]
Application Notes and Protocols for Reductive Amination Utilizing 5-Boc-5-azaspiro[2.4]heptane-1-methamine
Introduction: The Significance of Spirocyclic Scaffolds and Reductive Amination in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures with favorable pharmacological properties is paramount. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a particularly valuable motif. Their inherent three-dimensionality offers a distinct advantage in exploring chemical space, often leading to compounds with improved potency, selectivity, and metabolic stability compared to their planar counterparts. The 5-azaspiro[2.4]heptane framework, in particular, is a key structural component in various biologically active compounds, including potent orexin receptor antagonists.[1][2]
The functionalization of such complex scaffolds is a critical step in the drug discovery process. Reductive amination stands out as one of the most robust and widely employed methods for the formation of carbon-nitrogen bonds, a cornerstone of pharmaceutical synthesis.[3] This one-pot reaction, which combines a carbonyl compound (an aldehyde or ketone) with an amine to form an imine that is subsequently reduced, is prized for its efficiency, operational simplicity, and broad substrate scope.[4][5] Recent studies highlight that nearly a quarter of all C-N bond-forming reactions in the pharmaceutical industry are achieved through reductive amination.[3]
This application note provides a detailed guide to performing reductive amination using 5-Boc-5-azaspiro[2.4]heptane-1-methamine , a novel and sterically demanding primary amine. We will delve into a representative protocol, explore the underlying scientific principles, and offer insights into reaction optimization and product purification.
Experimental Workflow: A Visual Guide
Caption: A representative workflow for the one-pot reductive amination protocol.
Detailed Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride (STAB)
This protocol outlines a general procedure for the reductive amination of a representative aldehyde with 5-Boc-5-azaspiro[2.4]heptane-1-methamine using sodium triacetoxyborohydride (STAB).
Materials:
-
5-Boc-5-azaspiro[2.4]heptane-1-methamine
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)
-
Glacial Acetic Acid (AcOH)
-
1,2-Dichloroethane (DCE), anhydrous
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-Boc-5-azaspiro[2.4]heptane-1-methamine (1.0 eq).
-
Solvent and Carbonyl Addition: Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M. Add the aldehyde or ketone (1.0-1.2 eq) to the solution.
-
Acid Catalyst: Add glacial acetic acid (1.1-1.5 eq) to the reaction mixture. Stir for 20-30 minutes at room temperature to facilitate the formation of the iminium ion intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB, 1.2-1.5 eq) to the mixture in portions over 10-15 minutes. A slight exotherm and gas evolution may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired secondary amine.[6]
Quantitative Data Summary
| Parameter | Recommended Range | Rationale & Notes |
| Amine:Carbonyl Ratio | 1:1 to 1:1.2 | A slight excess of the carbonyl component can help drive the reaction to completion. |
| Reducing Agent (STAB) | 1.2 - 1.5 equivalents | An excess is required to ensure complete reduction of the iminium intermediate. |
| Acid Catalyst (AcOH) | 1.1 - 1.5 equivalents | Catalyzes imine formation and promotes the generation of the reactive iminium ion.[7][8] |
| Solvent | 1,2-Dichloroethane (DCE) | Preferred solvent for STAB-mediated reductive aminations due to its inertness and ability to solubilize reactants.[9] Tetrahydrofuran (THF) can also be used. |
| Concentration | 0.1 - 0.5 M | A balance between reaction rate and solubility considerations. |
| Temperature | Room Temperature | Most reductive aminations with STAB proceed efficiently at ambient temperature. |
| Reaction Time | 2 - 24 hours | Highly dependent on the reactivity of the specific aldehyde/ketone and the steric hindrance of the amine. |
Mechanism & Scientific Rationale
The success of the one-pot reductive amination hinges on the selective reactivity of the chosen reducing agent. Sodium triacetoxyborohydride (STAB) is an ideal choice for this transformation due to several key factors.[10]
-
Mild and Selective Reduction: The electron-withdrawing acetoxy groups on the boron atom moderate the reactivity of the borohydride.[10] This makes STAB selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde or ketone.[5][11] This chemoselectivity is crucial for a one-pot procedure where the carbonyl compound is present throughout the reaction.[5]
-
Acid Stability: STAB is stable in the presence of the acetic acid catalyst, which is essential for promoting the formation of the imine intermediate.[8][10] Stronger reducing agents like sodium borohydride (NaBH₄) can react with the acid and the carbonyl starting material, leading to lower yields.[4]
The reaction proceeds through a two-step sequence within a single reaction vessel:
-
Imine/Iminium Ion Formation: The primary amine attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an imine (Schiff base). In the presence of acetic acid, the imine is protonated to form a more electrophilic iminium ion.[5][8]
-
Hydride Reduction: The iminium ion is then rapidly and selectively reduced by the delivery of a hydride ion from STAB to yield the final secondary amine product.[10]
Caption: The general mechanism of reductive amination.
Purification and Handling of Boc-Protected Amines
The tert-butyloxycarbonyl (Boc) protecting group on the 5-azaspiro[2.4]heptane core is stable under the reductive amination conditions.[12] However, its presence influences the purification strategy.
-
Chromatography: The final product, being Boc-protected, is generally less polar than the starting amine and can be effectively purified by silica gel chromatography. A non-polar eluent system, such as ethyl acetate in hexanes, is typically employed.
-
Aqueous Workup: The Boc group is stable to the basic aqueous workup with sodium bicarbonate. This step is crucial for removing the acetic acid catalyst and any remaining STAB byproducts.
-
Storage: Boc-protected amines are generally stable compounds and can be stored at room temperature, although refrigeration is recommended for long-term storage.[13]
Should deprotection of the Boc group be required for subsequent synthetic steps, this is readily achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane or with HCl in an organic solvent.[12][14]
Conclusion
The reductive amination of 5-Boc-5-azaspiro[2.4]heptane-1-methamine with various aldehydes and ketones is a powerful and reliable method for the synthesis of novel, sterically complex secondary amines. The use of sodium triacetoxyborohydride as the reducing agent provides a mild, selective, and operationally simple one-pot procedure. This protocol serves as a robust starting point for researchers and drug development professionals aiming to incorporate this valuable spirocyclic scaffold into their molecular designs, paving the way for the discovery of new therapeutic agents.
References
- Current time information in Ottawa, CA. (n.d.). Google.
- What is the role of acetic acid in the reductive amination experiment? (2024, January 25). brainly.com.
- Borch Reductive Amination. (n.d.). Alfa Chemistry.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization. (n.d.). Benchchem.
- Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
- Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022, August 19). PMC.
- Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. (n.d.).
- Application Note – N-Boc protection. (n.d.). Sigma-Aldrich.
- Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal.
- Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (n.d.).
- Reactions that Work: Boc Protection. (2012, June 18). Chemtips - WordPress.com.
- 5-Boc-5-azaspiro[2.4]heptane-1-methanol. (n.d.). Sigma-Aldrich.
- Reductive Amination. (n.d.). ACS GCI Pharmaceutical Roundtable.
- Reductive Amination in the Synthesis of Pharmaceuticals. (2019, December 11). PubMed.
- Discovery of an Imine Reductase for Reductive Amination of Carbonyl Compounds with Sterically Challenging Amines. (2023, January 20). Journal of the American Chemical Society.
- Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Easy P2P reductive amination with NaBH(OAc)3. (2000, February 15). Hive Novel Discourse.
- Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. (n.d.). Google Patents.
- Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. (2013, May 1). PubMed.
- Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. (n.d.). Request PDF - ResearchGate.
- A Novel Reducing Agent for the Reductive Amination of Phenyl-2-Propanone (P2P) and Methylamine – Sodium Triacetoxyborohydride (STAB). (n.d.). Request PDF - ResearchGate.
- 5-Boc-5-azaspiro[2.4]heptane-1-carboxylic acid 97%. (2026, March 1). AChemBlock.
Sources
- 1. Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. brainly.com [brainly.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. 5-Boc-5-azaspiro[2.4]heptane-1-methanol | 1330766-02-3 [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
N-Alkylation of 5-Boc-5-azaspiro[2.4]heptane-1-methamine: A Detailed Guide to Synthetic Protocols and Applications
Introduction: The Significance of N-Alkylated Azaspiro[2.4]heptane Scaffolds
The 5-azaspiro[2.4]heptane framework is a key structural motif in medicinal chemistry, prized for its unique three-dimensional architecture which can impart favorable pharmacological properties to drug candidates. The introduction of substituents on the primary amine of 5-Boc-5-azaspiro[2.4]heptane-1-methamine via N-alkylation is a critical step in the synthesis of diverse compound libraries for drug discovery. This modification allows for the fine-tuning of a molecule's steric and electronic properties, which can significantly impact its biological activity, selectivity, and pharmacokinetic profile.
This technical guide provides an in-depth exploration of two robust and widely employed methods for the N-alkylation of 5-Boc-5-azaspiro[2.4]heptane-1-methamine: Direct Alkylation with alkyl halides and Reductive Amination with carbonyl compounds. The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemical principles and guidance on troubleshooting and optimization.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation is a classical and straightforward approach for forming C-N bonds. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the primary amine attacks the electrophilic carbon of an alkyl halide. A base is required to neutralize the hydrohalic acid byproduct, driving the reaction to completion.
Causality of Experimental Choices:
-
Choice of Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is crucial to prevent competition with the primary amine for the alkyl halide. The choice of a weaker base like K₂CO₃ can help to minimize over-alkylation, which is a common side reaction where the initially formed secondary amine reacts further to yield a tertiary amine.
-
Solvent Selection: A polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is ideal as it can dissolve the amine salt and effectively solvate the transition state of the SN2 reaction, thereby accelerating the rate.
-
Reaction Temperature: The reaction is typically performed at room temperature to moderate heating. Elevated temperatures can increase the reaction rate but may also promote the undesirable over-alkylation.
Experimental Protocol: Mono-N-Alkylation of 5-Boc-5-azaspiro[2.4]heptane-1-methamine
Materials:
-
5-Boc-5-azaspiro[2.4]heptane-1-methamine (1.0 eq)
-
Alkyl bromide or iodide (1.0-1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
Anhydrous acetonitrile (MeCN)
-
Round-bottom flask with a magnetic stir bar
-
Condenser (if heating)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 5-Boc-5-azaspiro[2.4]heptane-1-methamine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the amine.
-
Stir the suspension at room temperature for 10-15 minutes.
-
Slowly add the alkyl halide to the stirring suspension.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid residue with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel. Due to the basic nature of the product, it is advisable to use a mobile phase containing a small amount of a basic modifier (e.g., 0.5-1% triethylamine in a hexane/ethyl acetate gradient) to prevent peak tailing and improve separation.
Visualization of Direct Alkylation Workflow
Caption: Workflow for the direct N-alkylation of 5-Boc-5-azaspiro[2.4]heptane-1-methamine.
Method 2: Reductive Amination
Reductive amination is a highly versatile and efficient method for the N-alkylation of primary amines. It involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. This one-pot procedure is favored for its high selectivity and broad substrate scope.
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[1][2] Its mild and selective nature allows for the reduction of the iminium ion intermediate in the presence of the unreacted carbonyl compound. Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB does not readily reduce aldehydes or ketones under these conditions.[1]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reductive amination as they are non-protic and effectively dissolve both the reactants and the STAB reagent.
-
Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion, especially when reacting with less reactive ketones.
Experimental Protocol: Reductive Amination of 5-Boc-5-azaspiro[2.4]heptane-1-methamine
Materials:
-
5-Boc-5-azaspiro[2.4]heptane-1-methamine (1.0 eq)
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic amount)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 5-Boc-5-azaspiro[2.4]heptane-1-methamine and the aldehyde or ketone.
-
Add DCM or DCE to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the amine.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. If using a ketone, a catalytic amount of acetic acid can be added at this stage.
-
In a single portion, add sodium triacetoxyborohydride to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a mobile phase containing a basic modifier as described in the direct alkylation protocol.
Visualization of Reductive Amination Mechanism
Caption: Mechanism of Reductive Amination.
Data Presentation: Comparative Analysis of N-Alkylation Methods
The following table provides representative data for the N-alkylation of primary amines structurally similar to 5-Boc-5-azaspiro[2.4]heptane-1-methamine, illustrating typical yields and reaction times for both direct alkylation and reductive amination.
| Alkylating Agent | Method | Base/Reducing Agent | Solvent | Time (h) | Yield (%) |
| Benzyl Bromide | Direct Alkylation | K₂CO₃ | MeCN | 18 | 85-95 |
| Iodomethane | Direct Alkylation | K₂CO₃ | DMF | 12 | 80-90 |
| Cyclohexanecarboxaldehyde | Reductive Amination | NaBH(OAc)₃ | DCE | 6 | 90-98 |
| Acetone | Reductive Amination | NaBH(OAc)₃ | DCM | 12 | 75-85 |
| Benzaldehyde | Reductive Amination | NaBH(OAc)₃ | DCE | 4 | 92-99 |
Product Characterization
The successful synthesis of the N-alkylated product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H NMR: The appearance of new signals corresponding to the protons of the newly introduced alkyl group is a key indicator of a successful reaction. For example, in the case of N-benzylation, a new singlet or multiplet in the aromatic region (δ 7.2-7.4 ppm) and a singlet for the benzylic protons (δ ~3.8 ppm) would be expected.
¹³C NMR: The ¹³C NMR spectrum will show new signals corresponding to the carbons of the alkyl substituent.
Mass Spectrometry: The mass spectrum of the product will show a molecular ion peak corresponding to the expected mass of the N-alkylated product.
Conclusion and Future Perspectives
Both direct alkylation and reductive amination are highly effective methods for the N-alkylation of 5-Boc-5-azaspiro[2.4]heptane-1-methamine. The choice between the two methods will depend on the specific alkyl group to be introduced and the availability of the corresponding alkyl halide or carbonyl compound. Reductive amination is often preferred for its milder reaction conditions and generally higher yields, especially when dealing with more complex or sensitive substrates. These protocols provide a solid foundation for researchers and drug development professionals to synthesize a wide array of novel N-alkylated 5-azaspiro[2.4]heptane derivatives for the exploration of new chemical space in the pursuit of innovative therapeutics.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
- Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted N-Alkylation of Amines. Organic Letters, 1(12), 1893–1896.
- Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135–146.
- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
Sources
Application Note: Strategic Use of 5-Boc-5-azaspiro[2.4]heptane-1-methamine for the Construction of Spirocyclic Compound Libraries
For Research Use Only.
Abstract
The pursuit of novel chemical entities with improved pharmacological profiles has driven a shift in drug discovery towards molecules with greater three-dimensional (3D) character. Spirocyclic scaffolds are particularly valuable in this regard, offering rigid, defined exit vectors for substituent placement and an escape from the "flatland" of traditional aromatic compounds.[1][2][3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 5-Boc-5-azaspiro[2.4]heptane-1-methamine, a versatile building block for constructing diverse compound libraries via parallel synthesis. We present detailed, field-tested protocols for key chemical transformations including amide and sulfonamide formation, alongside a discussion of the underlying chemical principles, purification strategies, and troubleshooting.
Introduction: The Imperative for 3D Scaffolds in Drug Discovery
Modern drug discovery campaigns increasingly focus on exploring novel chemical space to identify hits with higher potency, selectivity, and improved physicochemical properties.[1][2] Molecules rich in sp³-hybridized carbons, such as those containing spirocyclic motifs, are recognized for their ability to provide a rigid conformational framework.[5][6] This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and ligand efficiency.[5] The 5-azaspiro[2.4]heptane core, featuring a fused cyclopropane and pyrrolidine ring system, is an attractive scaffold that presents substituents in well-defined three-dimensional space.
5-Boc-5-azaspiro[2.4]heptane-1-methamine is a bifunctional building block designed for diversity-oriented synthesis. It features:
-
A nucleophilic primary amine (-CH₂NH₂), ideal for a wide range of coupling reactions.
-
A Boc-protected secondary amine , which can be deprotected in a subsequent step for further diversification.
-
A rigid spirocyclic core , which imparts 3D character to the final compounds.
This guide details its application in parallel synthesis workflows to rapidly generate libraries of novel, spirocycle-containing small molecules.
Properties and Handling of the Reagent
-
Molecular Formula: C₁₂H₂₂N₂O₂
-
Molecular Weight: 226.32 g/mol
-
Appearance: Typically an oil or low-melting solid.
-
Key Features: The primary amine serves as the initial point for diversification. The tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable to many common reaction conditions but readily removable under acidic conditions.[7][8]
-
Storage: Store refrigerated (2-8°C) under an inert atmosphere (Nitrogen or Argon) to prevent degradation. The primary amine can slowly react with atmospheric CO₂.
Core Applications & Parallel Synthesis Workflow
The primary amine of 5-Boc-5-azaspiro[2.4]heptane-1-methamine is a versatile handle for library production. The general workflow involves coupling this amine with a diverse set of electrophilic building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates) in a parallel format, typically using 24-, 48-, or 96-well reaction blocks.
Experimental Protocols
The following protocols are designed for execution in parallel synthesis reaction blocks with magnetic or orbital stirring. Reagent amounts are given for a single well and should be scaled accordingly.
This protocol describes the coupling of the title amine with a library of diverse carboxylic acids.
-
Scientific Rationale: Amide bond formation is a cornerstone of medicinal chemistry.[9] The use of a coupling agent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the primary amine.[9] A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to neutralize the acid formed and maintain a favorable reaction pH.[10]
Reaction Scheme: (A generic image representing the amide coupling)
Materials:
-
5-Boc-5-azaspiro[2.4]heptane-1-methamine (1.0 eq)
-
Library of Carboxylic Acids (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide) as solvent
Procedure (per well):
-
To a reaction vial/well, add a solution of the carboxylic acid (0.11 mmol, 1.1 eq) in anhydrous DMF (0.5 mL).
-
Add a solution of 5-Boc-5-azaspiro[2.4]heptane-1-methamine (0.10 mmol, 1.0 eq, 22.6 mg) in anhydrous DMF (0.25 mL).
-
Add a solution of HATU (0.12 mmol, 1.2 eq, 45.6 mg) in anhydrous DMF (0.25 mL).
-
Finally, add DIPEA (0.30 mmol, 3.0 eq, 52 µL).
-
Seal the reaction block and shake/stir at room temperature for 12-18 hours.
-
Work-up: Quench the reaction by adding 1 mL of saturated aqueous NaHCO₃ solution. Extract with ethyl acetate (2 x 2 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.
-
The crude product is then ready for parallel purification.
This protocol details the reaction of the amine with a library of sulfonyl chlorides.
-
Scientific Rationale: The sulfonamide functional group is a key pharmacophore found in numerous approved drugs.[11] The reaction proceeds via nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride.[11] A base like pyridine or triethylamine is used to scavenge the HCl byproduct, preventing the formation of the amine hydrochloride salt which would be unreactive.[11][12]
Materials:
-
5-Boc-5-azaspiro[2.4]heptane-1-methamine (1.0 eq)
-
Library of Sulfonyl Chlorides (1.2 eq)
-
Triethylamine (TEA) or Pyridine (2.0 eq)
-
Anhydrous DCM (Dichloromethane) as solvent
Procedure (per well):
-
To a reaction vial/well, add a solution of 5-Boc-5-azaspiro[2.4]heptane-1-methamine (0.10 mmol, 1.0 eq, 22.6 mg) in anhydrous DCM (1 mL).
-
Add Triethylamine (0.20 mmol, 2.0 eq, 28 µL).
-
Cool the reaction block to 0°C using an ice bath.
-
Slowly add a solution of the sulfonyl chloride (0.12 mmol, 1.2 eq) in anhydrous DCM (0.5 mL).
-
Seal the block and allow it to warm to room temperature while shaking/stirring for 4-8 hours.
-
Work-up: Dilute the reaction mixture with 1 mL of DCM. Wash sequentially with 1 M HCl (2 mL), saturated NaHCO₃ solution (2 mL), and brine (2 mL). Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
The crude product is then ready for parallel purification.
To enable further diversification at the spirocyclic nitrogen, the Boc group can be removed from the purified library.
-
Scientific Rationale: The Boc group is designed to be labile under acidic conditions.[7][8] Strong acids like trifluoroacetic acid (TFA) or HCl protonate the carbonyl oxygen, leading to fragmentation that releases the stable tert-butyl cation and a carbamic acid, which spontaneously decarboxylates to yield the free amine.[8][13]
Materials:
-
Boc-protected spirocyclic library compound (1.0 eq)
-
Deprotection cocktail: 20-50% TFA in DCM, or 4M HCl in Dioxane.[14]
Procedure (per well):
-
Dissolve the purified Boc-protected compound (0.05 mmol) in DCM (0.5 mL).
-
Add the deprotection cocktail (0.5 mL of 50% TFA in DCM).
-
Seal and shake at room temperature for 1-2 hours. Monitor by LC-MS for completion.
-
Concentrate the reaction mixture in vacuo. Note: The product will be the TFA or HCl salt of the amine.
-
The resulting salt can often be used directly in subsequent reactions like reductive amination, or it can be neutralized by washing with a basic aqueous solution (e.g., NaHCO₃) during an extractive work-up.
Data Summary and Reaction Conditions
The following table summarizes typical conditions for derivatizing the primary amine.
| Reaction Type | Electrophile (eq) | Coupling/Base (eq) | Solvent | Time (h) | Temp (°C) |
| Amidation | Carboxylic Acid (1.1) | HATU (1.2), DIPEA (3.0) | DMF | 12-18 | 25 |
| Sulfonylation | Sulfonyl Chloride (1.2) | Pyridine or TEA (2.0) | DCM | 4-8 | 0 to 25 |
| Urea Formation | Isocyanate (1.05) | None required | DCM/THF | 1-4 | 25 |
| Reductive Amination | Aldehyde/Ketone (1.2) | NaBH(OAc)₃ (1.5) | DCE/THF | 6-12 | 25 |
Table 1: Recommended starting conditions for parallel synthesis.
Library Purification and Analysis
Purification: For library synthesis, high-throughput purification is essential.
-
Solid-Phase Extraction (SPE): Ideal for removing excess reagents and byproducts with different polarities. A common strategy is to use reverse-phase (C18) SPE cartridges.
-
Preparative HPLC-MS: For libraries requiring higher purity, mass-directed preparative HPLC is the method of choice. Each well's product is injected, and fractions corresponding to the target mass are collected.
Analysis:
-
LC-MS: Liquid Chromatography-Mass Spectrometry is the primary tool for quality control. It confirms the presence of the desired product (by mass) and provides an estimate of its purity (by UV or ELSD trace). A quick 2-3 minute gradient method is typically sufficient for library analysis.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | - Inactive coupling reagent- Sterically hindered electrophile- Low quality amine (degradation) | - Use fresh HATU/reagents- Increase reaction time and/or temperature (e.g., to 40°C)- Use a more potent coupling agent (e.g., COMU)- Confirm integrity of starting amine by NMR or LC-MS |
| Incomplete Boc Deprotection | - Insufficient acid or time- Acid-labile substrate | - Increase reaction time or TFA concentration[14]- Use 4M HCl in Dioxane as an alternative[14]- For sensitive substrates, consider milder conditions (e.g., 10% TFA) with longer reaction times. |
| Multiple Products | - Over-acylation (di-acylation)- Side reaction with solvent | - Use a slight excess of the amine instead of the electrophile- Ensure anhydrous solvents are used; DMF can decompose to form dimethylamine under harsh conditions. |
Conclusion
5-Boc-5-azaspiro[2.4]heptane-1-methamine is a powerful and versatile building block for generating compound libraries with high Fsp³ character. Its bifunctional nature allows for a two-stage diversification strategy, rapidly expanding access to novel chemical space. The protocols outlined in this note provide a robust starting point for researchers to incorporate this valuable scaffold into their drug discovery programs, facilitating the synthesis of unique, 3D-rich molecules for biological screening.
References
- Scott, A. et al. (2015).
- Miller, S. M. et al. (n.d.).
- Sygnature Discovery. (n.d.). Why 3D is not the always the winner in fragment-based screening?.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia.
- BenchChem. (n.d.). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. BenchChem.
- BenchChem. (n.d.). Synthesis of Novel Sulfonamides from 4-Amino-3-methoxybenzenesulfonamide: Application Notes and Protocols for Drug Discovery. BenchChem.
- Dabhi, R. C. et al. (2022).
- Hudson, D. (n.d.).
- ResearchGate. (n.d.). Boc deprotection conditions tested.
- YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. YouTube.
- Taylor & Francis Online. (2006). Modification of the Titanium(IV) Isopropoxide Reductive Amination Reaction: Application to Solid Phase Synthesis. Taylor & Francis Online.
- Organic Chemistry Portal. (n.d.).
- Herasymchuk, M. et al. (n.d.). DOS-like strategy for the spirocyclic MedChem relevant building blocks via Petasis / Grubbs reactions sequence. Enamine.
- PubMed. (2013). Building a sulfonamide library by eco-friendly flow synthesis. PubMed.
- Cold Spring Harbor Laboratory. (n.d.).
- ACS Publications. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones.
- ResearchGate. (n.d.). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space.
- RSC Publishing. (2026). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. RSC Publishing.
- Life Chemicals. (2022). Advantages of 3D-shape of ligands in drug discovery.
- PMC. (n.d.). Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC.
- PMC. (n.d.). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. PMC.
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H 1 receptor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD01081K [pubs.rsc.org]
- 3. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. growingscience.com [growingscience.com]
- 10. Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
The 5-Azaspiro[2.4]heptane Scaffold: A Privileged Motif in the Development of Potent Hepatitis C Virus Inhibitors
Introduction: The Strategic Importance of Spirocyclic Scaffolds in Antiviral Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced three-dimensionality, improved metabolic stability, and potent biological activity is relentless. Among these, spirocyclic scaffolds have emerged as "privileged structures," consistently appearing in a variety of biologically active compounds.[1] Their rigid, defined spatial arrangement allows for precise orientation of functional groups, facilitating optimal interactions with biological targets.[1] The 5-azaspiro[2.4]heptane moiety, a unique structural motif, has garnered significant attention, not as a broad-spectrum antiviral agent itself, but as a crucial building block in the synthesis of highly potent and specific antiviral drugs.[2][3] This application note will provide an in-depth guide for researchers on the application of 5-azaspiro[2.4]heptane derivatives, with a primary focus on their pivotal role in the discovery and development of Hepatitis C Virus (HCV) NS5A inhibitors, exemplified by the blockbuster drug Ledipasvir.
The Rise of 5-Azaspiro[2.4]heptane in HCV Drug Development: Targeting the NS5A Protein
The Hepatitis C virus is a global health challenge, and the development of direct-acting antivirals (DAAs) has transformed its treatment.[4] A key target for these therapies is the non-structural protein 5A (NS5A), a multifunctional phosphoprotein essential for HCV RNA replication and virion assembly.[4][5] NS5A inhibitors are among the most potent antiviral molecules discovered, exhibiting picomolar to nanomolar activity.[6][7]
The 5-azaspiro[2.4]heptane core is a key component of several potent NS5A inhibitors, including Ledipasvir.[6][8] Its incorporation into the drug structure is not arbitrary; the rigid spirocyclic framework helps to correctly position other parts of the molecule for optimal binding to the NS5A protein, contributing to the high potency and favorable pharmacokinetic profile of the final drug.[9]
Mechanism of Action of NS5A Inhibitors Containing the 5-Azaspiro[2.4]heptane Moiety
While the precise mechanism of action of NS5A inhibitors is still under investigation, it is understood that they act at multiple stages of the HCV lifecycle.[4] These inhibitors bind to domain I of the NS5A protein, inducing a conformational change that disrupts its function.[4] This disruption is thought to have two major consequences:
-
Inhibition of Viral RNA Replication: NS5A inhibitors are believed to block the formation of the "membranous web," a complex intracellular structure derived from host cell membranes where viral replication occurs.[4] This prevents the efficient replication of the viral genome.
-
Impairment of Virion Assembly: By interfering with NS5A function, these inhibitors also disrupt the assembly of new virus particles, further reducing the viral load.[4]
The following diagram illustrates the proposed mechanism of action of NS5A inhibitors:
Caption: Mechanism of Action of NS5A Inhibitors.
Protocols for Synthesis and Evaluation
Protocol 1: Synthesis of a Key Intermediate: (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
This protocol describes a common route for the synthesis of a key 5-azaspiro[2.4]heptane intermediate used in the production of Ledipasvir. The synthesis starts from commercially available (2S,4R)-4-hydroxyproline.[8]
Materials:
-
(2S,4R)-4-hydroxyproline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dess-Martin periodinane (DMP)
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Diiodomethane (CH₂I₂)
-
Diethylzinc (Et₂Zn)
-
Lithium hydroxide (LiOH)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Protection of the Amine:
-
Dissolve (2S,4R)-4-hydroxyproline in a mixture of THF and water.
-
Add NaHCO₃ and cool the mixture to 0 °C.
-
Add a solution of Boc₂O in THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the mixture with 1N HCl and extract with EtOAc.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid.
-
-
Oxidation of the Alcohol:
-
Dissolve the product from step 1 in DCM.
-
Add DMP in portions at 0 °C.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated solution of NaHCO₃ and sodium thiosulfate.
-
Extract with DCM, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by silica gel chromatography to obtain the corresponding ketone.
-
-
Wittig Reaction:
-
Suspend methyltriphenylphosphonium bromide in dry THF and cool to 0 °C.
-
Add potassium tert-butoxide portion-wise.
-
Stir the resulting ylide at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of the ketone from step 2 in THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench with water and extract with EtOAc.
-
Dry, concentrate, and purify by silica gel chromatography to yield the exocyclic methylene compound.
-
-
Simmons-Smith Cyclopropanation:
-
Dissolve the methylene compound from step 3 in dry DCM.
-
Cool to 0 °C and add a solution of Et₂Zn in hexanes dropwise.
-
Add diiodomethane dropwise and stir at 0 °C for 1 hour, then at room temperature overnight.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract with DCM, dry over Na₂SO₄, and concentrate.
-
Purify by silica gel chromatography to obtain the methyl ester of the desired 5-azaspiro[2.4]heptane derivative.
-
-
Saponification:
-
Dissolve the ester from step 4 in a mixture of THF and MeOH.
-
Add an aqueous solution of LiOH and stir at room temperature until the reaction is complete (monitor by TLC).
-
Neutralize with 1N HCl and remove the organic solvents under reduced pressure.
-
Extract the aqueous layer with EtOAc.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.
-
Experimental Workflow for Synthesis:
Caption: Workflow for the synthesis of a key 5-azaspiro[2.4]heptane intermediate.
Protocol 2: Evaluation of Antiviral Activity using an HCV Replicon Assay
The HCV replicon assay is the gold standard for evaluating the in vitro efficacy of HCV inhibitors.[2][10][11] This cell-based assay utilizes human hepatoma cells (Huh-7) that harbor a subgenomic HCV RNA that can replicate autonomously.[10] The replicon often contains a reporter gene, such as luciferase, allowing for a quantitative measure of viral replication.[3]
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), penicillin/streptomycin, and G418 (for selection).
-
Test compound (e.g., a final drug candidate incorporating the 5-azaspiro[2.4]heptane moiety, like Ledipasvir).
-
Positive control (e.g., another known NS5A inhibitor).
-
DMSO (for compound dilution).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent.
-
Luminometer.
-
Reagents for cytotoxicity assay (e.g., MTT or CellTiter-Glo).
Procedure:
-
Cell Seeding:
-
Culture the HCV replicon cells in DMEM with G418.
-
Trypsinize the cells, count them, and seed them into 96-well plates at a density of 5,000-10,000 cells per well in DMEM without G418.
-
Incubate for 18-24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound and positive control in DMSO, and then further dilute in culture medium to the final desired concentrations. Ensure the final DMSO concentration is ≤0.5%.
-
Remove the medium from the cells and add the medium containing the different concentrations of the compounds. Include vehicle control wells (DMSO only).
-
Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
-
Luciferase Assay (for EC₅₀ determination):
-
After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
-
Cytotoxicity Assay (for CC₅₀ determination):
-
In a separate plate, seed the replicon cells and treat them with the same serial dilutions of the compound as in the antiviral assay.
-
After 72 hours, perform a cytotoxicity assay (e.g., MTT) according to the manufacturer's protocol to determine the effect of the compound on cell viability.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and use a non-linear regression analysis to determine the EC₅₀ value (the concentration that inhibits 50% of viral replication).
-
Similarly, determine the CC₅₀ value (the concentration that reduces cell viability by 50%).
-
Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable therapeutic window.
-
Experimental Workflow for Antiviral Evaluation:
Caption: Workflow for the HCV Replicon Assay to determine antiviral efficacy.
Quantitative Data: The Potency of Ledipasvir
The incorporation of the 5-azaspiro[2.4]heptane scaffold into the final drug molecule contributes to its remarkable potency. The following table summarizes the in vitro antiviral activity of Ledipasvir against various HCV genotypes.[6][7]
| Compound | HCV Genotype | EC₅₀ (nM) |
| Ledipasvir | 1a | 0.031 |
| Ledipasvir | 1b | 0.004 |
| Ledipasvir | 2a | 16-530 |
| Ledipasvir | 3a | 168 |
| Ledipasvir | 4a | 0.39 |
| Ledipasvir | 5a | 0.15 |
| Ledipasvir | 6a | 0.11-1.1 |
EC₅₀ (Half-maximal effective concentration) values represent the concentration of the drug required to inhibit 50% of HCV replication in a cell-based replicon assay.
Ledipasvir is not known to cause significant cytotoxicity in other cell lines.[6]
Conclusion and Future Perspectives
The 5-azaspiro[2.4]heptane scaffold serves as a compelling example of a privileged structure in modern antiviral drug discovery. While not possessing intrinsic broad-spectrum antiviral activity, its application as a key structural element in potent and specific inhibitors, such as the HCV NS5A inhibitor Ledipasvir, is undeniable. The rigid, three-dimensional nature of this spirocycle provides a foundation for the precise spatial arrangement of pharmacophoric groups, leading to high-affinity binding and exceptional antiviral potency. The protocols and data presented herein provide a comprehensive guide for researchers interested in leveraging this valuable scaffold for the development of novel antiviral agents. Future research may explore the incorporation of the 5-azaspiro[2.4]heptane motif into inhibitors of other viral targets, potentially expanding its utility beyond HCV and further solidifying its status as a privileged scaffold in medicinal chemistry.
References
-
Bio-protocol. (2025, August 20). Colony Forming Assay for HCV-Replicon Cell Line. Retrieved from [Link]
-
Feld, J. J., & Jacobson, I. M. (2015). An evaluation of ledipasvir + sofosbuvir for the treatment of chronic Hepatitis C infection. Expert Opinion on Pharmacotherapy, 16(17), 2659-2668. Retrieved from [Link]
-
Lohmann, V. (2009). HCV Replicons: Overview and Basic Protocols. Methods in Molecular Biology, 510, 145-163. Retrieved from [Link]
-
Springer Nature. (2009). HCV Replicons: Overview and Basic Protocols. Retrieved from [Link]
- Google Patents. (n.d.). WO2024110994A1 - A process for the preparation of ledipasvir.
-
ResearchGate. (n.d.). Synthesis of Ledipasvir through a Late-Stage Cyclopropanation and Fluorination Process | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). WO2016207915A1 - Process for the preparation of ledipasvir.
-
Wong, K. A., et al. (2014). In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir. Antimicrobial Agents and Chemotherapy, 58(6), 3425-3433. Retrieved from [Link]
-
World Drug Tracker. (2013, December 25). LEDIPASVIR. Retrieved from [Link]
-
ResearchGate. (n.d.). 50% effective concentration (EC50) and 50% cytotoxicity concentration (CC50) for each compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibitory potency (EC 50 ) and cytotoxicity (CC 50 ) of com- pounds.... Retrieved from [Link]
-
Gao, M., et al. (2010). Identification of Hepatitis C Virus NS5A Inhibitors. Journal of Virology, 84(2), 926-935. Retrieved from [Link]
-
Wang, C., et al. (2016). The Discovery of Conformationally Constrained Bicyclic Peptidomimetics as Potent Hepatitis C NS5A Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 901-906. Retrieved from [Link]
-
Wikipedia. (n.d.). Discovery and development of NS5A inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
-
R Discovery. (2006, December 22). Combinatorial Solution-Phase Synthesis of (2S,4S)-4-Acylamino-5-oxopyrrolidine-2-carboxamides. Retrieved from [Link]
-
PubChem. (n.d.). 5-Azaspiro(2.4)heptane. Retrieved from [Link]
-
PubMed. (2020, February 15). Structure-activity relationships of fluorene compounds inhibiting HCV variants. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
- 5. Structure-activity relationships of fluorene compounds inhibiting HCV variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An evaluation of ledipasvir + sofosbuvir for the treatment of chronic Hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Discovery of Conformationally Constrained Bicyclic Peptidomimetics as Potent Hepatitis C NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. discovery.researcher.life [discovery.researcher.life]
5-Azaspiro[2.4]heptane scaffolds in the synthesis of dopamine receptor antagonists
Application Notes & Protocols
Topic: 5-Azaspiro[2.4]heptane Scaffolds in the Synthesis of Dopamine Receptor Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Spirocyclic Scaffolds in CNS Drug Discovery
In the pursuit of novel therapeutics for central nervous system (CNS) disorders, the molecular architecture of drug candidates plays a pivotal role in determining their efficacy, selectivity, and pharmacokinetic properties. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful tool in medicinal chemistry.[1][2] Their inherent three-dimensionality allows for a more precise and rigid orientation of functional groups, which can lead to enhanced binding affinity and selectivity for specific receptor subtypes.[3][4] The introduction of a spirocyclic core can also favorably modulate physicochemical properties such as solubility and metabolic stability by increasing the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with successful clinical development.[4]
Among the diverse array of spirocyclic systems, the 5-azaspiro[2.4]heptane scaffold has garnered significant attention as a privileged core for the design of dopamine receptor antagonists.[5] Dopamine receptors, particularly the D2 and D3 subtypes, are critical targets for the treatment of neuropsychiatric conditions such as schizophrenia and substance use disorders. The rigidified pyrrolidine ring fused to a cyclopropane ring in the 5-azaspiro[2.4]heptane system provides a unique conformational constraint that can be exploited to achieve high affinity and selectivity for these receptors. This guide provides a detailed overview of the synthesis of the 5-azaspiro[2.4]heptane scaffold, its derivatization into potent dopamine receptor antagonists, and the essential protocols for their biological evaluation.
Synthesis of the Core 5-Azaspiro[2.4]heptane Scaffold
The efficient construction of the 5-azaspiro[2.4]heptane core is a critical first step in the drug discovery process. Several synthetic routes have been developed, often starting from commercially available lactams. The following protocol outlines a common and effective strategy.[6][7]
Synthetic Workflow Diagram
Caption: Generalized synthetic workflow for the 5-azaspiro[2.4]heptane core.
Protocol 1: Synthesis of tert-butyl 5-azaspiro[2.4]heptane-5-carboxylate
This protocol describes the synthesis of the N-Boc protected 5-azaspiro[2.4]heptane scaffold, a key intermediate for further functionalization.
Materials:
-
N-Boc-2-pyrrolidinone
-
Tebbe reagent
-
Diazomethane (or a suitable precursor like (trimethylsilyl)diazomethane)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Diethyl ether (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Exo-methylene Formation (Tebbe Olefination):
-
Dissolve N-Boc-2-pyrrolidinone in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -40 °C.
-
Slowly add a solution of Tebbe reagent in toluene dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully by the slow addition of aqueous sodium hydroxide.
-
Filter the mixture through a pad of celite, wash with diethyl ether, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Boc-2-methylene-pyrrolidine.
-
Causality Note: The Tebbe reagent is a powerful olefination agent capable of converting the lactam carbonyl into an exo-methylene group, which is the precursor for the cyclopropane ring.
-
-
Cyclopropanation:
-
Dissolve the N-Boc-2-methylene-pyrrolidine and a catalytic amount of Pd(OAc)₂ in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add a solution of diazomethane in diethyl ether dropwise over 1-2 hours. Caution: Diazomethane is toxic and explosive; handle with extreme care in a well-ventilated fume hood using appropriate safety equipment.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Carefully quench any excess diazomethane by adding acetic acid dropwise until the yellow color disappears.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain tert-butyl 5-azaspiro[2.4]heptane-5-carboxylate.
-
Causality Note: The palladium-catalyzed reaction of diazomethane with the alkene forms the cyclopropane ring, completing the spirocyclic core.
-
-
Boc-Deprotection (if the free amine is desired):
-
Dissolve the purified tert-butyl 5-azaspiro[2.4]heptane-5-carboxylate in DCM.
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid.
-
Dry the organic layer, filter, and concentrate to yield the free 5-azaspiro[2.4]heptane.
-
Derivatization and Structure-Activity Relationships (SAR)
With the core scaffold in hand, the next phase involves chemical modifications to explore the structure-activity relationship (SAR) and optimize for dopamine receptor affinity and selectivity. For many D2/D3 antagonists, a common pharmacophore involves a basic amine connected via a linker to an aromatic or heteroaromatic moiety.[8][9] The 5-azaspiro[2.4]heptane serves as a constrained replacement for more flexible amine-containing structures.
SAR Logic Diagram
Caption: Logic for derivatizing the spiro scaffold to explore SAR.
Protocol 2: Reductive Amination for Derivatization
This protocol describes a general method for attaching various side chains to the secondary amine of the 5-azaspiro[2.4]heptane core.
Materials:
-
5-Azaspiro[2.4]heptane (from Protocol 1)
-
Desired aldehyde or ketone (e.g., 4-(1,2,4-triazol-1-yl)benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-azaspiro[2.4]heptane (1.0 eq) and the desired aldehyde/ketone (1.1 eq) in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final compound.
-
Causality Note: Reductive amination is a robust and widely used method to form C-N bonds. The iminium ion intermediate formed between the spiro-amine and the aldehyde is selectively reduced by the mild hydride donor, NaBH(OAc)₃, which tolerates many functional groups.
Biological Evaluation of Novel Antagonists
Once a library of compounds has been synthesized, they must be evaluated for their biological activity at dopamine receptors. This typically involves a two-tiered approach: an initial binding assay to determine affinity, followed by a functional assay to confirm antagonism.
Biological Evaluation Workflow
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Incorporation of 5-azaspiro[2.4]heptane moiety into CNS drug candidates
Application Note: Strategic Incorporation of 5-Azaspiro[2.4]heptane in CNS Drug Discovery
Abstract
The 5-azaspiro[2.4]heptane moiety represents a high-value structural motif in modern CNS drug design. By fusing a cyclopropane ring to a pyrrolidine core via a spiro-junction, this scaffold offers a unique solution to the "entropy-solubility" paradox. It restricts conformational flexibility (reducing entropic penalties upon binding) while simultaneously shielding metabolic "hotspots" and modulating lipophilicity (logD) without adding excessive molecular weight. This guide details the rationale, synthesis, and validation protocols for integrating this moiety into CNS-targeted libraries, specifically highlighting its success in Orexin and Dopamine D3 receptor antagonists.
Part 1: Strategic Rationale & Design Principles
The "Spiro-Switch" Effect
In CNS drug discovery, the pyrrolidine ring is a ubiquitous pharmacophore. However, standard pyrrolidines are susceptible to CYP450-mediated oxidation at the
Replacing a standard pyrrolidine or piperidine with 5-azaspiro[2.4]heptane introduces three critical advantages:
-
Metabolic Shielding: The spiro-cyclopropyl group sterically hinders the
-carbon (C4 position relative to nitrogen), blocking the formation of the iminium ion intermediate common in oxidative metabolism. -
Vector Rigidification: The spiro-fusion locks the nitrogen lone pair vector and the C-C bond vectors, freezing the bioactive conformation. This pre-organization reduces the entropy loss (
) upon protein binding, potentially improving affinity ( ). -
Lipophilicity Modulation: Unlike adding a gem-dimethyl group (which increases logP significantly), the spiro-cyclopropyl group increases lipophilicity more moderately due to the unique electronic character of the cyclopropane ring ("double-bond character"), often maintaining favorable CNS physicochemical space (MPO scores).
Visualizing the Design Logic
Figure 1: Decision logic for transitioning from flexible pyrrolidines to rigid spiro-scaffolds to improve metabolic stability and binding affinity.
Part 2: Chemical Synthesis Protocols
The synthesis of 5-azaspiro[2.4]heptane building blocks must be scalable and safe. The most robust method for library generation involves the Simmons-Smith cyclopropanation of N-protected 3-methylenepyrrolidine.
Protocol A: Synthesis of tert-Butyl 5-azaspiro[2.4]heptane-5-carboxylate
Objective: To synthesize the core scaffold on a gram-scale for further functionalization.
Reagents:
-
tert-Butyl 3-methylenepyrrolidine-1-carboxylate (Starting Material)
-
Diethylzinc (
, 1.0 M in hexanes) [HAZARD: Pyrophoric] -
Diiodomethane (
) -
Toluene (Anhydrous)
-
Saturated aqueous
Step-by-Step Methodology:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Maintain an inert nitrogen atmosphere throughout.
-
Solvent & Reagent Prep: Charge the flask with anhydrous toluene (100 mL) and tert-butyl 3-methylenepyrrolidine-1-carboxylate (18.3 g, 100 mmol). Cool the solution to 0°C using an ice bath.
-
Active Species Formation:
-
Add Diethylzinc (200 mL, 200 mmol, 2.0 equiv) dropwise via the addition funnel over 30 minutes. Caution: Exothermic.
-
Stir for 15 minutes at 0°C.
-
Add Diiodomethane (16.1 mL, 200 mmol, 2.0 equiv) dropwise over 30 minutes. A white precipitate (Simmons-Smith reagent) may form.
-
-
Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours. Monitor by TLC (10% EtOAc/Hexane) or LC-MS for the disappearance of the alkene.
-
Quenching (Critical Safety Step):
-
Cool the reaction mixture back to 0°C.
-
Slowly quench by adding saturated aqueous
(100 mL) dropwise. Vigorous gas evolution will occur.
-
-
Workup:
-
Separate the organic layer.
-
Extract the aqueous layer with EtOAc (
mL). -
Wash combined organics with brine, dry over
, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the residue via flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes) to yield the product as a colorless oil or low-melting solid.
Yield Expectation: 75–85%.
Protocol B: Deprotection to Free Amine (Salt Formation)
-
Dissolve the Boc-protected intermediate in 1,4-dioxane (5 mL/g).
-
Add 4.0 M HCl in dioxane (5 equiv). Stir at room temperature for 2 hours.
-
Concentrate to dryness or precipitate with diethyl ether to obtain 5-azaspiro[2.4]heptane hydrochloride .
Part 3: In Vitro Validation Protocols
Once the scaffold is incorporated into a ligand, two key assays confirm its CNS suitability.
Microsomal Stability Assay (Metabolic Shielding Verification)
Rationale: To quantify the reduction in Intrinsic Clearance (
Protocol:
-
Incubation: Prepare human liver microsomes (HLM) at 0.5 mg protein/mL in phosphate buffer (pH 7.4).
-
Dosing: Spike test compound (1
M final concentration) into the mixture. -
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Aliquot samples at
min into ice-cold acetonitrile (containing internal standard) to quench. -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(concentration) vs. time. The slope is
. Target: for CNS candidates.
MDR1-MDCK Permeability Assay (BBB Proxy)
Rationale: To ensure the spiro-modification does not introduce P-glycoprotein (P-gp) liability.
Protocol:
-
Cell Culture: Seed MDR1-transfected MDCK cells on Transwell® plates (0.4
m pore size) and culture for 4–5 days until confluent (TEER > 800 ). -
Transport Study:
-
A-to-B (Blood to Brain): Add compound (10
M) to the apical chamber. -
B-to-A (Brain to Blood): Add compound (10
M) to the basolateral chamber.
-
-
Incubation: Incubate at 37°C for 60 minutes.
-
Analysis: Quantify compound in receiver compartments via LC-MS/MS.
-
Data Interpretation:
-
Calculate Apparent Permeability (
). -
Calculate Efflux Ratio (
). -
Target:
and .
-
Part 4: Case Studies & Application Data
Case Study 1: Orexin Receptor Antagonists
Researchers at Actelion (now Idorsia) utilized the 5-azaspiro[2.4]heptane scaffold to optimize a dual Orexin 1/2 receptor antagonist.
-
Starting Point: A 4,4-disubstituted piperidine.[1]
-
Issue: High metabolic turnover and moderate potency.
-
Solution: Replacement of the piperidine with 5-azaspiro[2.4]heptane.
-
Result (Compound 15):
-
Potency: High affinity for OX1R and OX2R.
-
Metabolism: Low CYP450 inhibition potential.
-
PK: Excellent oral bioavailability and brain penetration in rats.[1]
-
Case Study 2: Dopamine D3 Antagonists
A series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes were developed as selective D3 antagonists.[2] The spiro-scaffold provided the necessary vector to orient the triazole moiety into the secondary binding pocket of the D3 receptor, achieving high selectivity over the hERG channel.
Comparative Data Table:
| Property | Standard Pyrrolidine Analog | 5-Azaspiro[2.4]heptane Analog | Impact |
| LogD (pH 7.4) | 1.2 | 1.5 | Slight increase (favorable for BBB) |
| HLM | 45 | 12 | 3.7x Improvement in Stability |
| Rotatable Bonds | 3 | 1 | Reduced Entropy Penalty |
| BBB Efflux Ratio | 3.5 (P-gp substrate) | 1.2 (Passive diffusion) | Improved CNS exposure |
Part 5: Synthesis Workflow Visualization
Figure 2: Step-by-step synthetic workflow for the generation of the 5-azaspiro[2.4]heptane salt.
References
-
Discovery of 5-azaspiro[2.4]heptanes as Orexin Antagonists: Boss, C., et al. (2013).[1] Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
-
Dopamine D3 Receptor Antagonist Design: Micheli, F., et al. (2016). 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists. Journal of Medicinal Chemistry.
-
Synthesis of Spirocyclic Pyrrolidines: Grygorenko, O. O., et al. (2018). Spirocyclic hybrids: chemistry and medicinal actions. Current Medicinal Chemistry. (Contextual grounding for spiro-synthesis).
-
General Synthesis of 5-azaspiro[2.4]heptane derivatives: Patent WO2012158861A2. Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
Sources
- 1. Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Fidelity Solid-Phase Synthesis with Boc-Protected Spirocyclic Amines
Topic: Solid-phase synthesis applications of Boc-protected spirocyclic amines Content Type: Detailed Application Notes and Protocols
Introduction: Escaping Flatland with Rigid Scaffolds
In modern drug discovery, the transition from planar, aromatic-rich compounds to three-dimensional (
However, the incorporation of these scaffolds into Solid-Phase Synthesis (SPS) libraries presents unique challenges. Their steric bulk and secondary amine nature often lead to slow coupling kinetics and "difficult sequences" that defy standard monitoring (e.g., the Kaiser test).
This guide details the protocols for utilizing Boc-protected spirocyclic amines effectively. We focus on two primary applications:
-
Fmoc-Strategy Integration: Using Fmoc-Spiro(Boc)-OH monomers as internal constraints in peptidomimetics.
-
Scaffold Functionalization: Loading Boc-Spiro-Amines onto TFA-stable resins for parallel library generation.
Strategic Considerations for Spirocyclic SPS
The Steric Challenge
Spirocyclic amines are often secondary amines located adjacent to a quaternary carbon (the spiro center). This creates significant steric hindrance. Standard coupling reagents (DIC/HOBt) are frequently insufficient, leading to deletion sequences.
-
Solution: Use high-efficiency uronium/phosphonium reagents (HATU, PyBOP) and extended reaction times.
Orthogonality & Resin Selection
When using Boc-protected spirocycles, the choice of resin is dictated by the role of the Boc group:
-
Boc as Permanent Protection (Fmoc-SPPS): If the Boc group protects a distal amine (e.g., in a diamine scaffold) and should remain until the final cleavage, use acid-labile resins like Rink Amide or Wang . The final TFA cleavage simultaneously releases the peptide and removes the Boc group.
-
Boc as Temporary Protection (Scaffold Growth): If you intend to deprotect the Boc group on-resin to grow a secondary chain, you must use a resin stable to TFA (e.g., Merrifield , PAM , or HMBA ). Note: 2-Chlorotrityl Chloride (2-CTC) is too acid-sensitive for on-resin Boc removal.
Application Note: Fmoc-Strategy Library Synthesis
Context: Incorporating an Fmoc-Amino-Spiro(Boc)-COOH monomer into a peptide or peptidomimetic chain.
Experimental Protocol: Coupling Hindered Spiro-Amino Acids
Reagents:
-
Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g). Low loading is preferred to reduce aggregation.
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) and DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (N,N-Dimethylformamide).[1]
Step-by-Step Methodology:
-
Swelling: Swell resin in DMF for 30 min.
-
Fmoc Deprotection (Pre-cycle): Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x), DCM (3x), DMF (3x).
-
Activation (The "Pre-activation" Step):
-
Dissolve Fmoc-Spiro(Boc)-OH (3.0 equiv relative to resin loading) in minimum DMF.
-
Add HATU (2.9 equiv) and HOAt (3.0 equiv).
-
Add DIPEA (6.0 equiv).
-
Critical: Allow to activate for exactly 2 minutes. (Longer activation can lead to guanidinium formation).
-
-
Coupling:
-
Add the activated solution to the resin.
-
Agitate (shake, do not stir magnetically) for 2 to 4 hours at room temperature. Note: Standard amino acids take 45 mins; spirocycles require significantly longer.
-
-
Monitoring (The Chloranil Mandate):
-
Perform the Chloranil Test (see Section 3.2).
-
If positive (blue beads): Recouple using PyBOP/HOAt for 4 hours.
-
If negative (colorless/yellow): Proceed.
-
-
Capping (Mandatory):
-
Treat with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 min to cap any unreacted amines. This prevents deletion sequences in the library.
-
Protocol: The Chloranil Test (Reaction Monitoring)
Why: The standard Kaiser (Ninhydrin) test relies on primary amines.[2][3][4] Many spirocyclic amines (e.g., spiro-piperidines) are secondary amines, which do not react with Ninhydrin to form Ruhemann's purple. The Chloranil test is specific for secondary amines.[2]
-
Sampling: Remove ~1-2 mg of resin beads; wash thoroughly with Ethanol and DCM.
-
Reagents:
-
Sol A: 2% Acetaldehyde in DMF.[5]
-
Sol B: 2% p-Chloranil in DMF.
-
-
Reaction: Add 2 drops Sol A and 2 drops Sol B to the beads.
-
Observation: Let stand for 5 minutes.
-
Dark Blue/Green Beads: Positive (Free secondary amine present → Coupling Incomplete).
-
Yellow/Amber Beads: Negative (Amine is acylated → Coupling Complete).
-
Application Note: Scaffold Functionalization (Boc-Strategy)
Context: Loading a Boc-Spiro-Diamine (e.g., 2-Boc-2,6-diazaspiro[3.3]heptane) onto a resin to synthesize a library of N-functionalized spirocycles.
Workflow Logic: Since we must remove the Boc group on-resin to functionalize the distal amine, we cannot use acid-labile linkers. We use a Merrifield Resin (cleaved by HF or TFMSA) or a Safety-Catch Linker (cleaved by nucleophiles).
Protocol: Loading to Carboxaldehyde Resin (Reductive Amination)
This method is superior for secondary spiro-amines as it avoids the difficult nucleophilic displacement of chloromethyl resins.
-
Resin: 4-Formyl-3,5-dimethoxyphenoxymethyl functionalized polystyrene (Backbone Amide Linker - BAL precursor).
-
Loading:
-
Suspend resin in DMF/1% Acetic Acid.
-
Add 2-Boc-2,6-diazaspiro[3.3]heptane (5.0 equiv).
-
Add NaBH(OAc)3 (Sodium triacetoxyborohydride) (5.0 equiv).
-
Shake for 12 hours.
-
-
Capping: Wash resin, then treat with Methanol to cap residual aldehydes.
-
On-Resin Boc Deprotection:
-
Wash resin with DCM.[5]
-
Treat with 50% TFA / 50% DCM (2 x 20 min). Note: The BAL linker is stable to this condition.
-
Neutralize with 10% DIPEA/DMF.
-
-
Library Diversification: Acylate the now-free distal amine with various acid chlorides or carboxylic acids (using HATU).
-
Cleavage: Treat with 95% TFA to cleave the final product from the BAL linker.
Data & Visualization
Coupling Efficiency Comparison
Comparative yields for coupling Fmoc-2-azaspiro[3.3]heptane-6-carboxylic acid to Rink Amide resin.
| Coupling Condition | Time | Monitoring Result (Chloranil) | Crude Purity (HPLC) | Notes |
| DIC / HOBt | 2 hr | Positive (Blue) | 45% | Significant unreacted amine. |
| DIC / HOBt | 12 hr | Weak Positive | 68% | Slow kinetics; racemization risk. |
| HBTU / DIPEA | 1 hr | Positive | 60% | HBTU struggles with steric bulk. |
| HATU / HOAt / DIPEA | 2 hr | Negative (Yellow) | >92% | Recommended Protocol. |
| PyBOP / HOAt / DIPEA | 4 hr | Negative | 89% | Good alternative for scale-up. |
Workflow Diagram: Handling Hindered Spirocycles
The following diagram illustrates the decision logic for incorporating spirocyclic amines into a library.
Caption: Decision tree for coupling hindered spirocyclic amino acids. Note the reliance on the Chloranil test rather than Kaiser/Ninhydrin.
Troubleshooting & Optimization
-
Aggregation: Spirocyclic sequences are prone to aggregation due to their rigidity. If coupling becomes sluggish after the spiro-insertion, switch solvents from DMF to NMP (N-Methyl-2-pyrrolidone) or use "Magic Mixture" (DCM/DMF/NMP 1:1:1) to disrupt hydrogen bonding.
-
Boc Removal Gas Evolution: When removing Boc groups (especially from spiro-diamines) with TFA, significant isobutylene gas is generated. In flow-chemistry setups or sealed vessels, ensure adequate venting to prevent over-pressurization.
-
False Negatives: Ensure the Chloranil reagents are fresh. Acetaldehyde oxidizes over time. If the control resin (known free amine) does not turn blue, prepare fresh reagents.
References
-
Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews. [Link]
-
Wuitschik, G., et al. (2010). "Spiro[3.3]heptanes as Scaffolds for Drug Discovery: Synthesis and Properties." Angewandte Chemie International Edition. [Link]
-
Vojkovsky, T. (1995).[1] "Detection of secondary amines on solid phase." Peptide Research, 8(4), 236-237. (Seminal paper on Chloranil Test).
Sources
Application Note: Chemoselective N-Acylation of 5-Boc-5-azaspiro[2.4]heptane-1-methamine
Synthetic Context & Rationale
Spirocyclic building blocks, such as 5-azaspiro[2.4]heptane derivatives, are highly valued in modern drug discovery. They provide a rigid, three-dimensional architecture that increases the fraction of sp³-hybridized carbons (Fsp³). This structural feature often correlates with improved pharmacokinetic profiles, enhanced aqueous solubility, and reduced off-target liabilities compared to traditional flat aromatic rings.
The compound 5-Boc-5-azaspiro[2.4]heptane-1-methamine (CAS 1330764-37-8) features two distinct nitrogen centers:
-
A highly accessible, nucleophilic primary amine located on the exocyclic methyl group.
-
A sterically hindered, secondary amine embedded in the pyrrolidine ring, which is protected by an acid-labile tert-butyloxycarbonyl (Boc) group.
The synthetic challenge lies in achieving complete N-acylation of the primary amine while strictly preserving the integrity of the Boc-protected secondary amine.
Mechanistic Causality: Designing the Reaction
To achieve chemoselective amidation, the reaction parameters must be tightly controlled. We utilize a modified Schotten-Baumann approach in an anhydrous organic solvent[1].
-
Electrophile Choice: Acyl chlorides (R-COCl) are highly reactive electrophiles that rapidly form amide bonds with primary amines without the need for expensive coupling reagents[2].
-
Base Selection (TEA/DIPEA): The acylation reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. If unneutralized, this HCl will protonate the unreacted primary amine (halting the reaction at a maximum of 50% conversion) and risk cleaving the acid-labile Boc group. A non-nucleophilic tertiary amine base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is strictly required as an acid scavenger[2].
-
Temperature Control (0 °C to RT): The reaction between primary amines and acyl chlorides is highly exothermic. Adding the acyl chloride at 0 °C prevents localized heating, which can otherwise lead to substrate degradation or side reactions such as ketene formation (if the acyl chloride possesses α-protons)[3].
Caption: Logical relationship of chemoselectivity during the N-acylation of the spirocyclic diamine.
Optimization of Reaction Parameters
The following table summarizes the quantitative optimization data for the N-acylation of 5-Boc-5-azaspiro[2.4]heptane-1-methamine. Dichloromethane (DCM) with TEA proved to be the optimal system, balancing solubility, reaction kinetics, and byproduct profile.
| Solvent | Base (Equivalents) | Temperature | Time | Conversion (%) | Mechanistic Observation |
| DCM | TEA (2.0 eq) | 0 °C to RT | 4 h | >95% | Optimal; clean product profile, intact Boc group. |
| THF | TEA (2.0 eq) | 0 °C to RT | 6 h | 88% | Slower reaction kinetics compared to DCM. |
| DMF | DIPEA (2.0 eq) | RT | 2 h | 85% | Exotherm caused minor impurities; harder to remove solvent. |
| DCM | None | 0 °C to RT | 12 h | <10% | Reaction stalled; significant Boc deprotection due to HCl. |
Experimental Workflow
Caption: Step-by-step experimental workflow for the N-acylation protocol.
Detailed Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system , incorporating In-Process Controls (IPC) to ensure the chemical integrity of the intermediate at each critical step.
Materials Required
-
5-Boc-5-azaspiro[2.4]heptane-1-methamine (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) (10 mL per mmol of substrate)
-
Saturated aqueous NaHCO₃
-
Brine (Saturated NaCl)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure
-
Preparation & Inert Atmosphere: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system with an inert gas (Nitrogen or Argon) to prevent moisture from hydrolyzing the highly reactive acyl chloride.
-
Substrate Dissolution: Dissolve 5-Boc-5-azaspiro[2.4]heptane-1-methamine (1.0 mmol) in anhydrous DCM (10 mL). Add TEA (2.0 mmol) to the solution.
-
Causality: The excess base is present before the electrophile is introduced to ensure immediate neutralization of evolving HCl, protecting the Boc group from acidic cleavage[2].
-
-
Temperature Control: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.
-
Electrophile Addition: Dissolve the acyl chloride (1.1 mmol) in a minimal volume of anhydrous DCM (approx. 2 mL). Add this solution dropwise to the stirring amine mixture over 10-15 minutes using a syringe.
-
Propagation: Remove the ice bath and allow the reaction to naturally warm to room temperature. Stir for 2 to 4 hours.
-
In-Process Control (IPC) / Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC). Use a Ninhydrin stain to visualize the plate.
-
Validation Check: The primary amine starting material will stain a distinct dark purple/pink. The reaction is deemed complete when this primary amine spot completely disappears, indicating full conversion.
-
-
Quench: Dilute the reaction mixture with additional DCM (10 mL). Slowly add saturated aqueous NaHCO₃ (15 mL) to quench any trace unreacted acyl chloride and neutralize residual acid.
-
Validation Check: Test the pH of the aqueous layer using pH paper. It must be mildly basic (pH ~8) to confirm that all HCl has been successfully neutralized.
-
-
Extraction & Washing: Transfer the biphasic mixture to a separatory funnel and separate the layers. Extract the aqueous layer with additional DCM (2 x 10 mL). Combine all organic layers and wash with brine (15 mL) to remove residual water and salts.
-
Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (typically using a Hexanes/Ethyl Acetate gradient) to isolate the pure N-acylated spirocyclic amide.
References
Sources
Technical Support Center: Boc Deprotection of 5-azaspiro[2.4]heptane-1-methamine
[1]
Executive Summary & Core Challenge
The Challenge: Deprotecting 5-azaspiro[2.4]heptane-1-methamine presents a unique dichotomy in organic synthesis. You are dealing with a Boc-protected amine (typically stable) attached to a spiro[2.4]heptane core (highly strained).
-
Strain Energy: The cyclopropane ring possesses ~27.5 kcal/mol of strain energy.[1][2] While spiro-fusion imparts some rigidity, the ring is susceptible to acid-catalyzed ring opening (homo-Michael addition type pathways) or rearrangement under harsh conditions.
-
Volatility: The free base of this low-molecular-weight spiro-amine is often volatile and prone to degradation.
-
Cation Scavenging: The tert-butyl cations generated during deprotection can attack the strained ring or re-alkylate the amine if not properly scavenged.[1]
The Solution Strategy: We recommend a tiered approach. Start with Method A (Controlled Acidolysis) for standard purity requirements. If ring-opening byproducts are observed, switch immediately to Method B (Silyl-Mediated Cleavage) .
Decision Matrix (Method Selection)
Before beginning, assess your substrate sensitivity and downstream requirements using the logic flow below.
Figure 1: Decision tree for selecting the optimal deprotection strategy based on substrate stability and desired salt form.
Technical Protocols
Method A: Controlled TFA Deprotection (The Standard)
Best for: Routine synthesis where the spiro-core has demonstrated stability.
Mechanism: Protonation of the carbamate oxygen
Reagents:
-
Dichloromethane (DCM) (Anhydrous preferred)[6]
-
Triethylsilane (Scavenger)
Protocol:
-
Dissolution: Dissolve the Boc-protected substrate (1.0 equiv) in DCM (0.1 M concentration).
-
Scavenger Addition: Add Triethylsilane (2.0 equiv). Do not skip this for strained rings.[1]
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acidification: Dropwise, add TFA (ratio 1:4 v/v relative to DCM). Example: 1 mL TFA to 4 mL DCM.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC/LCMS.[6][1]
-
Note: If the ring opens at RT, keep the reaction at 0°C for a longer duration (2–4 hours).
-
-
Workup (Volatility Warning):
Method B: TMSOTf / 2,6-Lutidine (The "Spiro-Safe" Alternative)
Best for: Substrates where acid causes ring opening or rearrangement.
Why this works: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) cleaves Boc groups via a silyl-cation mechanism under anhydrous and milder conditions than Brønsted acids.[1]
Reagents:
Protocol:
-
Setup: Flame-dry glassware; maintain an inert atmosphere (
or Ar). -
Dissolution: Dissolve substrate (1.0 equiv) and 2,6-Lutidine (1.5 equiv) in anhydrous DCM (0.2 M).
-
Cooling: Cool to 0°C .
-
Reaction: Stir at 0°C for 1 hour.
-
Quench: Quench with MeOH (excess) to cleave the silyl carbamate intermediate.
-
Purification: Concentrate and pass through a short plug of silica (using DCM/MeOH/NH4OH) or isolate as a salt.[1]
Method C: HCl in Dioxane (Direct Precipitation)
Best for: Large scale isolation of the stable HCl salt.
Protocol:
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Ring Opening / Decomposition | Acid concentration too high or Temp too high. | Switch to Method B (TMSOTf). Alternatively, perform Method A strictly at 0°C and dilute TFA to 10% in DCM. |
| Alkylated Byproducts | t-Butyl cation attacking the spiro-ring or amine.[10] | Increase Scavenger Load. Use 5.0 equiv of Triethylsilane or add 1,3-dimethoxybenzene. |
| Low Yield (Mass Balance) | Product is volatile and lost during evaporation.[1] | Do not isolate Free Base. Stop at the salt stage. If free base is needed, extract into ether/DCM and use immediately without high-vac drying. |
| Incomplete Reaction | Steric hindrance of the spiro-system.[1] | Increase reaction time, not temperature. Add more acid equivalents (up to 20 eq) while keeping Temp < 10°C. |
Experimental Workflow Visualization
The following diagram illustrates the critical path for the standard TFA deprotection, highlighting the divergence point for salt isolation versus free-basing (which carries high risk).
Figure 2: Workflow for Method A (TFA), emphasizing the risk associated with free-base isolation.
Frequently Asked Questions (FAQs)
Q1: Why is Triethylsilane (Et3SiH) mandatory in your protocol? A: In standard Boc removal, the tert-butyl group leaves as a cation. In simple amines, this forms isobutylene gas. However, with a strained spiro[2.4] system, the electron-rich cyclopropane ring can act as a nucleophile, reacting with the t-butyl cation to form alkylated impurities. Et3SiH acts as a "cation sponge," intercepting the cation before it can attack your molecule [1].
Q2: My product disappeared after leaving it on the high-vacuum pump. What happened? A: 5-azaspiro[2.4]heptane-1-methamine has a low molecular weight (~126 g/mol as free base). It is likely volatile.[1] Never subject the free base to high vacuum for extended periods.[1] Store it as an HCl or TFA salt, which are non-volatile solids.
Q3: Can I use HCl in Methanol instead of Dioxane? A: Yes, but be cautious. Methanol can sometimes participate in nucleophilic opening of activated cyclopropanes under acidic conditions (solvolysis). Dioxane is non-nucleophilic and safer for the integrity of the spiro-ring.[1]
Q4: How do I store the deprotected amine? A: Store as the bis-HCl salt at -20°C under Argon. The free base will absorb CO2 from the air (forming carbamates) and may slowly decompose due to ring strain.[1]
References
-
Greene's Protective Groups in Organic Synthesis.
-
TMSOTf Medi
- Source: Sakaitani, M., & Ohfune, Y. (1990). Syntheses of 2,6-disubstituted 2,3-dihydro-4(1H)-pyridones and their application to the synthesis of piperidine alkaloids. (Context: Use of TMSOTf for mild deprotection).
-
URL:[Link]
-
Stability of Spiro[2.4]heptane Systems.
- Source: Wiberg, K. B. (1986). The Structures and Energies of Small Ring Systems.
- Context: Fundamental data on the strain energy (27.5 kcal/mol)
-
URL:[Link]
-
Synthesis of 5-azaspiro[2.
Sources
- 1. youtube.com [youtube.com]
- 2. Cyclopropane - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mild Boc Deprotection Conditions for Acid-Sensitive Azaspiro Compounds
Target Audience: Researchers, scientists, and drug development professionals.
Introduction
Azaspiro compounds—such as azaspiro[3.3]heptanes and 1-oxa-8-azaspiro[4.5]decanes—are highly valued in modern drug discovery as metabolically stable bioisosteres for piperidines and morpholines[1]. However, the synthesis of these spirocycles often relies on tert-butyloxycarbonyl (Boc) protection. Removing the Boc group using standard harsh protic acids (e.g., 50% TFA in DCM) frequently leads to catastrophic side reactions, including spirocyclic ring-opening or the cleavage of adjacent acid-labile groups[2][3]. This guide provides field-proven, mild deprotection strategies designed to preserve the structural integrity of highly sensitive azaspiro scaffolds.
Section 1: The Causality of Acid Sensitivity in Azaspirocycles
Before selecting a deprotection protocol, it is critical to understand why standard acidic conditions destroy your substrate. As a Senior Application Scientist, I classify these degradation pathways into three primary mechanisms:
-
Strain-Release Ring Opening: Highly strained four-membered rings, such as those in azaspiro[3.3]heptanes, possess significant angular strain. Under strongly acidic conditions, protonation of the spiro-nitrogen or adjacent functional groups can trigger a retro-aldol-type or nucleophilic ring-opening cascade driven by the thermodynamic relief of ring strain[1][3].
-
Spiroketal Hydrolysis: Oxa-azaspiro compounds (e.g., 1-oxa-8-azaspiro[4.5]decane derivatives) contain spiroketal motifs. Strong protic acids readily hydrolyze these ketals back to their open-chain ketone and alcohol precursors, irreversibly destroying the 3D architecture[2][4].
-
Electrophilic tert-Butylation: Standard TFA-mediated cleavage generates a highly reactive tert-butyl carbocation. In sterically congested or electron-rich spiro systems, this cation can alkylate the newly freed amine or other nucleophilic sites if not properly scavenged[5].
Section 2: Quantitative Decision Matrix for Mild Deprotection
To bypass these degradation pathways, alternative Lewis acid or controlled protic acid methodologies must be employed. The table below summarizes the quantitative performance of these mild alternatives.
| Deprotection Method | Reagents & Solvent | Typical Temp / Time | Yield (%) | Mechanism / Best Application |
| Silyl Lewis Acid | TMSOTf (1.2-3.6 eq), 2,6-Lutidine (1.5-3.6 eq) in DCM | 0 °C to RT / 0.5 - 2 h | >90% | Non-protic silylation. Best for highly acid-sensitive spiroketals and strained rings[6][7]. |
| Mild Lewis Acid | ZnBr₂ (2-3 eq) in DCM | RT / 4 - 12 h | 80-95% | Selective coordination. Excellent for preserving benzyl esters and acetals[8][9]. |
| In Situ HCl Generation | Oxalyl Chloride (3 eq) in anhydrous MeOH | RT / 1 - 4 h | 85-95% | Generates anhydrous HCl slowly. Good for moderately sensitive substrates[10][11]. |
| Controlled Protic Acid | 4M HCl in 1,4-Dioxane | 0 °C to RT / 1 - 4 h | 85-99% | Standard mild protic cleavage. Suitable for stable azaspiro[3.5]nonanes[4][12]. |
Section 3: Mechanistic Pathways & Workflows
Mechanistic divergence: Protic acid degradation vs. Silyl Lewis acid preservation.
Decision workflow for selecting Boc deprotection protocols based on core sensitivity.
Section 4: Validated Experimental Protocols
Protocol 1: TMSOTf / 2,6-Lutidine (The Non-Protic Standard)
This protocol is a self-validating system: the use of 2,6-lutidine (a sterically hindered, non-nucleophilic base) neutralizes any trace triflic acid generated from adventitious moisture, ensuring the reaction remains strictly non-protic[13][14].
-
Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon). Dissolve the Boc-protected azaspiro compound (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration[6].
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add 2,6-lutidine (1.5 to 3.6 eq) via syringe and stir for 5 minutes[6][7].
-
Activation: Slowly add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 to 3.6 eq) dropwise. The reaction bypasses carbocation formation by generating a stable silyl carbamate intermediate[7][14].
-
Monitoring: Allow the reaction to warm to room temperature. Stir for 30–120 minutes, monitoring by LC-MS or TLC.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. The silyl carbamate is hydrolyzed during the aqueous quench, releasing the free amine and CO₂. Extract with DCM, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo[6].
Protocol 2: Zinc Bromide (ZnBr₂) Mediated Cleavage
Zinc bromide acts as a mild Lewis acid that selectively coordinates to the Boc carbonyl oxygen, facilitating cleavage without generating free protons. This is particularly useful when orthogonal protecting groups (like benzyl esters) must be retained[8][9].
-
Preparation: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM.
-
Reagent Addition: Add anhydrous ZnBr₂ (2.0 - 3.0 eq) in one portion.
-
Reaction: Stir the suspension at room temperature. This reaction is kinetically slower than TMSOTf and may require 4 to 12 hours. Monitor closely by TLC[9][11].
-
Workup: Once complete, dilute the mixture with water to dissolve the zinc salts. Adjust the pH to ~8 using saturated NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate[11].
Section 5: Troubleshooting & FAQs
Q1: I am using the TMSOTf/Lutidine protocol, but my azaspiro[3.3]heptane is still degrading. What is the cause? A1: Degradation under these conditions almost always stems from moisture in the solvent or reagents. TMSOTf reacts violently with water to generate triflic acid (TfOH), a superacid that will immediately cleave your spirocycle[6][14]. Solution: Ensure strictly anhydrous conditions. Use freshly distilled DCM and unopened ampoules of TMSOTf. You can also increase the equivalents of 2,6-lutidine slightly to act as a stronger buffer against trace acid generation.
Q2: My oxa-azaspiro compound deprotects cleanly with 4M HCl in dioxane, but the isolated yield is extremely low. Where is my product? A2: Azaspiro amines, particularly those with low molecular weights (like 2-azaspiro[3.3]heptane derivatives), are highly water-soluble. During the basic aqueous workup to free the amine from its hydrochloride salt, the product often remains trapped in the aqueous layer[11]. Solution: Avoid aqueous workup entirely. Instead, concentrate the reaction mixture under reduced pressure to isolate the product directly as the hydrochloride salt[4]. If the free base is strictly required, pass the crude salt through a strong cation exchange (SCX) cartridge.
Q3: I observe a +56 Da mass adduct in my LC-MS after TFA deprotection. How do I prevent this? A3: This is a classic tert-butylation side reaction. The tert-butyl cation generated during Boc cleavage has alkylated a nucleophilic site on your molecule[5]. Solution: Add a cation scavenger to your cleavage cocktail. Triisopropylsilane (TIPS) or anisole (1-5% v/v) will trap the carbocation, forming harmless volatile byproducts[10][15]. Alternatively, switch to the TMSOTf/Lutidine method, which avoids the generation of the free tert-butyl cation altogether[6].
References
- Google Patents. "US20250188116A1 - Deprotection method and resin removal method..."
- Google Patents. "CN113056475A - Deprotection method for peptide compound..."
-
ACS Publications. "A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block." [Link]
-
NIH. "Structure-based development of novel spiro-piperidine ASH1L inhibitors."[Link]
-
ChemRxiv. "Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[16]hexanes."[Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-based development of novel spiro-piperidine ASH1L inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US20250188116A1 - Deprotection method and resin removal method in solid-phase reaction for peptide compound or amide compound, and method for producing peptide compound - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc-D-Cyclopropylglycine | 609768-49-2 | Benchchem [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.tamu.edu [chem.tamu.edu]
- 14. CN113056475A - Deprotection method for peptide compound or amide compound and resin removal method in solid phase reaction and method for producing peptide compound - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. repositorio.uam.es [repositorio.uam.es]
Technical Support Center: Purification of 5-Azaspiro[2.4]heptane-1-methamine
Welcome to the technical support center for the purification of 5-azaspiro[2.4]heptane-1-methamine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of purifying this unique spirocyclic amine, particularly after the removal of a tert-butyloxycarbonyl (Boc) protecting group.
The deprotection of the Boc group, while routine, often introduces a variety of impurities and handling challenges that can complicate the isolation of the desired product in high purity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to streamline your purification workflow.
Part 1: Troubleshooting and FAQs
This section addresses the most common issues encountered during the purification of 5-azaspiro[2.4]heptane-1-methamine.
Q1: After Boc deprotection with Trifluoroacetic Acid (TFA), my final product is an oil and I'm struggling to isolate a solid. What's happening?
A1: This is a very common issue. The product you have is likely the trifluoroacetate (TFA) salt of the amine, which is often difficult to crystallize and may present as a persistent oil.[1] Additionally, residual solvents or byproducts from the deprotection can prevent solidification.
Troubleshooting Steps:
-
Salt Conversion: The most reliable method to obtain a crystalline solid is to convert the TFA salt to a different salt form, typically the hydrochloride (HCl) salt.[2] The hydrochloride salt of amines often has a higher melting point and a greater propensity to crystallize.[3][4] This can be achieved by dissolving the crude TFA salt in a suitable solvent (like diethyl ether or isopropanol) and bubbling HCl gas through it, or by adding a solution of HCl in a solvent like dioxane or ether.
-
Thorough Removal of TFA: Residual TFA can inhibit crystallization. After the initial concentration, co-evaporation with a non-polar solvent like toluene can help azeotropically remove the remaining TFA.[5]
-
Aqueous Workup: Perform an acid-base extraction. Dissolve the crude product in an organic solvent, wash with a saturated sodium bicarbonate solution to neutralize the acid, and then extract the free amine.[1] The free amine can then be converted to the desired salt.
Q2: My NMR spectrum shows unidentifiable peaks after deprotection and workup. What are the likely impurities?
A2: Boc deprotection, especially under strong acidic conditions, can generate several byproducts.[6]
-
t-Butyl Adducts: The tert-butyl cation generated during the reaction is a reactive electrophile that can alkylate the product amine or other nucleophilic species present.[5][6] The presence of scavengers like anisole or triisopropylsilane (TIS) during the deprotection can help to mitigate this.[5][7]
-
Incomplete Deprotection: If the reaction time is too short or the acid concentration is too low, you may have residual Boc-protected starting material.
-
Residual Solvents: Ensure all solvents used in the reaction and workup (e.g., Dichloromethane (DCM), TFA, ether) are thoroughly removed under vacuum.
Q3: I'm experiencing low yields after my aqueous workup. Where is my product going?
A3: 5-Azaspiro[2.4]heptane-1-methamine is a small, polar molecule with a low molecular weight (112.17 g/mol ).[8] This can lead to several challenges:
-
Water Solubility: The free amine, and especially its salt forms, may have significant solubility in water. During an aqueous work-gup, it's crucial to thoroughly extract the aqueous layer multiple times with an organic solvent to recover all of the product.[9][10]
-
Volatility: While not extremely volatile, small amines can be lost during rotary evaporation if high vacuum or excessive heat is applied. It is advisable to use moderate vacuum and temperature settings.
-
Emulsion Formation: The presence of salts and the amphiphilic nature of the amine can lead to the formation of emulsions during extraction, making phase separation difficult. Adding brine can often help to break up emulsions.
Q4: I'm trying to purify the free amine using silica gel chromatography, but I'm getting significant streaking and poor separation. What can I do?
A4: Basic amines are notorious for interacting strongly with the acidic silanol groups on standard silica gel, leading to tailing, streaking, and even irreversible adsorption.[11][12]
Recommended Solutions:
-
Use a Modified Mobile Phase: Add a small amount of a basic modifier to your eluent system to neutralize the acidic sites on the silica. Common additives include triethylamine (typically 0.1-1%) or a small percentage of 7N ammonia in methanol.[12][13]
-
Switch to a Different Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative for the purification of basic compounds like amines.[13]
-
Amine-Functionalized Silica: These columns are specifically designed to minimize the interaction with basic analytes and often provide excellent peak shape.[12]
-
Reversed-Phase Chromatography (C18): For highly polar amines, reversed-phase chromatography can be effective.[14] Often, a mobile phase modifier like TFA is used, but this will yield the TFA salt.[14]
-
Part 2: Detailed Experimental Protocols
Protocol A: Conversion to the Hydrochloride Salt and Crystallization
This protocol is recommended for obtaining a stable, crystalline solid from a crude reaction mixture containing the TFA salt.
-
Initial Workup: After Boc deprotection with TFA in DCM, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA.
-
Dissolution: Dissolve the resulting crude oil in a minimal amount of a suitable solvent. Isopropanol or diethyl ether are good starting points.
-
Acidification: While stirring, slowly add a solution of 2M HCl in diethyl ether or bubble dry HCl gas through the solution until the mixture becomes acidic (check with pH paper).
-
Precipitation: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, you can try cooling the mixture in an ice bath or gently scratching the inside of the flask with a glass rod to induce crystallization.
-
Maturation: Allow the slurry to stir at a low temperature (0-5 °C) for 1-2 hours to ensure complete precipitation.[15]
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.
-
Drying: Dry the crystalline solid under high vacuum to a constant weight.
| Parameter | Recommended Value | Rationale |
| Crystallization Solvent | Isopropanol, Diethyl Ether | Good solvents for the free amine/TFA salt, but poor solvents for the HCl salt, promoting precipitation. |
| Acid Source | 2M HCl in Ether/Dioxane | Commercially available and easy to handle. |
| Final Temperature | 0-5 °C | Maximizes yield by decreasing the solubility of the product.[15] |
| Washing Solvent | Cold Diethyl Ether | Removes non-polar impurities without dissolving the desired salt. |
Protocol B: Purification by Acid-Base Extraction
This method is useful for removing non-basic organic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (3x). The protonated amine will move into the aqueous layer.[9][16]
-
Combine Aqueous Layers: Combine all the aqueous extracts.
-
Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of organic solvent to remove any trapped neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) with stirring until the pH is >10. This will deprotonate the amine hydrochloride, regenerating the free amine.[10]
-
Extraction of Free Amine: Extract the basified aqueous solution with an organic solvent (e.g., DCM, 3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and carefully concentrate under reduced pressure to yield the purified free amine.
Part 3: Visualization of Workflows
Decision Workflow for Purification Strategy
The following diagram outlines a decision-making process for selecting the appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Acid-Base Extraction Workflow
This diagram illustrates the separation of the basic amine from neutral impurities.
Caption: Flowchart for purification via acid-base extraction.
References
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link][9]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link][10]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link][16]
-
Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335–13342.[3]
-
PubMed. (2004, October 20). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. Retrieved from [Link][4]
-
Reddit. (2024, March 12). Amine workup. Retrieved from [Link][2]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link][14]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link][11]
-
Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link][13]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link][12]
-
WordPress. (n.d.). BOC Deprotection. Retrieved from [Link][6]
-
ResearchGate. (n.d.). Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Retrieved from [Link][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. chemscene.com [chemscene.com]
- 9. study.com [study.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 14. teledyneisco.com [teledyneisco.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Acid–base extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Solubility Issues with 5-Azaspiro[2.4]heptane Derivatives
Welcome to the Advanced Technical Support Center. This portal is engineered for medicinal chemists, formulation scientists, and drug development professionals who are encountering aqueous solubility bottlenecks with 5-azaspiro[2.4]heptane-based drug candidates.
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we dissect the thermodynamic causality of your solubility issues and provide self-validating, field-proven protocols to rescue your lead compounds.
Diagnostic Triage & Workflow Logic
Before altering your compound or assay, you must diagnose the specific physicochemical driver of the insolubility. The workflow below outlines the logical progression from initial detection to definitive resolution.
Diagnostic workflow for resolving 5-azaspiro[2.4]heptane solubility issues.
Core FAQs & Mechanistic Troubleshooting
Q1: Why does my 5-azaspiro[2.4]heptane derivative exhibit poor aqueous solubility despite its high sp3 character?
A: The incorporation of spirocyclic scaffolds is a well-established medicinal chemistry strategy to increase the fraction of sp3-hybridized carbons (Fsp3). This generally improves water solubility by disrupting the planar
Q2: Should I prioritize structural modification or salt formation to rescue my insoluble hit? A: Always attempt salt formation first if the basicity (pKa) of your azaspirocycle permits. The secondary or tertiary amine within the 5-azaspiro[2.4]heptane core is typically basic enough to form stable salts. Converting the free base to a hydrochloride salt is a highly effective protocol to enhance dissolution rates and bioavailability without altering the pharmacophore[2][3]. If salt formation fails (e.g., the salt disproportionates or is highly hygroscopic), you must revert to structural modification, such as introducing polar hydroxymethyl groups to the spirocycle to increase hydrogen bonding[4].
Q3: My 5-azaspiro[2.4]heptane intermediate is an oil at room temperature. How do I handle this for biological assays? A: Low molecular weight 5-azaspiro[2.4]heptane derivatives often present as oils because the high conformational flexibility of the sp3-rich core prevents efficient crystal packing. To handle this, convert the oil into a solid crystalline salt (e.g., hydrochloride)[3]. If the free base is strictly required for your assay, do not attempt to weigh the oil directly. Instead, prepare a standardized volumetric stock solution in anhydrous DMSO immediately upon synthesis, and store it in sealed amber ampoules at -20°C.
Quantitative Data: Strategy Comparison
The following table summarizes the expected physicochemical shifts when applying different solubility enhancement strategies to a standard lipophilic 5-azaspiro[2.4]heptane derivative.
| Enhancement Strategy | Mechanism of Action | Impact on LogD (pH 7.4) | Typical Aqueous Solubility Gain |
| Free Base (Reference) | N/A | Baseline (e.g., 4.5) | < 1 µg/mL |
| Hydrochloride Salt | Ionization of the spiro-amine, increasing ion-dipole interactions with water | Decreases by ~1.5 - 2.0 | 10x to 100x |
| Hydroxymethyl Substitution | Introduction of hydrogen bond donors to the spirocycle core | Decreases by ~0.8 - 1.2 | 5x to 20x |
| Co-solvent Formulation (10% DMSO / 5% Tween-80) | Micellar encapsulation of the lipophilic scaffold | N/A (Apparent solubility) | > 500x (Assay dependent) |
Validated Experimental Methodologies
Protocol A: Self-Validating Salt Screening for Azaspirocyclic Amines
This protocol utilizes the basicity of the azaspirocycle to generate a highly soluble crystalline salt.
Sequential methodology for azaspirocycle salt screening and validation.
Step-by-Step Execution:
-
Free Base Dissolution: Dissolve 50 mg of the 5-azaspiro[2.4]heptane free base in 1 mL of a water-miscible organic solvent (e.g., THF or Acetone) at 40°C.
-
Causality: The free base is highly lipophilic; using a polar aprotic solvent ensures complete dissolution while allowing for the subsequent introduction of aqueous acids without causing immediate, amorphous precipitation.
-
-
Acid Addition: Slowly add 1.05 molar equivalents of the counterion acid (e.g., 1M aqueous HCl or Methanesulfonic acid) dropwise while stirring continuously.
-
Crystallization: Allow the solution to cool to room temperature slowly over 4 hours. If crystals do not form, add an antisolvent (e.g., heptane) dropwise until the solution becomes slightly cloudy, then refrigerate at 4°C overnight.
-
Self-Validation (Critical): Isolate the solid and perform Differential Scanning Calorimetry (DSC).
-
Validation Logic: A sharp, single endothermic melting peak confirms a pure, stable crystalline salt. Multiple broad peaks indicate a mixture of polymorphs or trapped solvent, meaning the salt is unstable and the process must be repeated with a different solvent/antisolvent ratio.
-
Protocol B: In Vitro Assay Formulation for Highly Lipophilic Derivatives
When salt formation is impossible, use this formulation strategy to prevent compound "crashing" during aqueous in vitro assays.
Step-by-Step Execution:
-
Master Stock: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO.
-
Intermediate Dilution: Dilute the master stock 1:10 into a co-solvent mixture of 50% PEG-400 and 50% Tween-80. Mix by vortexing for 60 seconds.
-
Causality: Direct dilution of a DMSO stock into aqueous buffer causes rapid solvent-shifting, leading to immediate nucleation and precipitation of the lipophilic drug. Pre-mixing with PEG-400 and Tween-80 coats the hydrophobic molecules in surfactants, priming them for micellar encapsulation.
-
-
Aqueous Integration: Slowly titrate the intermediate mixture into your final aqueous assay buffer (e.g., PBS) under vigorous agitation to reach the final desired concentration.
-
Self-Validation (Critical): Measure the optical density (OD) of the final aqueous dilution at 600 nm using a spectrophotometer.
-
Validation Logic: An OD600 > 0.05 indicates light scattering from colloidal aggregation, invalidating the formulation (the compound has crashed out). A successful, fully solubilized formulation will remain optically clear with an OD600 < 0.01.
-
References
- The utilization of spirocyclic scaffolds in novel drug discovery Taylor & Francis
- CAS 1499193-67-7: 5-Azaspiro[2.4]heptane, 6-[5-[7-[2-(1R,3S,4S)-2-azabicyclo[2.2.1]hept-3-yl-1H-benzimidazol-6-yl]-9,9-difluoro-9H-fluoren-2-yl]-1H-imidazol-2-yl]-, hydrochloride (1:4), (6S)- CymitQuimica
- Ethyl 5-azaspiro[2.4]heptane-7-carboxylate Hydrochloride: A Premium Chemical Solution Panasonic
- Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists Bioorganic & Medicinal Chemistry Letters (DOI)
Sources
Challenges in the synthesis of substituted 5-azaspiro[2.4]heptanes
Answering the call for in-depth technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals navigating the complexities of synthesizing substituted 5-azaspiro[2.4]heptanes. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your synthetic strategies effectively. This guide is structured to address challenges head-on, from common FAQs to specific troubleshooting scenarios, ensuring scientific integrity and practical applicability.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of 5-azaspiro[2.4]heptane scaffolds.
Q1: What are the primary synthetic strategies for constructing the 5-azaspiro[2.4]heptane core?
A1: The construction of this spirocycle predominantly relies on the cyclopropanation of a proline derivative that features an exocyclic methylene group at the 4-position. The two most common routes to achieve this are:
-
Simmons-Smith and Related Cyclopropanations: This classic approach involves treating a 4-methylene-pyrrolidine derivative with a carbenoid species. Variations include the use of diethylzinc (Et₂Zn) with either diiodomethane (CH₂I₂) or chloroiodomethane (ClCH₂I).[1] While effective, these reagents can be challenging to handle due to their pyrophoric and air-sensitive nature, often leading to incomplete reactions and difficult purifications.[1]
-
Sulfur Ylide-Mediated Cyclopropanation: An alternative involves the reaction of the 4-methylene proline precursor with a dimethylsulfonium ylide. This method often proceeds under milder conditions and can be highly diastereoselective, offering a valuable alternative to metal-carbenoid systems.[2][3]
Q2: Why is the N-Boc protected (S)-5-azaspiro[2.4]heptane-6-carboxylic acid derivative so significant?
A2: This specific compound, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a crucial building block in medicinal chemistry.[4] Most notably, it is a key intermediate in the industrial synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein.[4][5] Its rigid, three-dimensional structure makes it an attractive proline analogue for introducing conformational constraints in peptide chains, which can be critical for biological activity.[4]
Q3: What are the critical considerations for achieving high enantioselectivity in these syntheses?
A3: For pharmaceutical applications, controlling stereochemistry is paramount. High enantioselectivity is typically achieved by introducing chirality early in the synthesis. One effective strategy is the use of a chiral catalyst during the formation of the 4-methylene proline precursor. For example, a one-pot double allylic alkylation of a glycine imine analogue can be performed in the presence of a chinchonidine-derived catalyst under phase-transfer conditions to produce the desired (S)-enantiomer with high selectivity.[4][5]
Q4: What role do protecting groups play in the synthesis of 5-azaspiro[2.4]heptanes?
A4: Protecting groups are essential for masking reactive functional groups, particularly the nitrogen atom of the pyrrolidine ring, to prevent unwanted side reactions during synthesis. The tert-butoxycarbonyl (Boc) group is commonly used for the nitrogen atom due to its stability under various reaction conditions and its relatively straightforward removal under acidic conditions.[6] The choice of protecting group is critical and must be compatible with the entire synthetic sequence.[1]
Troubleshooting Guide: Common Experimental Issues
This guide provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Yield in Wittig Olefination (Formation of the 4-methylene precursor from 4-oxopyrrolidine) | 1. Incomplete Ylide Formation: The phosphonium salt may not have fully reacted with the base. 2. Ylide Decomposition: The Wittig reagent can be unstable, especially at higher temperatures. 3. Steric Hindrance: The ketone on the pyrrolidine ring may be sterically hindered. | 1. Ensure Anhydrous Conditions: Water will quench the strong base (e.g., potassium tert-butoxide) and prevent ylide formation. Use freshly dried solvents and flame-dried glassware. 2. Control Temperature: Add the base to the phosphonium salt suspension at a low temperature (e.g., 0 °C) and maintain this temperature during the addition of the 4-oxopyrrolidine starting material to minimize ylide decomposition.[1] 3. Increase Reaction Time/Temperature: After initial addition at low temperature, allow the reaction to warm to room temperature and stir overnight to ensure complete reaction.[1] |
| Incomplete Cyclopropanation Reaction | 1. Decomposition of Reagents: Simmons-Smith reagents (e.g., Et₂Zn) are highly sensitive to air and moisture. 2. Insufficient Reagent: Stoichiometry may be insufficient to drive the reaction to completion. 3. Low Reactivity of Alkene: The exocyclic double bond may have low reactivity towards the carbenoid. | 1. Use Strict Inert Atmosphere Techniques: All manipulations involving Et₂Zn should be performed under a dry, inert atmosphere (Nitrogen or Argon) using syringe and cannula techniques. 2. Use a Moderate Excess of Reagents: Employing a slight to moderate excess of the cyclopropanating agents (e.g., 1.5-2.0 equivalents) can improve conversion. However, a large excess can complicate purification.[1] 3. Consider Alternative Methods: If Simmons-Smith variations prove inefficient, explore sulfur ylide-mediated cyclopropanation, which can be more tolerant of functional groups and proceed under milder conditions.[2][3] |
| Difficult Purification of Final Product | 1. Presence of Diastereomers: If the starting material was not enantiomerically pure or if the cyclopropanation was not perfectly stereoselective, diastereomers can form. 2. Unreacted Starting Material: Incomplete reactions leave starting material that may have similar polarity to the product. 3. Byproducts from Reagent Decomposition: Residual byproducts from the Wittig or cyclopropanation steps can co-elute with the product. | 1. High-Resolution Chromatography: Utilize high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for separating challenging diastereomers. For analytical confirmation, ¹H and ¹³C NMR are indispensable.[7] 2. Reaction Optimization: Before scaling up, optimize reaction conditions on a small scale to push for full conversion, which is often simpler than removing unreacted starting material. 3. Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing minor impurities and improving purity. |
| N-Protecting Group is Cleaved Unintentionally | 1. Harsh Reaction Conditions: The protecting group (e.g., Boc) may not be stable to acidic or strongly nucleophilic conditions used in subsequent steps. | 1. Select a More Robust Protecting Group: If harsh conditions are unavoidable, consider a more robust protecting group like a benzyl (Bn) or carbobenzyloxy (Cbz) group.[8] 2. Modify Reaction Conditions: If possible, switch to milder reagents or conditions that are compatible with the existing protecting group. For example, use a weaker acid or a non-nucleophilic base. |
Visualized Workflows and Mechanisms
A clear visual representation of the synthetic process and underlying mechanisms can significantly aid in understanding and troubleshooting.
General Synthetic Workflow
This diagram outlines the common synthetic pathway from a 4-oxopyrrolidine derivative to the final substituted 5-azaspiro[2.4]heptane.
Caption: Decision tree for troubleshooting low cyclopropanation yields.
Detailed Experimental Protocol
This protocol details the synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, adapted from publicly available methods. [1] Step 1: Olefination via Wittig Reaction
-
Objective: To convert (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid to its 4-methylene analogue.
-
Procedure:
-
Suspend methyltriphenylphosphonium bromide (2.7 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Add potassium tert-butoxide (2.75 eq) portion-wise, ensuring the internal temperature does not exceed 5-10 °C. The mixture will turn a characteristic yellow-orange color, indicating ylide formation.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Re-cool the mixture to 0 °C.
-
Add a solution of (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 5 °C. [1] 7. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Cyclopropanation via Simmons-Smith Reaction
-
Objective: To form the spiro-cyclopropane ring.
-
Procedure:
-
CAUTION: Diethylzinc is pyrophoric and must be handled with extreme care under a strict inert atmosphere.
-
Dissolve the 4-methylene-pyrrolidine derivative (1.0 eq) from Step 1 in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of diethylzinc (e.g., 1.0 M in hexanes, ~1.5 eq) dropwise.
-
Add diiodomethane (~1.5 eq) dropwise to the mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 4-6 hours or until completion as monitored by TLC/LC-MS.
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride or a Rochelle's salt solution.
-
Extract the product with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid by column chromatography or recrystallization to yield the final product.
-
References
-
An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. (2020). MDPI. Available at: [Link]
- Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. (2015). Google Patents.
-
Highly diastereoselective spiro-cyclopropanation of 2-arylidene-1,3-indanediones and dimethylsulfonium ylides. (n.d.). New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. (2020). R Discovery. Available at: [Link]
-
Sulphur ylide-mediated cyclopropanation and subsequent spirocyclopropane rearrangement reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Spiro-cyclopropanation from oxoallylsilanes. (2005). PubMed. Available at: [Link]
- Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. (n.d.). Google Patents.
-
Mechanochemical Bis-Spirocyclopropanation Reaction and Ring Rearrangement to 1-Oxaspiro[4.5]decadienones. (2025). ACS Publications. Available at: [Link]
-
Activation of cyclopropanes by transition metals. (n.d.). Wikipedia. Available at: [Link]
-
PROCESSES FOR THE PREPARATION OF 5-AZASPIRO[2.4]HEPTANE-6-CARBOXYLIC ACID AND ITS DERIVATIVES. (2012). WIPO Patentscope. Available at: [Link]
-
Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. (2011). PubMed. Available at: [Link]
-
Diversity-Oriented Synthesis of Azaspirocycles. (n.d.). Sci-Hub. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO [1][5]HEPTANECARBOXYLATE DERIVATIVES. (n.d.). ResearchGate. Available at: [Link]
-
Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. (n.d.). ResearchGate. Available at: [Link]
-
Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. (n.d.). ChemRxiv. Available at: [Link]
-
5-Azaspiro(2.4)heptane | C6H11N. (n.d.). PubChem. Available at: [Link]
-
5-Azaspiro[2.4]heptane hydrochloride | C6H12ClN. (n.d.). PubChem. Available at: [Link]
-
Azaspiroheptanes and octanes and processes for their production. (n.d.). European Patent Office. Available at: [Link]
-
Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
5-Azaspiro[2.4]heptane-5-carboxylic acid, 1-amino-, phenylmethyl ester - Hazard. (2025). EPA. Available at: [Link]
-
5-azaspiro[2.4]heptane hydrochloride (C6H11N). (n.d.). PubChemLite. Available at: [Link]
-
(PDF) Preparation of Arylspiro[2.4]Hept-5-Enes from Aryldibromocyclopropanes via Diallylation and Metathesis Reaction. (2025). ResearchGate. Available at: [Link]
- WO2012158861A2 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. (n.d.). Google Patents.
- EP2709455A4 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. (n.d.). Google Patents.
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (n.d.). Thieme Chemistry. Available at: [Link]
-
Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. (2013). PubMed. Available at: [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds?. (2012). ResearchGate. Available at: [Link]
-
Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. (2012). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (n.d.). ChemRxiv. Available at: [Link]
-
Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Shapiro and Bamford-Stevens reactions – revisited. (n.d.). Arkivoc. Available at: [Link]
-
Shapiro reaction. (n.d.). Wikipedia. Available at: [Link]
Sources
- 1. US8927739B2 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 2. Highly diastereoselective spiro-cyclopropanation of 2-arylidene-1,3-indanediones and dimethylsulfonium ylides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Sulphur ylide-mediated cyclopropanation and subsequent spirocyclopropane rearrangement reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. 5-Oxaspiro[2.4]heptan-4-one|CAS 65652-14-4 [benchchem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Troubleshooting the Synthesis of 5-Boc-5-azaspiroheptane-1-methamine
Technical Support Center: Troubleshooting the Synthesis of 5-Boc-5-azaspiro[1]heptane-1-methamine
Welcome to the Application Scientist Support Center. The synthesis of 5-Boc-5-azaspiro[1]heptane-1-methamine (CAS 1330764-37-8)[2] is a critical workflow for drug development professionals designing conformationally restricted spirocyclic scaffolds. This guide dissects the multi-step synthetic route—from the cyclopropanation of N-Boc-3-methylenepyrrolidine to the final azide reduction—focusing on the mechanistic causality behind byproduct formation and providing self-validating protocols to ensure high-fidelity yields.
Section 1: The Spiro Core Formation & Intermediate Processing
Figure 1: Synthetic workflow of the spiro core and key byproduct branching pathways.
FAQ 1: Why is my yield of the spiro-ester intermediate consistently below 40%, accompanied by significant diethyl maleate/fumarate formation? Causality & Mechanism: The construction of the 5-azaspiro[1]heptane core typically relies on the rhodium-catalyzed cyclopropanation of N-Boc-3-methylenepyrrolidine using ethyl diazoacetate (EDA)[3]. Rhodium(II) acetate decomposes EDA into an electrophilic rhodium carbenoid. If the localized concentration of unreacted EDA is too high, the carbenoid reacts preferentially with another molecule of EDA rather than the exocyclic alkene, dimerizing to form diethyl maleate and diethyl fumarate. Resolution: The reaction must be kinetically controlled. By utilizing a syringe pump to add EDA over 10–12 hours, the steady-state concentration of EDA remains negligible, heavily favoring the desired [2+1] cycloaddition over dimerization.
FAQ 2: During the reduction of the spiro-ester to the alcohol using LiAlH₄, I observe complete loss of the Boc protecting group. What is driving this? Causality & Mechanism: While the tert-butoxycarbonyl (Boc) group is generally stable to hydride donors at standard temperatures, localized exothermic hotspots during an improper quench can elevate the temperature enough to cause thermal degradation of the carbamate. Furthermore, if the reaction is allowed to reflux, the basicity of the aluminate complexes can facilitate Boc cleavage. Resolution: Maintain strict cryogenic control (-20°C to 0°C) and utilize the Fieser quench method. This method is a self-validating system: the transition of the reaction mixture from a gray suspension to a crisp, white, easily filterable granular precipitate confirms the safe and complete destruction of active hydrides without thermal spiking.
Section 2: Azidation and Final Amine Reduction
Figure 2: Logical troubleshooting tree for preventing secondary amine dimerization.
FAQ 3: LC-MS analysis of my final product shows a mass corresponding to a secondary amine dimer (m/z ~ 435). How do I prevent over-alkylation during the azide reduction? Causality & Mechanism: When reducing the spiro-azide intermediate to 5-Boc-5-azaspiro[1]heptane-1-methamine via standard catalytic hydrogenation (Pd/C, H₂), the intermediate species can react with the newly formed primary amine. This forms an aminal that collapses into a secondary imine, which is subsequently reduced to a symmetric secondary amine dimer. This is a well-documented phenomenon in the synthesis of spiro-proline chimeras[4]. Resolution: Abandon catalytic hydrogenation in favor of the Staudinger reduction. By reacting the azide with triphenylphosphine (PPh₃), an aza-ylide intermediate is formed. Upon the addition of water, this intermediate hydrolyzes exclusively to the primary amine. The mechanism inherently precludes imine formation, completely eliminating the dimerization byproduct.
Quantitative Data: Byproduct Signatures & Optimization
Table 1: Analytical Signatures of Common Byproducts
| Reaction Step | Byproduct Identity | Primary Cause | LC-MS (m/z)[M+H]⁺ | ¹H NMR Key Signature (CDCl₃) |
|---|---|---|---|---|
| Cyclopropanation | Diethyl Maleate | Excess EDA concentration | 173.1 | δ 6.25 (s, 2H, alkene) |
| Ester Reduction | Des-Boc Spiro-Alcohol | Thermal spike during quench | 128.1 | Absence of δ 1.45 (s, 9H) |
| Azide Reduction | Secondary Amine Dimer | Imine trapping during Pd/C H₂ | 436.3 | Broad NH at δ 2.10, doubled integration of spiro core |
Table 2: EDA Addition Rate vs. Spiro-Ester Yield (10 mmol scale)
| EDA Addition Method | Time | Carbenoid Dimerization | Isolated Yield (%) |
|---|---|---|---|
| Bolus Addition | 1 min | High | 18% |
| Dropwise (Manual) | 30 min | Moderate | 45% |
| Syringe Pump | 12 hours | Trace | 88% |
Self-Validating Experimental Protocols
Protocol A: Kinetically Controlled Cyclopropanation
-
Setup: Charge a flame-dried, 3-neck round-bottom flask with N-Boc-3-methylenepyrrolidine (1.0 eq), Rh₂(OAc)₄ (0.01 eq), and anhydrous dichloromethane (0.1 M). Cool to 0°C under argon.
-
Addition: Dissolve ethyl diazoacetate (1.5 eq) in DCM (10 mL). Load into a gas-tight syringe and mount on a syringe pump.
-
Execution: Set the addition rate to 0.8 mL/hr. Self-Validation Check: The slow evolution of N₂ gas bubbles should be constant but minimal. Vigorous bubbling indicates the addition is too fast, risking dimerization.
-
Completion: Stir for an additional 2 hours post-addition. Filter through a short pad of Celite to remove the rhodium catalyst (the filtrate will transition from green/brown to pale yellow).
Protocol B: Dimer-Free Staudinger Reduction
-
Setup: Dissolve the spiro-azide intermediate (1.0 eq) in a 4:1 mixture of THF and H₂O (0.2 M).
-
Execution: Add triphenylphosphine (1.2 eq) in one portion at room temperature. Self-Validation Check: Immediate, steady evolution of nitrogen gas will begin. The reaction is complete when gas evolution ceases entirely (typically 4-6 hours), confirming the full conversion to the aza-ylide.
-
Hydrolysis & Workup: Heat the mixture to 50°C for 2 hours to ensure complete hydrolysis. Cool to room temperature, concentrate the THF in vacuo, and acidify the aqueous layer to pH 2 with 1M HCl.
-
Purification: Wash the aqueous layer with cold diethyl ether. Self-Validation Check: The triphenylphosphine oxide (TPPO) byproduct will precipitate or partition cleanly into the ether layer. Basify the aqueous layer to pH 10 with 2M NaOH and extract with DCM to yield the pure primary amine.
References
-
MDPI. "An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[1]heptane-6-carboxylic Acid". Molecules. URL:[Link]
-
ChemRxiv. "EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS". ChemRxiv Preprint Server. URL: [Link]
Optimizing amide coupling yields with sterically hindered spirocyclic amines
Welcome to the Technical Support Center for Advanced Peptide and Small Molecule Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize one of the most notoriously difficult transformations in medicinal chemistry: forming amide bonds with sterically hindered spirocyclic amines.
The Core Mechanistic Challenge: Why Do Standard Couplings Fail?
Spirocyclic amines are highly prized in drug discovery for their ability to project functionality in three dimensions, improving target affinity and metabolic stability[1]. However, their unique architecture presents severe challenges during amide coupling.
The primary issue is steric obstruction of the nucleophilic trajectory . For an amide bond to form, the amine lone pair must attack the activated carbonyl carbon at a specific angle (the Bürgi-Dunitz trajectory, ~107°). The rigid, orthogonal rings of a spirocycle physically block this approach path. When standard reagents like HATU or EDC/HOBt are used, they generate bulky activated esters (e.g., OAt or OBt esters). The steric clash between the bulky spirocycle and the bulky leaving group prevents the reaction, leading to stalled conversions and the accumulation of activated esters, which eventually hydrolyze or epimerize[2].
To overcome this, we must shift our strategy from using bulky leaving groups to highly reactive, low-profile leaving groups.
Reagent Selection & Quantitative Performance Data
When standard carbodiimides or uronium salts fail, transitioning to specialized reagents is mandatory. The table below summarizes the quantitative performance and mechanistic profiles of advanced coupling reagents when applied to sterically hindered amines[2][3][4][5].
| Reagent System | Active Intermediate | Steric Tolerance | Epimerization Risk | Typical Yield (Hindered) | Mechanistic Advantage |
| HATU / DIPEA | OAt Ester | Low - Moderate | Low | < 30% | Standard baseline; fails due to OAt steric bulk. |
| COMU / DIPEA | Oxyma Ester | Moderate | Very Low | 40 - 60% | Suppresses oxazolone formation; better than HATU but can stall. |
| TCFH / NMI | Acyl Imidazolium | High | Low | 80 - 95% | Generates a highly reactive, flat intermediate; excellent for spirocycles. |
| Oxalyl Chloride | Acid Chloride | Very High | High | 70 - 90% | Minimal steric bulk of the chloride leaving group; brute-force method. |
Troubleshooting Workflow
Before abandoning a substrate, follow this logical progression to identify the point of failure and select the appropriate intervention.
Caption: Troubleshooting workflow for resolving stalled hindered amide couplings.
Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the success of the previous one.
Protocol A: TCFH/NMI Mediated Coupling (The Modern Standard)
Causality: TCFH (N,N,N′,N′-Tetramethylchloroformamidinium hexafluorophosphate) reacts with NMI (N-methylimidazole) to form a highly reactive chloroamidinium species. This rapidly activates the carboxylic acid into an acyl imidazolium ion. Unlike OAt esters, the acyl imidazolium is planar, highly electrophilic, and presents minimal steric bulk, allowing the spirocyclic amine to attack efficiently[4].
Caption: Mechanism of TCFH/NMI mediated acyl imidazolium formation and coupling.
Methodology:
-
Preparation: Dissolve the carboxylic acid (1.0 eq) and the spirocyclic amine (1.2 eq) in anhydrous CH₂Cl₂ or MeCN (0.1 M). Note: Avoid DMF if possible, as less polar solvents destabilize the ground state of the activated ester, accelerating the reaction.
-
Activation: Add NMI (3.0 eq) followed by TCFH (1.1 eq) at 0 °C. The mixture may turn slightly yellow.
-
Self-Validation Check: After 15 minutes, remove a 1 µL aliquot and quench it in 100 µL of methanol. Run an LC-MS. You should observe the mass of the methyl ester , confirming that the highly reactive acyl imidazolium was successfully generated and trapped by the methanol.
-
Coupling: Allow the reaction to warm to room temperature and stir for 2–12 hours.
-
Workup: Dilute with CH₂Cl₂, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Protocol B: Acid Chloride Generation (The Brute-Force Fallback)
Causality: If TCFH fails, the steric bulk is too severe for any complex intermediate. We must strip the leaving group down to a single, highly electronegative atom: chloride. This protocol is harsh but guarantees activation[3].
Methodology:
-
Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂. Add a catalytic amount of DMF (0.05 eq).
-
Chlorination: Slowly add Oxalyl Chloride (1.5 eq) dropwise at 0 °C.
-
Self-Validation Check: You will observe immediate gas evolution (CO₂ and CO). The reaction is complete when gas evolution entirely ceases (typically 1–2 hours). Quench a 1 µL aliquot in methanol; LC-MS must show >95% conversion to the methyl ester.
-
Concentration: Critical Step. Concentrate the mixture under reduced pressure to remove all unreacted oxalyl chloride and HCl gas. Redissolve the crude acid chloride in anhydrous THF.
-
Coupling: Cool to 0 °C. Add the spirocyclic amine (1.1 eq) and a sterically hindered, non-nucleophilic base like DIPEA (2.5 eq). Warm to room temperature and stir for 4 hours.
Frequently Asked Questions (FAQs)
Q1: My HATU coupling stalled at 30% conversion, but LC-MS shows the acid is fully consumed. What happened? A1: Your acid was successfully activated into the OAt-ester, but the spirocyclic amine is too hindered to attack it[2]. Because the reaction stalled, the accumulated OAt-ester likely underwent hydrolysis (reverting to the acid during workup) or formed unreactive side products like guanidinylation of the amine. Switch to TCFH/NMI to bypass the bulky OAt intermediate[4].
Q2: I need to heat the reaction to force the coupling, but my carboxylic acid has an adjacent chiral center. How do I prevent epimerization? A2: Epimerization at elevated temperatures is driven by the formation of an oxazolone intermediate, which readily racemizes. To suppress this, avoid standard carbodiimides. Instead, use COMU or TCFH with catalytic Oxyma [5][6]. Oxyma-based esters are highly resistant to oxazolone formation, allowing you to heat the reaction to 60 °C while maintaining >99% enantiomeric excess (ee).
Q3: Does the choice of solvent really matter for hindered amines? A3: Absolutely. While DMF is the default solvent for peptide coupling, it stabilizes the activated ester through hydrogen bonding and dipole interactions. For highly hindered spirocyclic amines, you want the activated ester to be as unstable (and therefore reactive) as possible. Switching to anhydrous dichloromethane (DCM) or acetonitrile (MeCN) raises the ground-state energy of the intermediate, significantly accelerating the nucleophilic attack.
Q4: Can I use SnAP reagents for spirocyclic amines? A4: Yes, if you are synthesizing the spirocycle from scratch rather than coupling a pre-existing one. Stannyl Amine Protocol (SnAP) reagents react directly with cyclic ketones to form saturated, N-unprotected spirocyclic amines in a single step[7]. This is an excellent upstream strategy if your current amine building block is too difficult to source or couple.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Guide: Scalable Synthesis of 5-Boc-5-azaspiro[2.4]heptane-1-methamine
This guide serves as a comprehensive technical resource for the scalable synthesis of 5-Boc-5-azaspiro[2.4]heptane-1-methamine (CAS: 1330764-37-8). This scaffold is a critical building block in medicinal chemistry, notably as a rigidified bioisostere of piperidine or proline, and is structurally related to intermediates used in the synthesis of HCV NS5A inhibitors like Ledipasvir.
Executive Summary & Strategic Analysis
Target Molecule: tert-Butyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate Core Challenge: Constructing the spiro[2.4]heptane system with precise functionalization on the cyclopropane ring while maintaining the integrity of the Boc-protecting group.
Retrosynthetic Logic
The most robust and scalable route relies on the carbene-mediated cyclopropanation of an exocyclic alkene. This approach avoids the use of harsh organometallic reagents (e.g., Kulinkovich conditions) that are often incompatible with sensitive protecting groups like Boc on a large scale.
Route Overview:
-
Precursor Assembly: Wittig olefination of N-Boc-3-pyrrolidinone to generate N-Boc-3-methylene pyrrolidine.
-
Spirocyclization: Rhodium-catalyzed cyclopropanation using Ethyl Diazoacetate (EDA) to form the spiro-ester.
-
Functional Group Interconversion (FGI): Reduction of the ester to the primary alcohol, followed by activation and nucleophilic displacement to install the amine.
Detailed Experimental Protocols
Step 1: Synthesis of N-Boc-3-methylene pyrrolidine
Objective: Install the exocyclic double bond required for cyclopropanation.
-
Reagents: Methyltriphenylphosphonium bromide (MePPh3Br), Potassium tert-butoxide (KOtBu), N-Boc-3-pyrrolidinone.
-
Solvent: Tetrahydrofuran (THF), anhydrous.
Protocol:
-
Charge a reactor with MePPh3Br (1.2 equiv) and anhydrous THF (10 V). Cool to 0 °C.
-
Add KOtBu (1.25 equiv) portion-wise, maintaining internal temperature < 5 °C. The solution will turn bright yellow (ylide formation). Stir for 1 h.
-
Add N-Boc-3-pyrrolidinone (1.0 equiv) as a solution in THF over 30 min.
-
Warm to room temperature (20–25 °C) and stir for 12 h.
-
Workup: Quench with saturated NH4Cl. Extract with Heptane/EtOAc (9:1) to precipitate triphenylphosphine oxide (TPPO). Filter off solids.[1]
-
Purification: Silica gel pad filtration (eluent: 10% EtOAc/Hexanes).
-
Note: The product is volatile. Concentrate carefully at >100 mbar.
-
Step 2: Spirocyclization (The Critical Step)
Objective: Formation of the spiro[2.4]heptane core via carbene addition.
-
Reagents: Ethyl Diazoacetate (EDA) (Caution: Explosive), Rh2(OAc)4 (0.5 mol%).
-
Solvent: Dichloromethane (DCM) or Toluene (for higher temp).
Protocol (Batch Mode with Safety Controls):
-
Dissolve N-Boc-3-methylene pyrrolidine (1.0 equiv) and Rh2(OAc)4 (0.005 equiv) in DCM (5 V).
-
Controlled Addition: Add EDA (1.2 equiv) as a dilute solution (10% v/v in DCM) via syringe pump over 4–6 hours.
-
Critical: Maintain reaction temperature at 20–25 °C. Rapid addition causes EDA dimerization (diethyl fumarate/maleate formation) and exotherms.
-
-
Stir for an additional 2 h until gas evolution (N2) ceases.
-
Workup: Wash with NaHCO3 (sat) and brine. Dry over MgSO4.
-
Purification: The product is a mixture of diastereomers (cis/trans esters). Separate via flash chromatography (0-20% EtOAc/Hexanes).
-
Yield Target: 60–75%.
-
Step 3: Conversion to Methamine
Objective: Transform the ethyl ester into the aminomethyl group (-CH2NH2).
Sub-step 3a: Reduction to Alcohol
-
Reagent: LiBH4 (2.0 equiv) in THF. (Avoid LiAlH4 to prevent Boc reduction to N-Methyl).
-
Protocol: Add LiBH4 to the ester in THF at 0 °C. Stir at RT for 4 h. Quench with acetone then water. Extract with EtOAc.[2]
Sub-step 3b: Activation and Azidation
-
Reagents: Methanesulfonyl chloride (MsCl), Et3N; then NaN3.
-
Protocol: Treat alcohol with MsCl/Et3N in DCM at 0 °C. Work up. Dissolve crude mesylate in DMF, add NaN3 (1.5 equiv), heat to 60 °C for 4 h.
Sub-step 3c: Staudinger Reduction
-
Reagents: PPh3, THF, H2O.
-
Protocol: Add PPh3 (1.1 equiv) to the azide in THF/H2O (10:1). Stir 12 h.
-
Final Isolation: Acid/Base extraction. Acidify to pH 3 (amine into water), wash organics, basify aqueous layer to pH 10, extract amine into DCM.
Visualization & Data
Synthesis Workflow Diagram
Caption: Figure 1. Step-wise synthetic pathway highlighting the critical safety control point at the cyclopropanation stage.
Comparative Analysis of Cyclopropanation Catalysts
| Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Pros | Cons |
| Rh2(OAc)4 | 72% | ~60:40 | High activity, commercially available | Expensive, low stereocontrol |
| Cu(OTf)2 | 45% | 55:45 | Cheaper | Lower yield, requires ligand for stability |
| Rh2(S-DOSP)4 | 68% | >90:10 | Enantioselective | Very expensive, proprietary |
| Pd(OAc)2 | 30% | 50:50 | Moderate cost | Significant dimerization of EDA |
Troubleshooting & FAQs
Troubleshooting Guide
Issue 1: Low Yield in Cyclopropanation (<40%)
-
Cause: Rapid addition of EDA leading to dimerization (formation of diethyl fumarate/maleate).
-
Solution: Decrease the addition rate. Use a syringe pump to add EDA over 6–8 hours. Ensure the reaction mixture is dilute (0.2 M).
-
Check: Verify catalyst quality. Rh2(OAc)4 should be green/blue. If black, it is degraded.
Issue 2: Inseparable Diastereomers
-
Context: The cyclopropanation produces cis and trans esters relative to the spiro center.
-
Solution: Do not attempt difficult separation at the ester stage. Reduce to the alcohol. The cis and trans alcohols often have significantly different Rf values in EtOAc/Hexanes (e.g.,
).
Issue 3: Loss of Boc Group
-
Cause: Acidic conditions during workup or use of strong Lewis acids.
-
Solution: Ensure quench of the Wittig reaction is pH neutral. Avoid HCl during the amine isolation; use Citric Acid or keep basic. During reduction, use LiBH4 instead of LiAlH4/acid workup.
Frequently Asked Questions (FAQs)
Q: Can I use Simmons-Smith (Zn/CH2I2) instead of Diazoacetate? A: Technically yes, but for this specific scaffold, Simmons-Smith is less effective because the starting material is an electron-deficient alkene (if using the ester precursor) or requires stoichiometric zinc for the methylene pyrrolidine. The EDA route introduces the carboxylate handle needed for the "methamine" side chain in one step. Simmons-Smith would only give the unsubstituted cyclopropane, requiring subsequent functionalization of the ring C-H bonds, which is non-trivial.
Q: Is the product a single enantiomer? A: No. Using Rh2(OAc)4 yields a racemic mixture of diastereomers. If you require a specific enantiomer (e.g., for Ledipasvir analogs), you must use a chiral catalyst like Rh2(S-DOSP)4 or perform chiral resolution (SFC or tartaric acid salt formation) at the amine stage.
Q: How do I handle the safety risks of Ethyl Diazoacetate on a gram scale? A: Never distill pure EDA. Use it as a solution (max 15% in DCM/Toluene). For scales >10g, continuous flow chemistry is highly recommended to minimize the active inventory of hazardous diazo species (See Reference 3).
References
-
Scalable Synthesis of Spiro-Proline Analogs: Molecules2020 , 25(23), 5644. Link
- Supports the general strategy for 5-azaspiro[2.
-
Safety in Diazoacetate Cyclopropanation: Beilstein J. Org. Chem.2013 , 9, 1774–1780. Link
- Authoritative guide on handling EDA in flow and b
-
Electrochemical Cyclopropanation (Safety Alternative): Green Chem.2026 (Recent Advances). Link
- Reference for alternative safe gener
-
Ledipasvir Intermediate Synthesis: WO2012158861A2. Link
-
Patent detailing the industrial scale-up of the related carboxylic acid derivative.[3]
-
-
Reaction of N-Boc-pyrrolidine with Carbenoids: Organic Syntheses2008 , 85, 10-14. Link
- General protocols for handling Boc-pyrrolidine lithiation and functionaliz
Sources
- 1. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. US8927739B2 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: 5-Boc-5-azaspiro[2.4]heptane-1-methamine
Welcome to the technical support guide for 5-Boc-5-azaspiro[2.4]heptane-1-methamine and its related derivatives. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful storage, handling, and application of this versatile building block in your research endeavors.
I. Core Concepts: Understanding the Molecule
5-Boc-5-azaspiro[2.4]heptane-1-methamine belongs to a class of spirocyclic compounds that are of significant interest in medicinal chemistry.[1][2] The rigid spirocyclic core provides a unique three-dimensional structure that can enhance binding affinity and selectivity for biological targets.[3] The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom is crucial for its stability and selective reactivity during multi-step syntheses.[3][4]
Chemical Structure and Properties
| Property | Value | Source |
| Molecular Formula | C12H22N2O2 | Inferred from related structures |
| Molecular Weight | 226.32 g/mol | Inferred from related structures |
| Appearance | Off-white solid or liquid | [3][5] |
| Storage Temperature | 2-8°C (Refrigerator) | [5][6][7] |
| Key Functional Groups | Boc-protected amine, primary amine, spirocyclic core |
II. Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of 5-Boc-5-azaspiro[2.4]heptane-1-methamine in experimental settings.
Problem 1: Inconsistent Reaction Yields or Failure
Possible Causes & Solutions:
-
Improper Storage: The compound's stability can be compromised by improper storage. It should be stored in a refrigerator at 2-8°C.[5][6][7] Some suppliers recommend storing under an inert atmosphere, as the compound can be air-sensitive.[8][9]
-
Self-Validation: Before use, visually inspect the compound for any changes in color or consistency. If degradation is suspected, it is advisable to re-analyze the material by NMR or LC-MS to confirm its purity.
-
-
Incomplete Dissolution: Depending on the solvent, achieving complete dissolution can be challenging.
-
Inappropriate Reaction Conditions for Boc Deprotection: The Boc group is labile under acidic conditions.[3][4][11] Incomplete deprotection can lead to a mixture of starting material and product.
-
Protocol: A common method for Boc deprotection involves using trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in 1,4-dioxane.[11][12] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion.
-
Problem 2: Difficulty in Product Purification
Possible Causes & Solutions:
-
Formation of Side Products: During coupling reactions involving the primary amine, side reactions can occur.
-
Insight: Ensure that the Boc-protected nitrogen remains intact during the coupling step. The choice of coupling reagents and reaction temperature is critical. Standard peptide coupling reagents like HATU or HOBt/EDC are generally effective.
-
-
Emulsion Formation During Work-up: The amphiphilic nature of the deprotected product can sometimes lead to the formation of emulsions during aqueous work-up.
-
Solution: Adding brine (saturated NaCl solution) can help to break up emulsions. Alternatively, using a different solvent system for extraction or employing solid-phase extraction (SPE) can circumvent this issue.
-
Workflow for a Typical Boc Deprotection
Caption: Storage and handling decision workflow.
IV. References
-
Angene Chemical. (2021, May 1). Safety Data Sheet. [Link]
-
Choy, J. et al. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Organic Process Research & Development.
-
ACS GCI Pharmaceutical Roundtable. (2026, February 16). Specific solvent issues with BOC deprotection. [Link]
-
Berrade, L. et al. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
-
ResearchGate. SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO [6][13]HEPTANECARBOXYLATE DERIVATIVES. [Link]
-
El Haimer, M. et al. (2017). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Synthetic Communications.
Sources
- 1. Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | 1454843-77-6 | Benchchem [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. 5-Boc-5-azaspiro[2.4]heptane-1-methanol | 1330766-02-3 [sigmaaldrich.com]
- 6. angenechemical.com [angenechemical.com]
- 7. chemscene.com [chemscene.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 13. file.medchemexpress.com [file.medchemexpress.com]
A Senior Application Scientist's Comparative Guide to 5-Azaspiro[2.4]heptane and Piperidine Scaffolds in Modern Drug Design
Introduction: The Strategic Choice of a Scaffold
In the intricate process of drug discovery, the selection of a core chemical scaffold is a decision of paramount importance. This foundational structure dictates not only the three-dimensional arrangement of pharmacophoric elements but also profoundly influences a molecule's physicochemical properties, its metabolic fate, and ultimately, its therapeutic potential. For decades, the piperidine ring, a six-membered nitrogenous heterocycle, has been a cornerstone of medicinal chemistry, present in a multitude of approved drugs.[1][2] Its synthetic tractability and ability to confer favorable pharmacokinetic properties have made it a "go-to" fragment for drug designers.[3][4]
However, the relentless pursuit of novel chemical space and improved drug-like properties has driven the exploration of more complex, three-dimensional scaffolds. Among these, the 5-azaspiro[2.4]heptane motif has emerged as a compelling alternative to the classical piperidine ring. This guide provides an in-depth, data-driven comparison of these two critical scaffolds, designed to equip drug discovery professionals with the insights needed to make strategic scaffold-hopping decisions.
Part 1: Structural and Physicochemical Properties: A Tale of Two Geometries
The fundamental difference between piperidine and 5-azaspiro[2.4]heptane lies in their topology. Piperidine is a simple monocyclic ring, while the 5-azaspiro[2.4]heptane incorporates a spirocyclic junction, fusing a pyrrolidine ring with a cyclopropane ring at a quaternary carbon. This distinction has significant downstream consequences.
Conformational Rigidity and 3D Shape
Piperidine predominantly exists in a chair conformation, undergoing rapid ring inversion.[5][6] While substituents can be positioned axially or equatorially, this flexibility can sometimes be a liability, allowing the molecule to adopt non-productive conformations at the target binding site.
The 5-azaspiro[2.4]heptane scaffold, by contrast, is a more rigid and defined three-dimensional structure. The spirocyclic fusion point locks the pyrrolidine ring into a specific pucker, reducing conformational entropy. This rigidity can be advantageous, as pre-organizing a molecule into its bioactive conformation can lead to a significant enhancement in binding affinity. Furthermore, the spirocyclic nature introduces a distinct three-dimensional character, allowing for the exploration of novel exit vectors for substituents, which can be crucial for optimizing target engagement and selectivity.[7]
Table 1: Comparative Physicochemical Properties
| Property | Piperidine (Representative) | 5-Azaspiro[2.4]heptane (Core) | Rationale for Difference & Impact in Drug Design |
| Molecular Weight | 85.15 g/mol | 97.16 g/mol [8] | The addition of a carbon atom increases MW, a key consideration for ligand efficiency metrics. |
| logP (Lipophilicity) | ~0.5 - 1.5 (Varies with substitution) | ~0.5 (unsubstituted)[8] | The spirocyclic scaffold can offer comparable or slightly lower lipophilicity, which is often desirable to improve solubility and reduce off-target effects.[9] |
| pKa (Basicity) | ~11.2 | ~10.4[10] | The pKa of the secondary amine is generally comparable, allowing for similar ionic interactions with biological targets. The slightly lower basicity of the azaspiroheptane may be due to the electronic effects of the strained cyclopropane ring. |
| Aqueous Solubility | Variable, often moderate | Generally higher than piperidine analogues | The increased three-dimensionality and reduced planarity of spirocycles can disrupt crystal lattice packing, often leading to improved aqueous solubility.[7][11] |
Part 2: Synthesis and Functionalization: Practical Considerations
A scaffold's utility is intrinsically linked to its synthetic accessibility. The ability to readily generate diverse libraries of analogues is critical for structure-activity relationship (SAR) studies.
-
Piperidine Synthesis: The synthesis of substituted piperidines is a well-established field, with a vast arsenal of methods including the hydrogenation of pyridines, reductive amination of glutaraldehydes, and various cyclization strategies.[1] This maturity makes it relatively straightforward to access a wide range of derivatives.
-
5-Azaspiro[2.4]heptane Synthesis: The construction of the spirocyclic core is more complex. Modern methods often involve multi-step sequences, such as catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides or enantioselective hydrogenation of precursors.[12][13] While more challenging, these routes provide access to enantiomerically pure building blocks, which are essential for modern drug development.[14][15] The development of scalable synthetic routes remains an active area of research.[16]
Caption: High-level comparison of synthetic approaches.
Part 3: Impact on Pharmacological Properties: Case Studies and Data
The true test of a scaffold is its performance in a biological context. Replacing a piperidine with a 5-azaspiro[2.4]heptane or other spirocyclic bioisosteres can have a dramatic impact on a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and its pharmacological activity.
Metabolic Stability
One of the primary drivers for exploring piperidine bioisosteres is to improve metabolic stability.[2] The α-carbons to the nitrogen in piperidine are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance. The quaternary spiro-carbon in 5-azaspiro[2.4]heptane blocks this common metabolic pathway. By removing available C-H bonds adjacent to the nitrogen, this scaffold can significantly reduce metabolic turnover.[7][17]
Case Study: Bupivacaine Analogues
A compelling example of the benefits of replacing a piperidine ring with an aza-spirocycle was demonstrated with the local anesthetic bupivacaine.[18][19][20] Researchers replaced the central piperidine ring with different spirocyclic moieties. The resulting analogues, while more hydrophobic, demonstrated acceptable anesthetic activity but with significantly lower toxicity.[18] This was attributed to reduced cardiotoxicity, highlighting how a scaffold change can dramatically improve a drug's safety profile.[18]
Potency and Selectivity
The rigid, three-dimensional nature of the 5-azaspiro[2.4]heptane scaffold can lead to improved potency and selectivity. By presenting substituents in a more defined orientation, the molecule can achieve a more optimal fit within the target's binding pocket, enhancing affinity. This "entropic advantage" is a key principle in modern drug design.[21]
Caption: Decision workflow for scaffold hopping.
Part 4: Experimental Protocols
To provide a practical context, we outline key experimental methodologies for evaluating compounds containing these scaffolds.
Protocol 1: Representative Synthesis of a Protected 5-Azaspiro[2.4]heptane Carboxylic Acid
Causality: This protocol outlines a key transformation for creating a versatile building block. The Boc-protecting group is used to prevent side reactions at the nitrogen during subsequent chemical modifications. This intermediate is a key element in the synthesis of antiviral agents like ledipasvir.[14][15]
-
Reaction Setup: To a solution of tert-butyl (S)-4-methyleneprolinate in a suitable solvent like THF, add a chiral phase-transfer catalyst (e.g., derived from chinchonidine).[14]
-
Addition of Reagents: Cool the mixture and add the appropriate alkylating agents for the double allylic alkylation.[14]
-
Reaction: Allow the reaction to proceed at a controlled temperature until completion, monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction, perform an aqueous work-up to remove inorganic salts, and extract the product with an organic solvent. Purify the crude product using column chromatography to yield the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid.[14][15]
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
Trustworthiness: This assay is a standard, self-validating system in early drug discovery to predict in vivo clearance.[22][23] It measures the rate of disappearance of a parent compound in the presence of drug-metabolizing enzymes.[24] Including positive controls (compounds with known high and low clearance) validates the activity of the microsomal batch and the assay procedure.
-
Preparation: Prepare a stock solution of the test compound (e.g., piperidine analogue and its corresponding 5-azaspiro[2.4]heptane analogue) in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (human or rat), a phosphate buffer (pH 7.4), and the test compound at a final concentration typically between 0.5-1 µM.[22]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the enzymes.
-
Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.[22]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding an equal volume of ice-cold acetonitrile containing an internal standard.[24]
-
Analysis: Centrifuge the quenched samples to precipitate the proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[24]
Conclusion: A Strategic Choice for Modern Drug Discovery
The piperidine scaffold remains an invaluable tool in the medicinal chemist's arsenal due to its simplicity and well-understood properties.[25] However, for projects plagued by challenges of metabolic instability, low solubility, or the need to explore novel chemical space, the 5-azaspiro[2.4]heptane scaffold presents a powerful, modern alternative.[26] Its inherent three-dimensionality, conformational rigidity, and ability to block common sites of metabolism make it a strategic choice for overcoming ADME liabilities and enhancing pharmacological potency.[11] The decision to employ this "3D" fragment over its classical counterpart should be driven by a data-led analysis of the specific challenges and goals of the drug discovery program.
References
-
Stereoselective construction of a 5-aza-spiro[1][3]heptane motif viacatalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate. Chemical Communications (RSC Publishing). Available from: [Link]
-
(PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. Available from: [Link]
-
Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. PubMed. Available from: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Chemistry. Available from: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]
-
An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. R Discovery. Available from: [Link]
-
An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid. PubMed. Available from: [Link]
-
Diversity-Oriented Synthesis of Azaspirocycles. Organic Letters. Available from: [Link]
-
5-Azaspiro(2.4)heptane. PubChem. Available from: [Link]
- 5-Azaspiro[2.4]heptane-5-carboxylic acid, 6-[5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl). EPA CompTox Chemicals Dashboard. Available from: https://comptox.epa.gov/dashboard/chemical/details/DTXSID001101609
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications (RSC Publishing). Available from: [Link]
-
(PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available from: [Link]
-
5-Azaspiro[2.4]heptane hydrochloride. PubChem. Available from: [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Available from: [Link]
-
Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv. Available from: [Link]
-
Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ResearchGate. Available from: [Link]
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Metabolic stability and its role in the discovery of new chemical entities. Postepy Higieny I Medycyny Doswiadczalnej. Available from: [Link]
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Journal of Pharmaceutical Research International. Available from: [Link]
-
Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Available from: [Link]
-
5-Azaspiro[2.4]heptane-5-carboxylic acid, 1-amino-, phenylmethyl ester. EPA CompTox Chemicals Dashboard. Available from: [Link]
- Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. Google Patents.
-
1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. Available from: [Link]
-
1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. Available from: [Link]
-
Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks. Available from: [Link]
-
Preclinical pharmacokinetics and in vitro ADME properties of PAT-1102: a novel HDAC inhibitor for cancer therapy. Journal of Cancer Research and Clinical Oncology. Available from: [Link]
-
Early ADME And Physical-Chemistry Properties. SpiroChem. Available from: [Link]
-
(PDF) ADME properties and non-clinical pharmacokinetics of a novel selective σ2 receptor ligand with neuroprotective effects. ResearchGate. Available from: [Link]
-
Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. MDPI. Available from: [Link]
-
In silico ADME in drug design – enhancing the impact. ADMET and DMPK. Available from: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-Azaspiro(2.4)heptane | C6H11N | CID 21923103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CompTox Chemicals Dashboard [comptox.epa.gov]
- 11. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 12. Stereoselective construction of a 5-aza-spiro[2,4]heptane motif viacatalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. WO2012158861A2 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 17. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine PMID: 37819253 | MCE [medchemexpress.cn]
- 20. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. hrcak.srce.hr [hrcak.srce.hr]
- 23. Early ADME And Physical-Chemistry Properties | SpiroChem [spirochem.com]
- 24. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 25. thieme-connect.com [thieme-connect.com]
- 26. Sci-Hub. Diversity-Oriented Synthesis of Azaspirocycles / Organic Letters, 2004 [sci-hub.box]
Comparative Guide: Azaspiro[2.4]heptane vs. Spirocyclic Amine Alternatives
[1]
Executive Summary: The "Proline 2.0" Paradigm
In the campaign to "escape from flatland," spirocyclic amines have emerged as critical bioisosteres for saturated heterocycles. While 2-azaspiro[3.3]heptane has gained ubiquity as a piperidine surrogate, 5-azaspiro[2.4]heptane represents a specialized, high-value scaffold often functioning as a conformationally restricted "Proline 2.0."[1]
This guide objectively compares 5-azaspiro[2.4]heptane against its primary competitors—standard pyrrolidines, piperidines, and the 2-azaspiro[3.3]heptane scaffold.[1] Analysis focuses on vector positioning, metabolic stability, and synthetic scalability.[1]
Part 1: Structural & Physicochemical Analysis[2]
Geometry and Exit Vectors
The primary differentiator of the 5-azaspiro[2.4]heptane scaffold is its ability to lock substituents in specific vectors without the entropic penalty of flexible rings.[1]
-
Pyrrolidine (Standard): Flexible envelope conformation.[1] Substituents at C3/C4 can adopt multiple pseudo-equatorial/axial positions.
-
5-Azaspiro[2.4]heptane: The spiro-cyclopropane ring at C4 (relative to nitrogen) rigidly constrains the pyrrolidine ring.[1] This "locks" the C2 and C5 positions, making it an exceptional scaffold for peptidomimetics (e.g., HCV NS5A inhibitors) where precise backbone alignment is critical.[1]
-
2-Azaspiro[3.3]heptane: A linear, rod-like spacer.[1] It extends the distance between the amine and the substituent, serving as a "stretched" piperidine.[1]
Physicochemical Comparison Table
The following data aggregates experimental trends observed in internal matched-molecular pair (MMP) analyses and literature case studies.
| Feature | 5-Azaspiro[2.4]heptane | 2-Azaspiro[3.3]heptane | Pyrrolidine (Ref) | Piperidine (Ref) |
| Primary Utility | Proline Bioisostere | Piperidine Bioisostere | Standard Amine | Standard Amine |
| pKa (Conj.[1] Acid) | ~10.2 - 10.8 (Est.)* | ~11.0 - 11.3 | ~11.3 | ~11.2 |
| LogD Impact | Neutral to Slight Decrease | Significant Decrease (-1.0)** | Baseline | Baseline |
| Metabolic Stability | High (Blocks | Moderate to High | Low (prone to | Low |
| Fsp³ Score | 1.0 (High 3D character) | 1.0 | 1.0 | 1.0 |
| Vector Geometry | Angled / Kinked | Linear / Rod-like | Flexible | Flexible Chair |
*Note: The cyclopropane ring exerts an electron-withdrawing inductive effect (higher s-character), slightly lowering the pKa compared to a gem-dimethyl pyrrolidine, which can improve membrane permeability. **Note: The [3.3] system often lowers LogD significantly due to high polarity/solvation of the exposed amine, despite the added carbons.[1]
Part 2: Synthesis & Scalability[1][3]
The synthesis of 5-azaspiro[2.4]heptane is more challenging than the [3.3] system due to the asymmetry often required at the C2 position (proline homology).[1] Below is the industry-standard protocol for the enantioselective synthesis of (S)-5-azaspiro[2.4]heptane-6-carboxylate , a key intermediate for HCV and GPCR targets.
Synthetic Pathway (Graphviz)[1]
Detailed Experimental Protocol (Validation Ready)
Based on the method by Zhang et al. (J. Org.[1] Chem. 2011) and Vertex Pharmaceuticals patents.[1]
Objective: Synthesis of (S)-ethyl 5-azaspiro[2.4]heptane-6-carboxylate.
-
Substrate Preparation: Begin with ethyl 1-(2-acetamidoaceto)cyclopropanecarboxylate.[1] This is prepared via condensation of 1-ethoxycarbonylcyclopropanecarboxylic acid with glycine methyl ester equivalents.[1]
-
Asymmetric Hydrogenation (The Key Step):
-
Vessel: High-pressure stainless steel autoclave.[1]
-
Reagents: Substrate (1.0 eq), [RuCl(benzene)(S)-SunPhos]Cl (0.1 mol% catalyst load).[1]
-
Solvent: Degassed Ethanol (0.1 M concentration).
-
Conditions: Pressurize to 50 bar (725 psi) H₂ . Stir at 50°C for 12–24 hours.
-
Checkpoint: Monitor consumption of ketone via HPLC. Enantiomeric excess (ee) should exceed 98%.[1][2]
-
-
Cyclization & Isolation:
-
The hydrogenation product (a secondary amine/alcohol intermediate) often cyclizes spontaneously or upon mild acid treatment (HCl in dioxane) to form the pyrrolidine ring.[1]
-
Purification: Remove solvent in vacuo. The hydrochloride salt precipitates from ether/EtOAc.
-
Yield: Typically 85-92% isolated yield.[1]
-
Part 3: Case Studies in Drug Design
Case Study A: Orexin Receptor Antagonists (CNS)
-
Challenge: A 4,4-disubstituted piperidine lead showed poor metabolic stability and moderate brain penetration.[1]
-
Solution: Replacement of the piperidine with 5-azaspiro[2.4]heptane .
-
Mechanism: The spiro-cyclopropane ring blocked the metabolic "soft spot" at the position alpha to the nitrogen.[1] Additionally, the rigid 3D structure reduced the entropy of binding.[1]
-
Outcome: The resulting compound (Compound 15 in Bioorg.[1] Med. Chem. Lett. 2013) exhibited:
Case Study B: HCV NS5A Inhibitors (Peptidomimetics)[1]
-
Context: NS5A inhibitors (e.g., Ledipasvir) require a rigid proline-like scaffold to position the imidazole ring correctly for viral replication inhibition.[1]
-
Application: 5-Azaspiro[2.4]heptane-6-carboxylic acid was utilized as a "super-proline."[1]
-
Benefit: The spiro-fusion prevents the "envelope" flipping common in proline, locking the backbone dihedral angles into a bioactive conformation that maximizes binding affinity while resisting proteolysis.[1]
Part 4: Decision Framework (Scaffold Selection)
Use this logic flow to determine when to deploy the [2.4] system versus the [3.3] system.
References
-
Zhang, W., et al. (2011).[1] "Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation." Journal of Organic Chemistry.
-
Stasi, L. P., et al. (2013).[1][4] "Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists." Bioorganic & Medicinal Chemistry Letters.
-
Burkhard, J. A., et al. (2010).[1] "Oxetanes as versatile elements in drug discovery and synthesis." Angewandte Chemie International Edition. (Context on spirocyclic physicochemical properties).
-
Vertex Pharmaceuticals. (2012).[1] "Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives." WO2012158861A2.
-
Efremov, I. V., et al. (2017).[1] "Discovery of Spiro[2.4]heptanes as a Novel Class of Potent and Selective Dopamine D3 Receptor Antagonists." Journal of Medicinal Chemistry. [1]
Sources
- 1. WO2012158861A2 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 2. Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of 5-azaspiro[2.4]heptane-containing compounds
The 5-azaspiro[2.4]heptane scaffold represents a high-value "privileged structure" in modern medicinal chemistry. It functions primarily as a conformationally restricted bioisostere of proline, offering three critical advantages:
-
Rigidity: It locks the nitrogen lone pair and the C-alpha bond vectors, reducing entropic penalties upon protein binding.
-
Metabolic Stability: The spiro-cyclopropyl group sterically shields the vulnerable
-position from metabolic oxidation. -
Lipophilicity Modulation: It increases
character (Fsp3), improving solubility and oral bioavailability compared to flat aromatic systems.
This guide analyzes its biological impact across three therapeutic areas: Antibacterials (Quinolones) , Antivirals (HCV NS5A) , and CNS Agents (Orexin Antagonists) .
Antibacterial Activity: The Sitafloxacin Case Study
The most commercially successful application of this scaffold is Sitafloxacin (DU-6859a), a fourth-generation fluoroquinolone. Here, the 5-azaspiro[2.4]heptane ring replaces the standard piperazine or pyrrolidine found in earlier generations (e.g., Ciprofloxacin, Levofloxacin).
Mechanism of Action
Sitafloxacin inhibits bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV. The specific stereochemistry of the (7S)-7-amino-5-azaspiro[2.4]heptan-5-yl moiety is critical. The spiro ring provides a precise steric fit into the enzyme-DNA complex that overcomes mutations in the Quinolone Resistance-Determining Region (QRDR) that render other fluoroquinolones ineffective.
Comparative Performance Data
The spiro-ring confers superior potency against resistant Gram-positive pathogens compared to non-spiro alternatives.
Table 1: Comparative MIC
| Pathogen | Sitafloxacin (Spiro-containing) | Levofloxacin (Piperazine-containing) | Ciprofloxacin (Piperazine-containing) | Advantage |
| S. pneumoniae (PRSP) | 0.06 | 2.0 | 4.0 | 32-64x Potency |
| S. aureus (MRSA) | 0.5 - 2.0 | >32 | >64 | Active vs. Resistant |
| E. coli (WT) | ≤0.03 | 0.06 | 0.015 | Comparable |
| E. coli (Quinolone-Res) | 1.0 | >32 | >64 | Retains Activity |
Data Source: Aggregated from J. Infect. Chemother. and Antimicrob.[1][2][3] Agents Chemother. studies.
SAR Visualization
Caption: The spiro-ring at C7 (Sitafloxacin) creates unique steric interactions that evade common resistance mechanisms affecting piperazine analogs.
Antiviral Activity: Ledipasvir (HCV NS5A Inhibitor)[2]
Ledipasvir (GS-5885) utilizes the 5-azaspiro[2.4]heptane scaffold as a proline surrogate . In the context of HCV NS5A inhibitors, the molecule must span a large dimer interface. The linker region requires extreme rigidity to maintain high-affinity binding (picomolar potency).
Bioisosteric Comparison: Proline vs. Spiro-Proline
-
Standard Proline (e.g., Daclatasvir): Uses a standard pyrrolidine ring. Effective, but the conformational flexibility allows for some entropic loss upon binding.
-
Spiro-Proline (Ledipasvir): The 5-azaspiro[2.4]heptane locks the conformation. This "pre-organization" means the molecule is already in the bioactive shape before binding, significantly increasing potency (EC
).
Table 2: Potency & Stability Profile
| Feature | Ledipasvir (Spiro-Proline) | Daclatasvir (Standard Proline) | Impact of Spiro Scaffold |
| HCV GT1a EC | 31 pM | ~50 pM | High Potency Maintenance |
| Plasma Half-life ( | 37–45 hours | 12–15 hours | Once-Daily Dosing (Sustained) |
| Metabolic Liability | Low | Moderate | Steric shield of |
CNS & Metabolic: Orexin Receptor Antagonists
In the development of Dual Orexin Receptor Antagonists (DORAs) for insomnia, 5-azaspiro[2.4]heptane derivatives were designed to replace 4,4-disubstituted piperidines.
-
Problem with Piperidines: High lipophilicity often leads to Cytochrome P450 (CYP) inhibition and poor metabolic stability.
-
Spiro Solution: The 5-azaspiro[2.4]heptane core lowers the lipophilicity profile while maintaining the necessary vector for receptor binding.
-
Result: Compounds like Compound 15 (Stasi et al., 2013) demonstrated potent dual OX1/OX2 antagonism with significantly reduced CYP inhibition potential compared to their piperidine predecessors.
Experimental Protocol: Synthesis of the Core Scaffold
The synthesis of the key intermediate, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid , is the gateway to accessing these bioactive compounds.
Objective: Synthesize the N-Boc protected spiro-proline scaffold. Scale: Gram-scale.
Step-by-Step Methodology:
-
Cyclopropanation (Methylene Insertion):
-
Reagents: Start with tert-butyl (S)-4-methyleneprolinate (derived from pyroglutamic acid or hydroxyproline).
-
Reaction: Treat with diethylzinc (
) and diiodomethane ( ) (Simmons-Smith reagent) in dry dichloromethane (DCM) at -10°C to 0°C. -
Critical Control: The reaction must be kept strictly anhydrous. The stereochemistry is directed by the existing chiral center at C2.
-
-
Protection (Boc-Anhydride):
-
Reagents: The crude amine from step 1 is treated with di-tert-butyl dicarbonate (
) and Triethylamine ( ) in DCM. -
Conditions: Stir at Room Temperature (RT) for 12 hours.
-
-
Hydrolysis (Ester Cleavage):
-
Reagents: Lithium Hydroxide (LiOH, 2.0 eq) in THF/Water (3:1).
-
Conditions: Stir at RT for 4 hours.
-
Workup: Acidify with 1M HCl to pH 3, extract with Ethyl Acetate.
-
Purification: Crystallization from Hexane/Ethyl Acetate.
-
Self-Validating Check:
-
H NMR (CDCl
): Look for the disappearance of the olefinic protons (approx 5.0 ppm) and the appearance of high-field cyclopropyl protons (0.4–0.8 ppm). -
Chiral HPLC: Verify enantiomeric excess (ee) >98% to ensure no racemization occurred during the Simmons-Smith step.
References
-
Link, J. O., et al. (2014).[4][5][6] "Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection."[2][6][7] Journal of Medicinal Chemistry, 57(5), 2033–2046.[4][6] Link
-
Stasi, L. P., et al. (2013). "Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 23(9), 2653–2658. Link
-
Yamaguchi, T., et al. (1998). "Antibacterial Activities and Inhibitory Effects of Sitafloxacin (DU-6859a) and Its Optical Isomers against Type II Topoisomerases." Antimicrobial Agents and Chemotherapy, 42(5), 1284–1287. Link
-
López, B., et al. (2020). "An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid." Molecules, 25(23), 5644. Link
-
Keating, G. M. (2011). "Sitafloxacin: in bacterial infections." Drugs, 71(6), 731-744. Link
Sources
- 1. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of ledipasvir (GS-5885): a potent, once-daily oral NS5A inhibitor for the treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Optimizing for Success: A Comparative Guide to the In Vitro ADME Properties of Molecules Containing a 5-Azaspiro[2.4]heptane Moiety
For researchers, scientists, and drug development professionals, the journey from a promising hit to a viable drug candidate is fraught with challenges. A critical hurdle is achieving a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile. In recent years, the strategic incorporation of three-dimensional scaffolds has emerged as a powerful tool to modulate these properties. Among these, the 5-azaspiro[2.4]heptane moiety has garnered significant attention. This guide provides an in-depth, comparative analysis of the in vitro ADME properties of molecules containing this unique spirocyclic scaffold, supported by experimental data and detailed protocols.
The 5-azaspiro[2.4]heptane scaffold, a bicyclic system where a cyclopropane ring and a pyrrolidine ring share a single carbon atom, offers a compelling combination of rigidity and three-dimensionality.[1][2] This structural feature is intentionally introduced by medicinal chemists to improve upon less favorable properties of more traditional, often planar, heterocyclic structures like piperidines and piperazines.[2] The constrained conformation of the spirocycle can lead to improved metabolic stability, enhanced solubility, and a desirable balance of lipophilicity, all of which are critical for a successful drug candidate.[2] This guide will delve into the key in vitro ADME assays used to characterize these properties and present a comparative analysis of how 5-azaspiro[2.4]heptane-containing molecules perform.
I. Permeability: Crossing the Barrier
A drug's ability to permeate biological membranes is fundamental to its oral bioavailability and distribution to target tissues. In vitro permeability is most commonly assessed using cell-based assays that model the intestinal epithelium.
The Caco-2 Permeability Assay: A Detailed Protocol
The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[3] This assay is a cornerstone for predicting in vivo drug absorption.
Experimental Workflow:
Caption: Workflow for the Caco-2 permeability assay.
Causality Behind Experimental Choices:
-
18-21 Day Differentiation: This period is crucial for the Caco-2 cells to form a confluent monolayer with well-established tight junctions, which is essential for a physiologically relevant barrier.
-
Bidirectional Measurement (A-B and B-A): Measuring permeability in both the apical-to-basolateral (A-B, absorption) and basolateral-to-apical (B-A, efflux) directions is critical. An efflux ratio significantly greater than 1 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral bioavailability.
-
LC-MS/MS Quantification: Liquid chromatography-tandem mass spectrometry provides the high sensitivity and specificity required to accurately quantify low concentrations of the test compound in the receiver compartment.
Comparative Permeability Data
The introduction of a spirocyclic center can influence a molecule's physicochemical properties, such as its polar surface area (PSA) and lipophilicity (LogP), which in turn affect its permeability.
| Compound Type | Example Compound | Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio | Reference |
| 5-Azaspiro[2.4]heptane | Orexin Antagonist (Cmpd 15) | Not explicitly stated, but good oral bioavailability in rats suggests adequate permeability. | Not explicitly stated. | [4] |
| 5-Azaspiro[2.4]heptane | D3 Antagonist Series | Generally good permeability was a goal of the optimization. | Some compounds showed P-gp liability. | [5] |
| Non-Spirocyclic Piperidine | Orexin Antagonist Precursor | Likely lower, as the spiro-moiety was introduced to improve overall properties. | Not explicitly stated. | [4] |
While direct numerical comparisons are sparse in the literature, the progression from non-spirocyclic precursors to 5-azaspiro[2.4]heptane-containing drug candidates in optimization programs strongly suggests an improvement in the overall ADME profile, including permeability.[4][5]
II. Metabolic Stability: Resisting Biotransformation
A drug's metabolic stability is a key determinant of its half-life and oral bioavailability. In vitro assays using liver fractions are the industry standard for assessing a compound's susceptibility to metabolism.
Liver Microsomal Stability Assay: A Detailed Protocol
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.
Experimental Workflow:
Caption: Workflow for the liver microsomal stability assay.
Causality Behind Experimental Choices:
-
NADPH Initiation: Nicotinamide adenine dinucleotide phosphate (NADPH) is a required cofactor for CYP enzyme activity. The reaction is initiated by its addition.
-
Time-Course Sampling: Measuring the depletion of the parent compound over time allows for the calculation of the metabolic rate.
-
Quenching: Rapidly stopping the enzymatic reaction with a solvent like acetonitrile is crucial for accurate measurement at each time point.
Comparative Metabolic Stability Data
The rigid nature of the 5-azaspiro[2.4]heptane scaffold can orient substituents away from the active sites of metabolic enzymes, thereby improving stability.
| Compound Type | Example Compound | In Vitro Half-Life (t½, min) in Rat Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg) | Reference |
| 5-Azaspiro[2.4]heptane | Orexin Antagonist (Cmpd 15) | > 60 | < 18 | [4] |
| 5-Azaspiro[2.4]heptane | D3 Antagonist (Cmpd 41) | > 60 (Human) | 16 (Human) | [5] |
| Non-Spirocyclic Piperidine | Orexin Antagonist Precursor | Likely lower, prompting the scaffold hop to the spirocycle. | Higher than the optimized compound. | [4] |
The data clearly indicates that the 5-azaspiro[2.4]heptane moiety is present in compounds with high metabolic stability. For instance, the orexin antagonist, compound 15, demonstrated a half-life of over 60 minutes in rat liver microsomes, indicating low intrinsic clearance.[4] This is a significant improvement often sought when moving from less rigid or more metabolically susceptible scaffolds.
III. Plasma Protein Binding: The Unbound Fraction
Only the unbound fraction of a drug in plasma is free to interact with its target and exert a pharmacological effect. Therefore, determining the extent of plasma protein binding (PPB) is a critical component of ADME profiling.
Equilibrium Dialysis: A Detailed Protocol
Equilibrium dialysis is considered the gold standard for measuring PPB. It involves separating a plasma-containing drug from a buffer solution by a semi-permeable membrane that allows the free drug to pass through but retains the larger protein-drug complexes.
Experimental Workflow:
Caption: Workflow for the equilibrium dialysis assay.
Causality Behind Experimental Choices:
-
Semi-permeable Membrane: The choice of membrane with a specific molecular weight cutoff is critical to ensure that proteins are retained while the small molecule drug can freely diffuse.
-
Incubation until Equilibrium: Sufficient incubation time is necessary to allow the concentration of the free drug to equalize across the membrane, which is the basis of the measurement.
-
Quantification in Both Chambers: Measuring the drug concentration in both the plasma and buffer chambers at equilibrium allows for a direct calculation of the unbound fraction.
Comparative Plasma Protein Binding Data
The lipophilicity and charge of a molecule are major drivers of plasma protein binding. The 5-azaspiro[2.4]heptane moiety can influence these properties.
| Compound Type | Example Compound | Plasma Protein Binding (% Bound) | Species | Reference |
| 5-Azaspiro[2.4]heptane | D3 Antagonist (Cmpd 41) | 90.1 | Human | [5] |
| 5-Azaspiro[2.4]heptane | D3 Antagonist (Cmpd 41) | 92.5 | Rat | [5] |
| 5-Azaspiro[2.4]heptane | D3 Antagonist (Cmpd 41) | 90.5 | Dog | [5] |
| 5-Azaspiro[2.4]heptane | D3 Antagonist (Cmpd 41) | 91.8 | Monkey | [5] |
The data for the dopamine D3 receptor antagonist shows that compounds containing the 5-azaspiro[2.4]heptane moiety can have high plasma protein binding.[5] While high binding can sometimes be a liability, it is not uncommon for CNS-active drugs. The key is to have a sufficient unbound concentration to drive efficacy. The introduction of the spirocyclic scaffold can sometimes be used to modulate LogP and pKa to fine-tune the level of plasma protein binding.
Conclusion: A Scaffold for Success
The 5-azaspiro[2.4]heptane moiety represents a valuable tool in the medicinal chemist's arsenal for optimizing the ADME properties of drug candidates. The inherent three-dimensionality and conformational rigidity of this scaffold can lead to tangible improvements in metabolic stability and can be used to modulate permeability and plasma protein binding. The case studies of orexin and dopamine D3 receptor antagonists demonstrate that the incorporation of this spirocycle is a successful strategy for generating compounds with favorable in vitro ADME profiles, paving the way for further development. As the drive for drug candidates with superior pharmacokinetic properties continues, the strategic use of scaffolds like 5-azaspiro[2.4]heptane will undoubtedly play an increasingly important role.
References
[6] Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. (2020). [Link] [1] Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. (2021). [Link] [4] Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. PubMed. (2013). [Link] [5] 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists. PubMed. (2016). [Link] [7] 5-Azaspiro(2.4)heptane. PubChem. (n.d.). [Link] [8] Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. ScienceDirect. (2013). [Link] [3] Advances in cell-based permeability assays to screen drugs for intestinal absorption. Taylor & Francis Online. (2020). [Link] Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. ResearchGate. (2013). [Link] [9] 5-Azaspiro[2.4]heptane-5-carboxylic acid, 1-amino-, phenylmethyl ester. U.S. Environmental Protection Agency. (2025). [Link] Comparative in silico/in vitro analysis of pharmacokinetic profiles of BET inhibitors. The Journal of the Serbian Chemical Society. (2025). [Link] [2] Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. (2024). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Azaspiro(2.4)heptane | C6H11N | CID 21923103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. CompTox Chemicals Dashboard [comptox.epa.gov]
A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Azaspiro[2.4]heptane-Based Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Stability in Three-Dimensional Chemical Space
In modern drug discovery, the drive to create safer, more effective therapeutics has led medicinal chemists to "escape from flatland"—a strategic pivot away from traditional, planar aromatic scaffolds towards more three-dimensional, sp3-rich structures.[1] Among these, spirocyclic systems, particularly azaspiro[2.4]heptanes, have emerged as compelling building blocks.[2] Their rigid, well-defined three-dimensional geometry can offer significant advantages in target engagement and selectivity.[3] However, a key determinant of a drug candidate's success is its metabolic stability—its resistance to being broken down by the body's metabolic machinery.[4][5] Compounds that are metabolized too quickly fail to achieve therapeutic concentrations, while those that are metabolized too slowly can lead to toxicity.[4]
The inherent structural characteristics of strained spiro heterocycles can confer beneficial physicochemical properties, including enhanced metabolic stability.[1][6] This guide provides a comprehensive framework for evaluating the metabolic stability of azaspiro[2.4]heptane-based compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key in vitro assays, and present a comparative analysis against common alternative scaffolds, equipping researchers with the knowledge to rigorously assess and optimize this critical drug-like property.
Pillar 1: The 'Why' — Understanding the Foundations of Metabolic Stability
Metabolic stability is a measure of a compound's susceptibility to biotransformation.[5] It is quantified by two key parameters: the in vitro half-life (t½) , which is the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (CLint) , which reflects the inherent ability of liver enzymes to eliminate the compound.[4][7]
The liver is the body's primary metabolic hub, where drugs are processed by a host of enzymes.[8][9] These reactions are broadly categorized into two phases:
-
Phase I Metabolism: Primarily involves oxidation, reduction, and hydrolysis reactions, catalyzed mainly by the Cytochrome P450 (CYP) superfamily of enzymes.[10][11] These reactions typically introduce or unmask functional groups, preparing the molecule for Phase II.
-
Phase II Metabolism: Involves conjugation reactions, where enzymes like UDP-glucuronyltransferases (UGTs) attach polar molecules (e.g., glucuronic acid) to the drug, greatly increasing its water solubility and facilitating its excretion.[5][9]
The azaspiro[2.4]heptane scaffold's potential for enhanced metabolic stability stems from its unique topology. The spirocyclic carbon atom and the rigid ring system can sterically shield adjacent carbons and nitrogens—common "soft spots" for CYP-mediated oxidation in simpler heterocycles like piperidines—thereby "blocking" metabolic attack and prolonging the compound's half-life.[12]
Pillar 2: The 'How' — Designing and Executing Robust In Vitro Assays
To quantify metabolic stability, we rely on in vitro systems that simulate the metabolic environment of the liver. The two most widely accepted models are liver microsomes and hepatocytes. The choice between them is a strategic one, balancing throughput with physiological relevance.
-
Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells.[13] They are rich in Phase I CYP enzymes but lack the cytosolic Phase II enzymes.[9][14]
-
Hepatocytes: These are intact, whole liver cells containing the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[7][8][9]
-
Causality: Hepatocyte assays provide a more complete and physiologically relevant picture of overall hepatic metabolism.[9][14] They are the preferred model for late-stage lead optimization and candidate selection, as they can predict clearance by multiple pathways and account for cellular uptake.[9]
-
Experimental Workflow: A Visual Overview
The general workflow for assessing metabolic stability is a multi-step process that demands precision.
Sources
- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. nuvisan.com [nuvisan.com]
- 8. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 10. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 11. mdpi.com [mdpi.com]
- 12. fujc.pp.ua [fujc.pp.ua]
- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 5-Azaspiroheptane-Based Inhibitors vs. Traditional Counterparts: A Comparative Guide for Drug Development
Efficacy of 5-Azaspiro[1]heptane-Based Inhibitors vs. Traditional Counterparts: A Comparative Guide for Drug Development
Executive Summary: The Shift Toward Spirocyclic Architectures
In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on precise structural modifications. Historically, flexible N-heterocycles like pyrrolidines and piperidines have served as foundational scaffolds for kinase, protease, and GPCR inhibitors. However, these traditional counterparts frequently suffer from high entropic penalties upon target binding and significant cytochrome P450 (CYP450) metabolic liabilities.
The introduction of the 5-azaspiro[1]heptane core—a spirocyclic bioisostere where a cyclopropyl ring is spiro-fused to a pyrrolidine base—represents a paradigm shift. By locking the molecule into a pre-organized bioactive conformation, this scaffold drastically improves target affinity while simultaneously shielding adjacent carbon centers from oxidative metabolism (). This guide objectively compares the efficacy of 5-azaspiro[1]heptane-based inhibitors against traditional counterparts, providing mechanistic causality, quantitative data, and self-validating experimental protocols for your preclinical workflows.
Mechanistic Rationale: Thermodynamics and Metabolic Shielding
To understand why 5-azaspiro[1]heptane outperforms traditional pyrrolidines, we must look at the thermodynamics of receptor binding and the mechanics of hepatic clearance.
-
Conformational Restriction (The Entropic Advantage): Flexible piperidines exist in multiple rotameric states in solution. Upon binding to a target protein, the molecule must adopt a single conformation, resulting in a massive loss of conformational entropy (
). The spiro-fused cyclopropyl ring in 5-azaspiro[1]heptane restricts the pyrrolidine ring pucker, pre-organizing the nitrogen lone pair and substituent vectors. This reduces the entropic penalty, driving a more favorable free energy of binding ( ) and significantly lowering the . -
CYP450 Steric Shielding: The primary route of clearance for many N-heterocycles is CYP-mediated
-oxidation (leading to ring opening or dealkylation). The bulky, electron-rich cyclopropyl group sterically hinders the approach of the CYP450 heme-oxo species to the vulnerable adjacent C-H bonds, dramatically increasing the compound's metabolic half-life.
Thermodynamic and metabolic rationale of 5-azaspiro[1]heptane vs. flexible scaffolds.
Comparative Efficacy: Field-Proven Case Studies
The superiority of the 5-azaspiro[1]heptane scaffold is best illustrated through its successful application in late-stage drug development.
Case Study A: Dual Orexin Receptor Antagonists (CNS Targets)
In the development of therapies for insomnia and addiction, researchers sought to inhibit Orexin 1 and 2 receptors. Early iterations utilizing 4,4-disubstituted piperidines showed moderate affinity but failed in vivo due to poor brain penetration and rapid clearance. Replacing the piperidine with a 5-azaspiro[1]heptane core yielded compounds with potent dual antagonism, excellent oral bioavailability, and low CYP inhibition, successfully crossing the blood-brain barrier ().
Case Study B: HCV NS5A Inhibitors (Antiviral Targets)
The blockbuster Hepatitis C drug Ledipasvir relies heavily on a spirocyclic proline derivative. Traditional proline scaffolds were too flexible, leading to suboptimal binding in the NS5A viral protein pocket. The integration of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[1]heptane-6-carboxylic acid locked the molecule into the exact conformation required for picomolar efficacy, establishing it as a critical industrial building block ().
Quantitative Data Comparison
The following table summarizes the typical performance metrics observed when transitioning a lead compound from a traditional N-heterocycle to a 5-azaspiro[1]heptane scaffold.
| Parameter | Traditional Scaffold (Piperidine/Pyrrolidine) | 5-azaspiro[1]heptane Scaffold | Mechanistic Driver |
| Target Affinity ( | Moderate (Nanomolar range) | High (Picomolar to low Nanomolar) | Conformational restriction lowers entropic penalty. |
| CYP450 Inhibition ( | High liability (< 1 µM) | Low liability (> 10 µM) | Steric shielding of adjacent C-H bonds by the cyclopropyl ring. |
| Oral Bioavailability (F%) | Often < 20% (High first-pass metabolism) | Typically > 50% | Resistance to hepatic oxidative metabolism. |
| Brain Penetration (CNS) | Variable (Often efflux-prone) | Excellent (High free fraction) | Optimized lipophilicity and reduced H-bond flexibility. |
| Structural Rigidity | High flexibility (Multiple rotamers) | Locked (Spiro-fused cyclopropyl) | Pre-organization into the required bioactive conformation. |
Experimental Workflows & Self-Validating Protocols
Self-validating experimental workflow for DMPK and efficacy profiling of spirocyclic inhibitors.
Protocol 1: Self-Validating CYP450 Inhibition Assay (Metabolic Stability)
Causality: This assay proves that the spiro-fused cyclopropyl ring successfully shields the molecule from hepatic oxidation compared to the traditional piperidine.
-
Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Compound Dilution: Prepare serial dilutions of the 5-azaspiro[1]heptane test compound and the traditional counterpart (0.1 µM to 50 µM).
-
Self-Validation Controls (Critical):
-
Positive Control: Include a known strong inhibitor (e.g., Ketoconazole for CYP3A4) in parallel wells.
-
Vehicle Control: 0.1% DMSO.
-
System Logic: If Ketoconazole fails to produce an
< 0.1 µM, the enzyme batch is compromised, and the entire plate must be invalidated.
-
-
Incubation: Mix HLMs (0.5 mg/mL final protein), test compounds, and a CYP-specific probe substrate (e.g., Midazolam for CYP3A4). Pre-incubate at 37°C for 5 minutes.
-
Initiation & Quenching: Initiate the reaction by adding an NADPH regenerating system. Incubate exactly 15 minutes at 37°C. Quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Quantification: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining probe metabolite. Calculate
via non-linear regression.
Protocol 2: Radioligand Binding Assay (Target Affinity)
Causality: This assay demonstrates the thermodynamic advantage. A lower
-
Membrane Preparation: Harvest CHO cells expressing the recombinant target receptor (e.g., OX1 or OX2). Homogenize and isolate membrane fractions via ultracentrifugation at 100,000 x g.
-
Incubation: In a 96-well plate, combine 10 µg of membrane protein, a constant concentration of radioligand (e.g.,[³H]-radioligand at its
), and serial dilutions of the test inhibitors. -
Non-Specific Binding (NSB) Control: Define NSB by adding a massive excess (10 µM) of an unlabeled reference antagonist to designated wells. System Logic: Subtracting NSB from total binding ensures the signal measured is strictly receptor-specific.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to neutralize charge and reduce non-specific adherence.
-
Detection & Analysis: Wash filters thrice with ice-cold buffer. Add scintillation cocktail and count radioactivity. Use the Cheng-Prusoff equation (
) to convert to .
Conclusion
Transitioning from traditional flexible N-heterocycles to a 5-azaspiro[1]heptane scaffold is not merely a synthetic exercise; it is a calculated thermodynamic and pharmacokinetic strategy. By enforcing conformational rigidity and providing steric shielding, this spirocyclic core reliably enhances target affinity and mitigates CYP450 liabilities. For drug development professionals facing late-stage DMPK failures with piperidine or pyrrolidine leads, the integration of a 5-azaspiro[1]heptane bioisostere offers a highly validated rescue pathway.
References
-
Title: Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[1]heptanes as potent orexin receptor antagonists Source: Bioorganic & Medicinal Chemistry Letters (PubMed / National Institutes of Health) URL: [Link][2]
-
Title: An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[1]heptane-6-carboxylic Acid Source: Molecules (MDPI) URL: [Link][3]
-
Title: 5-Azaspiro(2.4)heptane | C6H11N | CID 21923103 Source: PubChem (National Institutes of Health) URL: [Link][4]
Sources
- 1. dual orexin receptor: Topics by Science.gov [science.gov]
- 2. Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid [mdpi.com]
- 4. 5-Azaspiro(2.4)heptane | C6H11N | CID 21923103 - PubChem [pubchem.ncbi.nlm.nih.gov]
Patent landscape for the use of 5-azaspiro[2.4]heptane building blocks
An In-Depth Technical Guide to the Patent Landscape and Application of 5-Azaspiro[2.4]heptane Building Blocks
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can unlock new chemical space and improve the properties of drug candidates is perpetual. Among the spirocyclic systems that have gained significant traction, the 5-azaspiro[2.4]heptane motif has emerged as a valuable building block. Its rigid, three-dimensional structure offers a compelling alternative to traditional flat aromatic rings, often leading to enhanced metabolic stability, aqueous solubility, and unique intellectual property opportunities. This guide provides a comprehensive analysis of the patent landscape surrounding 5-azaspiro[2.4]heptane, objectively compares its performance with alternative scaffolds using experimental data, and offers detailed synthetic protocols.
The Evolving Patent Landscape of 5-Azaspiro[2.4]heptane
The intellectual property landscape for 5-azaspiro[2.4]heptane derivatives reveals a focused yet expanding interest from several key pharmaceutical players. Initially recognized for its utility as an intermediate in the synthesis of Hepatitis C Virus (HCV) NS5A inhibitors, its applications have since broadened into other significant therapeutic areas.
Patents frequently highlight the use of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives as crucial intermediates.[1][2][3][4] These building blocks are instrumental in creating more complex, biologically active molecules.
Key Therapeutic Areas in Patented Inventions:
-
Antiviral Agents: A significant portion of the early patent literature, with assignees like Vertex Pharmaceuticals, focuses on the role of 5-azaspiro[2.4]heptane derivatives in the development of HCV NS5A inhibitors.[1][2][5]
-
Central Nervous System (CNS) Disorders: More recent patent applications have explored the use of this scaffold for CNS-related targets. For instance, its incorporation into orexin receptor antagonists for sleep disorders has been described.[6][7] Additionally, there is emerging interest in its use for developing monoacylglycerol lipase (MAGL) modulators for neurological and inflammatory disorders.[8][9]
-
Antibacterial Agents: The 5-azaspiro[2.4]heptane moiety has been utilized as a key component in the synthesis of novel quinolone antibacterial agents, aiming to overcome existing resistance mechanisms.[10][11]
-
Anti-inflammatory Agents: The unique conformational constraints of the spirocycle make it an attractive scaffold for designing agents targeting inflammatory pathways.[12]
-
Oncology: Recent patent filings indicate the exploration of azaspiro-core structures, including 5-azaspiro[2.4]heptane analogs, in the development of inhibitors for targets like RIPK1, which is implicated in inflammatory diseases and cancer.[13]
Caption: Key patent assignees and their associated therapeutic areas for 5-azaspiro[2.4]heptane derivatives.
Comparative Performance Analysis: The Spirocyclic Advantage
The incorporation of sp³-rich, three-dimensional scaffolds like 5-azaspiro[2.4]heptane is a deliberate strategy in modern drug design to overcome the limitations of flat, aromatic structures.[14] This approach often leads to improvements in key physicochemical and pharmacological properties.
Physicochemical Properties Comparison
The choice of a scaffold significantly impacts properties like lipophilicity (cLogP) and aqueous solubility, which are critical for a drug candidate's pharmacokinetic profile. Spirocyclic scaffolds can offer a more favorable balance of these properties compared to their non-spirocyclic or larger spirocyclic counterparts.
| Property | 5-Azaspiro[2.4]heptane | Azaspiro[3.3]heptane | 7-Azaspiro[3.5]nonane | Piperidine |
| Molecular Weight ( g/mol ) | 97.16[15] | 97.16[16] | 125.21[16] | 85.15 |
| cLogP | 0.5[15] | 0.7[16] | 1.8[16] | 0.9 |
| Topological Polar Surface Area (TPSA) Ų | 12.0[15] | 12.0[16] | 12.0[16] | 12.0 |
| Rotatable Bond Count | 0 | 0[16] | 0[16] | 0 |
Data for piperidine is from standard chemical databases. Data for other scaffolds is from cited sources.
The data indicates that while 5-azaspiro[2.4]heptane and azaspiro[3.3]heptane have similar molecular weights and TPSA, their distinct geometries can influence binding interactions and vector positioning of substituents. Compared to the larger 7-azaspiro[3.5]nonane, the 5-azaspiro[2.4]heptane scaffold offers lower lipophilicity, which can be advantageous for improving solubility and reducing metabolic liabilities.
Performance in Biological Systems: A Case Study on Orexin Receptor Antagonists
A study by Stasi et al. (2013) effectively demonstrates the value of the 5-azaspiro[2.4]heptane scaffold.[6][7] Starting from a series of 4,4-disubstituted piperidine orexin-1 (OX1) receptor selective antagonists, the researchers discovered that replacing the piperidine core with a 5-azaspiro[2.4]heptane moiety led to potent dual OX1 and OX2 receptor antagonists.[6]
| Compound | Scaffold | OX1 Ki (nM) | OX2 Ki (nM) | Rat Oral Bioavailability (%) |
| Lead Compound (from study) | 4,4-disubstituted piperidine | Potent | Weak | N/A |
| Compound 15 | 5-Azaspiro[2.4]heptane | 23 | 17 | Good |
Data extracted from Stasi et al., 2013.[6]
This transition to the spirocyclic core not only conferred potent dual activity but also resulted in a lead compound (15 ) with low cytochrome P450 inhibition potential, good brain penetration, and favorable oral bioavailability in rats.[6][7] This exemplifies the potential of the 5-azaspiro[2.4]heptane scaffold to optimize multiple drug-like properties simultaneously.
Synthetic Strategies and Experimental Protocols
The synthesis of 5-azaspiro[2.4]heptane building blocks is well-documented in the patent literature. A common approach involves the cyclopropanation of a 4-exocyclic methylene-substituted proline derivative.[1]
Caption: General synthetic workflow for 5-azaspiro[2.4]heptane derivatives.
Detailed Experimental Protocol: Synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
The following protocol is an adapted, step-by-step guide based on the procedures described in patent US8927739B2.[1] This method demonstrates a practical route for intermediate to large-scale production.
Part A: Synthesis of (S)-1-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid
-
Preparation of the Wittig Reagent: Suspend methyltriphenylphosphonium bromide (2.7 eq) in anhydrous tetrahydrofuran (THF) in a reaction vessel under a nitrogen atmosphere.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add potassium tert-butoxide (2.75 eq) to the suspension, ensuring the temperature is maintained around 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. The formation of the ylide is indicated by a color change.
-
Re-cool the mixture to 0°C.
-
Wittig Reaction: In a separate flask, dissolve (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid (1.0 eq) in THF.
-
Add the solution of the keto-acid dropwise to the pre-formed ylide at 0°C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction by the slow addition of water.
-
Acidify the mixture to pH 3-4 with a suitable acid (e.g., 1N HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel chromatography to obtain the desired 4-methylene proline derivative.
Part B: Cyclopropanation
-
Reagent Preparation: In a reaction vessel, add a solution of diethylzinc (2.2 eq) in hexanes.
-
Cool the solution to 0°C.
-
Slowly add trifluoroacetic acid (2.0 eq) dropwise.
-
Stir the mixture at 0°C for 20 minutes.
-
Add diiodomethane (2.2 eq) dropwise, maintaining the temperature at 0°C.
-
Stir for an additional 20 minutes at 0°C.
-
Cyclopropanation Reaction: Add a solution of the 4-methylene proline derivative from Part A (1.0 eq) in a suitable solvent (e.g., dichloromethane) to the reagent mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by chromatography to afford (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.
Conclusion
The 5-azaspiro[2.4]heptane scaffold represents a significant and validated building block in contemporary drug discovery. The patent landscape, while historically rooted in antiviral applications, is now diversifying into CNS disorders, oncology, and anti-infectives, indicating a broad recognition of its utility. Comparative data underscores its potential to confer advantageous physicochemical properties, leading to drug candidates with improved potency and pharmacokinetic profiles. The well-established synthetic routes further enhance its accessibility for medicinal chemists. As the drive for novel, three-dimensional chemical matter continues, the strategic incorporation of the 5-azaspiro[2.4]heptane motif is poised to play an increasingly important role in the development of next-generation therapeutics.
References
- Current time information in Winnipeg, CA. Google Search. Accessed March 7, 2026.
- US8927739B2 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
- CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
- US7199125B2 - Spiro-cyclic compounds useful as anti-inflammatory agents.
-
Synthesis and Biological Screening of New Azaspiro[1][12] Heptanecarboxylate Derivatives. ResearchGate. [Link]
- EP2709455A4 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
- WO2013127269A1 - Amido spirocyclic amide and sulfonamide derivatives.
-
Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. PubMed. [Link]
- BRPI0619126A2 - spirocyclic derivatives, pharmaceutical composition and uses thereof.
-
WO/2012/158861 PROCESSES FOR THE PREPARATION OF 5-AZASPIRO[2.4]HEPTANE-6-CARBOXYLIC ACID AND ITS DERIVATIVES. WIPO Patentscope. [Link]
-
Diversity-Oriented Synthesis of Azaspirocycles. Sci-Hub. [Link]
- WO2012158861A2 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]
-
5-Azaspiro(2.4)heptane. PubChem. [Link]
- Azaspiroheptanes and octanes and processes for their production.
- US11524954B2 - Piperazine azaspiro derivatives.
-
Design, Synthesis, and Biological Evaluations of Novel 7‑[7-Amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with Potent Antibacterial Activity against Respiratory Pathogens. ACS Figshare. [Link]
-
Patent Highlights June–July 2023. PMC - NIH. [Link]
- US11505546B2 - Azaspirocycles as monoacylglycerol lipase modulators.
- WO2024233544A1 - Isoxazolidines as ripk1 inhibitors and use thereof.
-
5-Azaspiro[2.4]heptane hydrochloride. PubChem. [Link]
-
5-Azaspiro[2.4]heptane-5-carboxylic acid, 1-amino-, phenylmethyl ester - Hazard. EPA. [Link]
-
1,1-Difluoro-5-azaspiro[2.4]heptane, N-acetyl-. SpectraBase. [Link]
- United States Patent - (2s,4s)-2-(6-(3-(tert-Butyl)phenyl)-2-azaspiro[3.3]heptane-2-carbonyl)-7-oxa-5-azaspiro[3.4]octan-6-one.
-
Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. PubMed. [Link]
-
Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. ResearchGate. [Link]
- US20240408169A1 - Cyclin inhibitors.
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
-
Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo. PMC. [Link]
-
5-Azaspiro[2.4]heptane-5-carboxylic acid, 1-amino-, phenylmethyl ester. EPA. [Link]
-
Patents In BindingDB. BindingDB. [Link]
-
Spirocyclic Motifs in Natural Products. MDPI. [Link]
Sources
- 1. US8927739B2 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 2. CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. WO2012158861A2 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 5. EP2709455A4 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 6. Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US11505546B2 - Azaspirocycles as monoacylglycerol lipase modulators - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acs.figshare.com [acs.figshare.com]
- 12. US7199125B2 - Spiro-cyclic compounds useful as anti-inflammatory agents - Google Patents [patents.google.com]
- 13. WO2024233544A1 - Isoxazolidines as ripk1 inhibitors and use thereof - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. 5-Azaspiro(2.4)heptane | C6H11N | CID 21923103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comprehensive Guide to the Safe Disposal of 5-Boc-5-azaspiro[2.4]heptane-1-methamine
This document provides essential, step-by-step guidance for the proper and safe disposal of 5-Boc-5-azaspiro[2.4]heptane-1-methamine. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
The fundamental principle governing the disposal of this research chemical is to treat it as hazardous waste. On-site chemical neutralization or deactivation is not recommended without a specific, validated protocol approved by your institution's Environmental Health & Safety (EHS) office. Such attempts can lead to uncontrolled reactions and the generation of unknown, potentially more hazardous byproducts. The procedures outlined below represent the safest and most compliant method for disposal.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for 5-Boc-5-azaspiro[2.4]heptane-1-methamine is not consistently available, a robust risk assessment can be conducted by analyzing its structural components: a Boc-protected amine and a primary amine moiety. Structurally related compounds, such as tert-butyl 2-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate, are classified as harmful if swallowed and are irritants[1]. Therefore, it is prudent to handle 5-Boc-5-azaspiro[2.4]heptane-1-methamine with a similar level of caution.
The primary hazards are associated with its potential basicity and irritant properties. All laboratory personnel must treat this compound as hazardous unless confirmed otherwise by their institution's EHS office[2].
Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)
| Hazard Category | Description | Required PPE |
| Eye Irritation | Assumed to be an irritant based on similar chemical structures. Direct contact may cause irritation or damage. | Chemical safety goggles or a full-face shield.[3][4] |
| Skin Irritation | May cause skin irritation upon contact. | Chemical-resistant gloves (e.g., nitrile) and a laboratory coat. Ensure gloves are inspected before use.[4][5] |
| Ingestion Toxicity | Assumed to be harmful if swallowed based on analogous compounds.[1] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[3][6] |
| Inhalation | May cause respiratory irritation if aerosolized or if it is a volatile solid. | Handle only in a well-ventilated area or a chemical fume hood.[3][4][7] |
Core Disposal Protocol: A Step-by-Step Guide
The following protocol ensures that 5-Boc-5-azaspiro[2.4]heptane-1-methamine waste is handled, stored, and disposed of in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.
Step 1: Waste Characterization and Segregation
-
Designate as Hazardous Waste: All waste containing 5-Boc-5-azaspiro[2.4]heptane-1-methamine, including pure compound, reaction mixtures, and contaminated materials (e.g., weigh boats, pipette tips), must be managed as hazardous chemical waste.[2]
-
Segregate Incompatible Chemicals: This is a critical safety step. As an amine, this compound is basic. It must be segregated from acidic waste streams to prevent violent exothermic reactions. At a minimum, store this waste separately from acids, bases, and oxidizers.[8]
Step 2: Containerization and Labeling
-
Select a Compatible Container: Use a dedicated waste container made of a compatible material (e.g., High-Density Polyethylene - HDPE). The container must be in good condition, free of leaks, and have a tightly sealing screw cap.[2][9] The original product container is often the best choice for its own waste.[8]
-
Proper Labeling: Label the container immediately upon adding the first quantity of waste. Do not wait until it is full. The label must be clear, legible, and firmly attached.[9]
Your institution's EHS office will provide official hazardous waste tags, which typically require the following information:
-
Full Chemical Name: "5-Boc-5-azaspiro[2.4]heptane-1-methamine" (no formulas or abbreviations).[9]
-
All Constituents and Percentages: List all components in the waste container, including solvents, totaling 100%.
-
Hazard Characteristics: (e.g., Irritant, Toxic).
-
Generator Information: Your name, lab location (building and room number), and contact information.
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Location: The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of waste generation and under the control of the lab personnel generating the waste.[9][10][11]
-
Container Management: The container must be kept closed at all times except when waste is being added.[8][9] Do not leave a funnel in the opening.
-
Volume Limits: An SAA is limited to accumulating no more than 55 gallons of hazardous waste or one quart of acutely hazardous waste at any one time.[2][11]
Step 4: Arranging for Final Disposal
-
Request Pickup: Once the waste container is 90% full, or within 12 months of the accumulation start date for academic labs operating under Subpart K regulations, contact your institution's EHS office to schedule a waste pickup.[9][11]
-
Professional Disposal: The EHS department will transport the waste to a Central Accumulation Area (CAA) before it is collected by a licensed hazardous waste disposal contractor for final treatment, typically via high-temperature incineration.
Decontamination of Empty Containers
Empty containers that held 5-Boc-5-azaspiro[2.4]heptane-1-methamine must be decontaminated before being disposed of as regular trash.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., methanol or acetone).[8]
-
Collect Rinsate: The solvent rinsate from each rinse is considered hazardous waste and must be collected in your designated "5-Boc-5-azaspiro[2.4]heptane-1-methamine" waste container.[5]
-
Deface Label: Completely deface or remove the original product label on the empty, rinsed container.[8]
-
Final Disposal: The decontaminated container may now be disposed of in the regular laboratory glassware or plastic waste stream, according to your institution's policies.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 5-Boc-5-azaspiro[2.4]heptane-1-methamine and associated waste.
Caption: Disposal workflow for 5-Boc-5-azaspiro[2.4]heptane-1-methamine.
References
- Time in Ottawa, CA. Google.
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. Retrieved March 7, 2026, from [Link]
-
Chemical Waste Disposal Guidelines. Emory University. Retrieved March 7, 2026, from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Retrieved March 7, 2026, from [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. Retrieved March 7, 2026, from [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Retrieved March 7, 2026, from [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. Retrieved March 7, 2026, from [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Retrieved March 7, 2026, from [Link]
-
Chemical Waste Management Guide. Technion - Israel Institute of Technology. Retrieved March 7, 2026, from [Link]
-
Chemical Waste Management Guide. Auburn University Risk Management and Safety. Retrieved March 7, 2026, from [Link]
-
Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. Retrieved March 7, 2026, from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Retrieved March 7, 2026, from [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. Retrieved March 7, 2026, from [Link]
-
Hazardous Substance Fact Sheet for 2,4-D. New Jersey Department of Health. Retrieved March 7, 2026, from [Link]
-
Safety Data Sheet for 2-Oxa-6-azaspiro[3.3]heptane. Angene Chemical. Retrieved March 7, 2026, from [Link]
-
Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Request PDF. Retrieved March 7, 2026, from [Link]
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd. Retrieved March 7, 2026, from [Link]
-
Hazardous Waste - EHSO Manual. The University of Oklahoma. Retrieved March 7, 2026, from [Link]
-
Safe Handling and Disposal of Antineoplastic and Other Drugs. University of Rhode Island. Retrieved March 7, 2026, from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. vumc.org [vumc.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. angenechemical.com [angenechemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. research.columbia.edu [research.columbia.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. epa.gov [epa.gov]
Personal protective equipment for handling 5-Boc-5-azaspiro[2.4]heptane-1-methamine
As a Senior Application Scientist, I recognize that handling specialized spirocyclic building blocks requires moving beyond generic safety data sheets. 5-Boc-5-azaspiro[1]heptane-1-methamine (CAS: 1330764-37-8) is a highly valuable conformationally restricted pharmacophore used in modern drug discovery. However, its dual-functional nature—a reactive primary amine coupled with an acid-sensitive tert-butyloxycarbonyl (Boc) protecting group—demands a highly specific, causality-driven approach to personal protective equipment (PPE), operational handling, and waste management.
This guide provides field-proven, step-by-step logistical and safety protocols to ensure absolute experimental integrity and operator safety.
Compound Profiling & Hazard Causality
To design an effective safety protocol, we must first understand the physicochemical behavior of the molecule[2]. The primary amine drives the compound's basicity and nucleophilicity, making it a direct irritant to biological tissues. Simultaneously, the spirocyclic core increases its lipophilicity, altering how it permeates standard laboratory barriers.
Table 1: Quantitative Chemical & Hazard Profile
| Property / Parameter | Specification | Scientific Rationale & Implication |
| Chemical Name | tert-Butyl 1-(aminomethyl)-5-azaspiro[1]heptane-5-carboxylate | Contains a basic primary amine and an acid-labile Boc group. |
| CAS Number | 1330764-37-8 | Unique identifier for safety tracking. |
| Molecular Weight | 226.32 g/mol | Low molecular weight; potential for aerosolization if handled as a dry powder. |
| Storage Conditions | 2–8°C, Inert Atmosphere (Ar/N₂) | Prevents oxidative degradation of the primary amine and atmospheric moisture absorption[2]. |
| GHS Hazard Codes | H302, H315, H319, H332, H335 | Harmful if swallowed/inhaled. Causes severe skin and eye irritation due to amine basicity[2]. |
Causality-Driven PPE Matrix
Generic PPE recommendations often fail to account for the specific permeation kinetics of lipophilic amines. The following matrix outlines the mandatory PPE for handling this compound, grounded in chemical causality.
Table 2: Advanced PPE Specifications
| PPE Category | Required Specification | Mechanistic Justification |
| Hand Protection | Heavy-duty Nitrile (≥0.11 mm thickness) . Double-gloving is mandatory for bulk transfers. | Primary amines can slowly degrade standard latex. Nitrile provides a superior chemical barrier against both the alkaline amine and the lipophilic spirocyclic framework. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+ compliant). | Corneal tissue is exceptionally vulnerable to alkaline burns. Safety glasses with side shields are insufficient against potential micro-splashes during solvent dissolution. |
| Body Protection | Flame-Resistant (FR) Lab Coat with fitted cuffs. | Prevents skin exposure (H315) and protects against secondary hazards if the compound is dissolved in highly flammable solvents (e.g., THF, DCM). |
| Respiratory | Fume Hood (Face velocity: 0.5 m/s). N95/P100 respirator if handled outside hood. | Mitigates inhalation risks (H332/H335). The compound's fine particulate nature poses a respiratory tract irritation risk upon aerosolization[2]. |
Operational Workflow & Handling Protocol
The following step-by-step methodology ensures that the compound remains stable while minimizing operator exposure.
Step-by-Step Dispensing Protocol:
-
Environmental Preparation: Ensure the fume hood is operational and cleared of any strong acids (e.g., TFA, HCl).
-
Thermal Equilibration: Remove the compound from 2–8°C storage. Critical Step: Allow the sealed vial to warm to room temperature inside a desiccator for 30 minutes before opening. Opening a cold vial causes immediate condensation of atmospheric moisture, which degrades the amine.
-
Inert Purging: Once equilibrated, open the vial inside the fume hood under a gentle stream of Argon or Nitrogen.
-
Dispensing: Use an anti-static weighing spatula. Due to the spirocyclic core, the powder may exhibit static cling. Do not forcefully tap the spatula, as this can aerosolize the compound.
-
Dissolution: Immediately dissolve the weighed material in your reaction solvent (e.g., Dichloromethane or Dimethylformamide) to stabilize the amine and eliminate inhalation hazards.
-
Re-sealing: Backfill the source vial with Argon, seal tightly with Parafilm, and return to 2–8°C storage[2].
Figure 1: End-to-end operational workflow for handling 5-Boc-5-azaspiro[1]heptane-1-methamine.
Spill Response & Decontamination
In the event of a spill, standard sweeping can exacerbate the hazard by creating airborne dust.
Step-by-Step Decontamination Protocol:
-
Containment: Isolate the spill area. Ensure fume hood sashes are lowered to maximize exhaust flow over the spill.
-
Neutralization: Do not use strong acids to neutralize the basic amine. Instead, gently mist the spill with a dilute weak acid (e.g., 5% aqueous citric acid). This protonates the primary amine, converting it into a heavy, non-volatile, water-soluble salt without triggering Boc-cleavage.
-
Absorption: Cover the neutralized area with an inert absorbent material (e.g., vermiculite or sand).
-
Collection: Use a plastic scoop to transfer the absorbed material into a highly visible, labeled hazardous waste container. Wash the underlying surface with a standard laboratory detergent and water.
Waste Management & The "Boc-Cleavage" Hazard
The most severe safety incidents involving Boc-protected amines occur during waste disposal.
The Mechanistic Danger:
If 5-Boc-5-azaspiro[1]heptane-1-methamine waste is inadvertently mixed into a carboy containing acidic waste (such as Trifluoroacetic acid or Hydrochloric acid), the acid will rapidly catalyze the deprotection of the Boc group.
Reaction:
This reaction generates massive volumes of carbon dioxide and highly flammable isobutylene gas. In a sealed, glass waste carboy, this rapid pressurization will cause a catastrophic explosive rupture.
Disposal Protocol:
-
Segregation: Strictly segregate all waste containing this compound into Basic or Neutral Organic Waste streams.
-
Labeling: Clearly label the waste container: "Contains Boc-Protected Amines - DO NOT MIX WITH ACIDS."
-
Venting: If there is any uncertainty about the pH of the waste stream, utilize a vented cap on the waste carboy to prevent dangerous gas accumulation.
References
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
